Buthalital
Description
structure
Structure
3D Structure
Propriétés
IUPAC Name |
5-(2-methylpropyl)-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJOIAXHOQIPJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(C(=O)NC(=S)NC1=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196942, DTXSID50862079 | |
| Record name | Buthalital | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxy-5-(2-methylpropyl)-5-(prop-2-en-1-yl)-2-sulfanylidene-2,5-dihydropyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
468-65-5 | |
| Record name | Dihydro-5-(2-methylpropyl)-5-(2-propen-1-yl)-2-thioxo-4,6(1H,5H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=468-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buthalital | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buthalital | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTHALITAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5VBQ75636 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Buthalital Sodium: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buthalital sodium is a short-acting thiobarbiturate derivative that was investigated as an intravenous anesthetic. Despite its potent central nervous system depressant effects, its development was discontinued, and it was never commercially marketed, reportedly due to its very rapid elimination rate.[1] This document provides a detailed technical overview of this compound sodium, encompassing its chemical structure, physicochemical properties, and pharmacological profile. Inferred experimental protocols for its synthesis and analysis are presented, based on established methods for similar compounds. Furthermore, its mechanism of action at the GABA-A receptor is detailed and visualized.
Chemical Identity and Structure
This compound sodium, also known as buthalitone sodium, is the sodium salt of 5-allyl-5-isobutyl-2-thiobarbituric acid.[1] Its chemical structure is characterized by a pyrimidinetrione ring with two substituents at the C5 position: an allyl group and an isobutyl group, and a sulfur atom at the C2 position, classifying it as a thiobarbiturate.
Chemical Structure:
A 2D representation of the chemical structure of this compound sodium would be depicted here.
Table 1: Chemical Identifiers of this compound Sodium
| Identifier | Value |
| IUPAC Name | sodium;5-(2-methylpropyl)-4,6-dioxo-5-prop-2-enyl-1H-pyrimidine-2-thiolate |
| CAS Number | 510-90-7 |
| Molecular Formula | C₁₁H₁₅N₂NaO₂S |
| Canonical SMILES | CCC(C)CC1(C(=O)NC(=S)NC1=O)CC=C.[Na+] |
| InChI Key | APSWQQYXFMUODF-UHFFFAOYSA-M |
Physicochemical Properties
This compound sodium is a pale yellow, hygroscopic powder. Its solubility profile is a key characteristic for its intended intravenous administration.
Table 2: Physicochemical Properties of this compound Sodium
| Property | Value |
| Molecular Weight | 262.31 g/mol |
| Appearance | Pale yellow, hygroscopic powder |
| Solubility | Freely soluble in water, partly soluble in ethanol, insoluble in ether and benzene |
| Melting Point | Not available for the sodium salt. The free acid has a melting point of 147 °C. |
Pharmacology and Mechanism of Action
As a member of the barbiturate class, this compound sodium is a potent central nervous system (CNS) depressant.[2] Barbiturates exert their effects primarily through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3][4]
The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron.[5] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus leading to CNS depression.
Barbiturates, including this compound sodium, bind to a distinct site on the GABA-A receptor, separate from the GABA and benzodiazepine binding sites.[3][5] Their binding potentiates the effect of GABA by increasing the duration of the chloride channel opening, which enhances the inhibitory signal.[3][6] At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, which contributes to their higher toxicity compared to benzodiazepines.[3][6]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound sodium at the GABA-A receptor.
Caption: Mechanism of this compound Sodium at the GABA-A Receptor.
Experimental Protocols
Inferred Synthesis Protocol
The synthesis of 5,5-disubstituted thiobarbiturates typically involves the condensation of a disubstituted malonic ester with thiourea in the presence of a strong base.
Objective: To synthesize 5-allyl-5-isobutyl-2-thiobarbituric acid, the free acid of this compound sodium.
Materials:
-
Diethyl allyl(isobutyl)malonate
-
Thiourea
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Thiourea is added to the sodium ethoxide solution and stirred until dissolved.
-
Diethyl allyl(isobutyl)malonate is added dropwise to the stirred solution.
-
The reaction mixture is heated to reflux for several hours to facilitate the condensation reaction.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the 5-allyl-5-isobutyl-2-thiobarbituric acid.
-
The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., aqueous ethanol) to yield the purified free acid.
-
To obtain this compound sodium, the free acid is dissolved in an equimolar amount of aqueous sodium hydroxide, followed by evaporation of the water.
The following workflow diagram illustrates the key steps in the inferred synthesis.
Caption: Inferred Synthesis Workflow for this compound.
Inferred Analytical Protocol
The quantification of this compound sodium in a biological matrix would likely involve a chromatographic method coupled with mass spectrometry for high sensitivity and specificity.
Objective: To determine the concentration of this compound in a plasma sample.
Materials:
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., LC-MS/MS)
-
C18 reversed-phase HPLC column
-
Acetonitrile (ACN)
-
Formic acid
-
Water (HPLC grade)
-
This compound sodium standard
-
Internal standard (e.g., a structurally similar barbiturate)
-
Plasma sample
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Separation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A suitable gradient from a low to high percentage of Mobile Phase B over several minutes to separate this compound from endogenous plasma components.
-
Flow Rate: e.g., 0.4 mL/min
-
Column Temperature: e.g., 40 °C
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
A calibration curve is constructed by analyzing standard samples of known this compound concentrations.
-
The concentration of this compound in the unknown plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
This compound sodium is a thiobarbiturate with potent anesthetic properties, characteristic of its drug class. Its mechanism of action through the enhancement of GABA-A receptor-mediated inhibition is well-understood in the context of barbiturates. Although its clinical development was halted, likely due to pharmacokinetic challenges, the study of its chemical and pharmacological properties provides valuable insights for researchers in the fields of medicinal chemistry and neuropharmacology. The inferred experimental protocols presented herein offer a foundational framework for any future investigation into this or similar short-acting barbiturate compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]
- 3. Barbiturate - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Buthalital for Research
This guide provides a comprehensive overview of the synthesis and purification of Buthalital (5-allyl-5-isobutyl-2-thiobarbituric acid), a thiobarbiturate derivative of interest for researchers, scientists, and drug development professionals. The document details the necessary chemical precursors, reaction protocols, purification methods, and key analytical data.
Overview and Principle
This compound is a derivative of thiobarbituric acid, distinguished by allyl and isobutyl groups at the C-5 position. Its synthesis is classically achieved through a two-stage process:
-
Synthesis of the C-5 substituted malonic ester: This involves the sequential alkylation of diethyl malonate, first with an allyl halide and then with an isobutyl halide (or vice versa), using a strong base such as sodium ethoxide to generate the malonic ester carbanion.
-
Cyclocondensation: The resulting diethyl allyl-isobutylmalonate is then condensed with thiourea, again in the presence of a strong base, to form the heterocyclic thiobarbiturate ring.
The final product is the free acid form of this compound, which can be converted to its more water-soluble sodium salt if desired. Purification is typically achieved through recrystallization.
Data Presentation
The following tables summarize the key quantitative data associated with the compounds involved in the synthesis of this compound.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Physical Properties | CAS Number |
| Diethyl allylisobutylmalonate | Diethyl 2-allyl-2-isobutylpropanedioate | C₁₄H₂₄O₄ | 256.34 | Colorless liquid (Expected)[1] | 59726-40-8[1] |
| This compound (Free Acid) | 5-allyl-5-isobutyl-2-thioxo-dihydropyrimidine-4,6(1H,5H)-dione | C₁₁H₁₆N₂O₂S | 240.32[2] | Crystalline solid; mp 147°C[2] | 468-65-5[2] |
| This compound Sodium | Sodium 5-allyl-5-isobutyl-2-thiobarbiturate | C₁₁H₁₅N₂NaO₂S | 262.30[2] | Pale yellow, hygroscopic powder; Freely soluble in water[2] | 510-90-7[2] |
Table 2: Expected Analytical Data for this compound
| Analysis Type | Expected Results |
| ¹H NMR | Signals corresponding to: allyl vinyl protons (~5-6 ppm), allyl methylene protons (~2.5 ppm), isobutyl methine and methylene protons (~1.8-2.2 ppm), isobutyl methyl protons (~0.9 ppm), and two N-H protons (broad singlets, ~11-12 ppm). |
| ¹³C NMR | Signals corresponding to: C=S carbon (~175-180 ppm), two C=O carbons (~160-170 ppm), quaternary C-5 carbon, and carbons of the allyl and isobutyl groups. |
| IR Spectroscopy | Characteristic peaks for: N-H stretching (~3200 cm⁻¹), C=O stretching (~1700-1740 cm⁻¹), C=C stretching (~1640 cm⁻¹), and C=S stretching (~1100-1200 cm⁻¹). |
| Elemental Analysis | C: 54.98%, H: 6.71%, N: 11.66%, O: 13.32%, S: 13.34%[2] |
Experimental Protocols
The following protocols are based on established methods for the synthesis of barbiturates and thiobarbiturates, particularly adapting procedures for the closely related oxygen analog, butalbital.[3]
This procedure involves a sequential, one-pot alkylation of diethyl malonate.
Materials:
-
Diethyl allylmalonate
-
Sodium ethoxide
-
Absolute ethanol
-
Isobutyl bromide
-
Hydrochloric acid (for workup)
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving metallic sodium in absolute ethanol under an inert atmosphere (e.g., nitrogen) in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Caution: This reaction is exothermic and produces flammable hydrogen gas.
-
Diethyl allylmalonate is added dropwise to the sodium ethoxide solution at a controlled temperature (e.g., 30-40°C). The mixture is stirred for 1-2 hours to ensure complete formation of the enolate.[3]
-
Isobutyl bromide is then added dropwise to the reaction mixture.[3]
-
After the addition is complete, the mixture is heated to reflux and maintained for 20-30 hours to drive the alkylation to completion.[3]
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude diethyl allyl-isobutylmalonate is purified by vacuum distillation.
Materials:
-
Diethyl allyl-isobutylmalonate
-
Thiourea
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (10-20%)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve sodium metal in an excess of absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Add thiourea and the purified diethyl allyl-isobutylmalonate to the sodium ethoxide solution. The typical molar ratio is approximately 1:1.2:2.2 for malonate:thiourea:sodium ethoxide.
-
Heat the reaction mixture to reflux and maintain for 8-10 hours. During this time, the sodium salt of this compound may begin to precipitate.
-
After the reflux period, cool the mixture and remove the ethanol by rotary evaporation.
-
Dissolve the resulting residue in water. To remove any unreacted malonic ester, the aqueous solution can be washed with diethyl ether.
-
Cool the aqueous solution in an ice bath and acidify by slowly adding hydrochloric acid until the pH is approximately 2-3. This compound (free acid) will precipitate as a solid.[3]
-
Collect the crude product by vacuum filtration, wash with cold water to remove inorganic salts, and allow it to air dry.
Procedure:
-
Transfer the crude, dry this compound to an Erlenmeyer flask.
-
Add a minimum amount of a suitable hot solvent system, such as an ethanol-water mixture, until the solid just dissolves.[3]
-
If the solution has colored impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature. Crystals of pure this compound will begin to form.
-
To maximize the yield, the flask can be placed in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.
-
The purity of the final product should be assessed by measuring its melting point (expected: 147°C) and using analytical techniques such as HPLC or NMR spectroscopy.[2]
The purified this compound free acid can be converted to its sodium salt by reacting it with one molar equivalent of sodium ethoxide or sodium hydroxide in an appropriate solvent like ethanol, followed by evaporation of the solvent.
Mandatory Visualizations
Caption: Synthetic workflow for this compound Sodium production.
Caption: Mechanism of action of this compound on the GABA-A receptor.
References
Buthalital's Mechanism of Action on GABA-A Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of buthalital, a short-acting barbiturate, on γ-aminobutyric acid type A (GABA-A) receptors. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates its actions based on the well-established pharmacology of the barbiturate class. Barbiturates, including this compound, are positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effects of GABA. At higher concentrations, they can directly activate the receptor, and at toxicological doses, they may act as channel blockers. This document details the molecular interactions, presents comparative quantitative data for related barbiturates, outlines key experimental protocols for studying these interactions, and provides visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and GABA-A Receptors
This compound (also known as Baytinal) is a short-acting thiobarbiturate derivative. Like other barbiturates, its primary mechanism of action is the modulation of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1] GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[2] This inhibitory signaling is crucial for maintaining the balance of neuronal activity in the brain.
Barbiturates bind to a distinct allosteric site on the GABA-A receptor complex, different from the GABA binding site itself.[2] This interaction leads to a potentiation of the GABAergic response, contributing to the sedative, hypnotic, and anesthetic properties of this drug class.
Molecular Mechanism of Action
The interaction of this compound with the GABA-A receptor is multifaceted and concentration-dependent, a characteristic shared with other barbiturates.
2.1. Positive Allosteric Modulation: At therapeutic concentrations, this compound acts as a positive allosteric modulator of the GABA-A receptor. It increases the duration of the chloride channel openings induced by GABA, thereby enhancing the total chloride influx for each binding event.[3] This prolonged channel opening leads to a more significant and sustained hyperpolarization of the postsynaptic neuron, amplifying the inhibitory effect of GABA.
2.2. Direct Receptor Activation: At higher concentrations, this compound can directly activate the GABA-A receptor, even in the absence of GABA.[4][5] This "GABA-mimetic" action contributes to the profound central nervous system depression seen with higher doses of barbiturates.
2.3. Channel Blockade: At very high or toxic concentrations, some barbiturates have been shown to block the GABA-A receptor channel pore, which can limit the maximal current.[4][5]
The specific subunits of the pentameric GABA-A receptor influence the affinity and efficacy of barbiturates.[6] While detailed subunit selectivity for this compound is not extensively documented, studies with other barbiturates indicate that the α and β subunits are important determinants of their action.[6]
Quantitative Data on Barbiturate Action
| Barbiturate | Action | Receptor/System | EC50 / IC50 | Reference |
| Pentobarbital | Potentiation of GABA response | α1β2γ2s recombinant receptors | ~20-35 µM | [6] |
| Phenobarbital | Potentiation of GABA response | Cultured rat hippocampal neurons | 890 µM (in the presence of 1 µM GABA) | [4][5] |
| Pentobarbital | Direct Activation | Cultured rat hippocampal neurons | 330 µM | [4][5] |
| Phenobarbital | Direct Activation | Cultured rat hippocampal neurons | 3.0 mM | [4][5] |
| Pentobarbital | Channel Block | Cultured rat hippocampal neurons | IC50 ~2.8 mM | [4][5] |
| Phenobarbital | Channel Block | Cultured rat hippocampal neurons | IC50 ~12.9 mM | [4][5] |
Experimental Protocols
The investigation of this compound's mechanism of action on GABA-A receptors involves a variety of sophisticated experimental techniques. The following are detailed methodologies for key experiments cited in the context of barbiturate pharmacology.
4.1. Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is widely used to study the function of recombinant ion channels, such as GABA-A receptors, in a controlled environment.
-
Objective: To characterize the potentiation and direct activation of specific GABA-A receptor subunit combinations by this compound.
-
Methodology:
-
Oocyte Preparation: Mature female Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired α, β, and γ subunits of the human GABA-A receptor.
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., Barth's solution).
-
Two microelectrodes, filled with a high potassium chloride solution, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -50 to -70 mV).
-
GABA, this compound, or a combination of both are applied to the oocyte via the perfusion system.
-
The resulting chloride currents are recorded and analyzed to determine EC50 values for GABA potentiation and direct activation by this compound.
-
-
4.2. Patch-Clamp Electrophysiology in Cultured Neurons or Transfected Cell Lines
Patch-clamp offers higher resolution recordings of ion channel activity, including single-channel events.
-
Objective: To investigate the effects of this compound on the kinetic properties of GABA-A receptor channels.
-
Methodology:
-
Cell Culture: Primary neurons (e.g., hippocampal or cortical neurons) are cultured, or a cell line (e.g., HEK293 cells) is transiently or stably transfected with cDNAs for the desired GABA-A receptor subunits.
-
Recording Configuration: The whole-cell or outside-out patch-clamp configuration is established using a glass micropipette.
-
Solutions: The intracellular solution (in the pipette) and extracellular solution are formulated to isolate chloride currents.
-
Drug Application: A rapid solution exchange system is used to apply GABA and/or this compound to the patched cell or membrane patch.
-
Data Acquisition and Analysis:
-
Macroscopic currents are recorded in the whole-cell configuration to measure potentiation and direct activation.
-
Single-channel currents are recorded in the outside-out configuration to analyze the effects of this compound on channel open time, closed time, and open probability.
-
-
4.3. Radioligand Binding Assays
These assays are used to determine the binding affinity of this compound to the GABA-A receptor complex.
-
Objective: To determine if this compound competes for known binding sites on the GABA-A receptor or modulates the binding of other ligands.
-
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized, and cell membranes containing GABA-A receptors are isolated by centrifugation.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]muscimol to label the GABA site, or [³H]flunitrazepam to label the benzodiazepine site) in the presence of varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration or centrifugation.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data is used to calculate the IC50 of this compound for inhibiting the binding of the radioligand, from which the binding affinity (Ki) can be determined.
-
Visualizations
5.1. Signaling Pathway Diagram
Caption: this compound's modulatory action on the GABA-A receptor signaling pathway.
5.2. Experimental Workflow Diagram: Two-Electrode Voltage Clamp
Caption: Workflow for characterizing this compound's effect using TEVC.
5.3. Logical Relationship Diagram: Concentration-Dependent Effects
References
- 1. [PDF] Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes | Semantic Scholar [semanticscholar.org]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Buthalital Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Illustrative Binding Affinity of Barbiturates at the GABA-A Receptor
The following table summarizes representative quantitative data for the binding affinity of common barbiturates at the GABA-A receptor. This data is presented to exemplify the expected range of values and the experimental context for a compound like Buthalital.
| Compound | Receptor Subtype | Assay Type | Radioligand | Measured Parameter | Value (µM) | Reference |
| Pentobarbital | α1β2γ2 | Radioligand Binding | [35S]TBPS | IC50 | 28 | Factual Data |
| Phenobarbital | α1β2γ2 | Radioligand Binding | [3H]Flunitrazepam | Ki | 550 | Factual Data |
Note: The affinity and efficacy of barbiturates can be dependent on the specific subunit composition of the GABA-A receptor.[3]
Experimental Protocols
A thorough in vitro characterization of this compound's binding affinity would involve a combination of key experiments. Detailed methodologies for these are outlined below.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for its receptor.[4] These assays involve the use of a radiolabeled compound (radioligand) that binds to the receptor of interest. The binding of an unlabeled compound, such as this compound, can be quantified by its ability to displace the radioligand.
a. Membrane Preparation:
-
Source: Utilize cell lines (e.g., HEK293, CHO) stably expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2) or native brain tissue known to be rich in GABA-A receptors (e.g., cerebral cortex).[3]
-
Homogenization: Homogenize the cells or tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed to pellet the membrane fraction.
-
Washing: Wash the membrane pellet multiple times with fresh buffer to remove endogenous ligands and other contaminants.
-
Storage: Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C until use.
b. Saturation Binding Assay (to determine Kd and Bmax of the radioligand):
-
Incubation: Incubate a fixed amount of membrane preparation with increasing concentrations of a suitable radioligand (e.g., [3H]muscimol for the GABA site, [3H]flunitrazepam for the benzodiazepine site, or [35S]TBPS for the channel site).
-
Total and Nonspecific Binding: For each concentration, set up two sets of tubes. One set determines total binding, while the other includes a high concentration of an unlabeled competing ligand to determine nonspecific binding.
-
Equilibrium: Incubate the reactions at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract nonspecific binding from total binding to obtain specific binding. Analyze the specific binding data using nonlinear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
c. Competition Binding Assay (to determine Ki of this compound):
-
Incubation: Incubate a fixed concentration of the radioligand (typically at or below its Kd value) and a fixed amount of membrane preparation with a range of concentrations of this compound.
-
Control: Include control tubes with only the radioligand and membranes (total binding) and tubes with the radioligand, membranes, and a saturating concentration of an appropriate unlabeled ligand (nonspecific binding).
-
Equilibrium, Separation, and Quantification: Follow the same procedure as in the saturation binding assay.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
a. Sample Preparation:
-
Protein: Purified, soluble GABA-A receptor protein (or a relevant ligand-binding domain) is required. The protein should be extensively dialyzed against the experimental buffer to minimize heat of dilution effects.
-
Ligand: this compound should be dissolved in the same dialysis buffer as the protein.
-
Degassing: Both protein and ligand solutions should be thoroughly degassed immediately before the experiment to prevent the formation of air bubbles.
b. Experimental Procedure:
-
Loading: Load the purified receptor solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the this compound solution into the receptor solution while maintaining a constant temperature.
-
Heat Measurement: The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot these values against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that monitors the binding of an analyte (e.g., this compound) to a ligand (e.g., immobilized GABA-A receptor) in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd = kd/ka) can be calculated.
a. Sensor Chip Preparation:
-
Immobilization: Covalently immobilize purified GABA-A receptor protein onto the surface of a sensor chip (e.g., via amine coupling).
-
Blocking: Block any remaining active sites on the sensor chip surface to prevent nonspecific binding.
b. Binding Analysis:
-
Analyte Injection: Inject a series of concentrations of this compound in a suitable running buffer over the sensor chip surface.
-
Association and Dissociation: Monitor the change in the SPR signal (measured in response units, RU) in real-time during the injection (association phase) and after the injection when only buffer is flowing (dissociation phase).
-
Regeneration: After each binding cycle, inject a regeneration solution to remove the bound this compound from the receptor surface, preparing it for the next injection.
-
Data Analysis: Fit the association and dissociation curves for each concentration to appropriate kinetic models (e.g., 1:1 Langmuir binding model) to determine the ka and kd values. Calculate the Kd from the ratio of these rate constants.
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
This compound, as a barbiturate, is a positive allosteric modulator of the GABA-A receptor.[1] It binds to a site on the receptor distinct from the GABA binding site and enhances the receptor's response to GABA, leading to increased chloride ion influx and neuronal hyperpolarization.
Caption: this compound's allosteric modulation of the GABA-A receptor signaling pathway.
Experimental Workflow for Binding Affinity Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of a compound's binding affinity.
Caption: General experimental workflow for determining in vitro binding affinity.
Conclusion
The in vitro characterization of this compound's binding affinity to the GABA-A receptor is a critical step in understanding its pharmacological properties. While specific quantitative data for this compound remains elusive in publicly accessible literature, the experimental protocols and theoretical framework provided in this guide offer a comprehensive approach for its determination. By employing techniques such as radioligand binding assays, isothermal titration calorimetry, and surface plasmon resonance, researchers can obtain crucial data on the affinity, thermodynamics, and kinetics of this compound's interaction with its target receptor. This information is invaluable for drug development professionals in the pursuit of safer and more effective therapeutics targeting the GABAergic system.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Buthalital in Laboratory Solvents
Disclaimer: Publicly available quantitative solubility and stability data for buthalital is limited. This guide provides a framework based on the general characteristics of thiobarbiturates and standardized pharmaceutical testing methodologies. The experimental protocols described are generalized and should be adapted and validated for specific laboratory conditions.
Introduction
This compound is a short-acting thiobarbiturate derivative.[1] Understanding its solubility and stability in common laboratory solvents is crucial for its handling, formulation development, and analytical testing. This guide provides an overview of the expected solubility and stability profile of this compound and details the experimental protocols for their determination.
This compound Solubility
The solubility of a compound is a fundamental physical property that influences its bioavailability and formulation. Barbiturates are weak acids, and their solubility is highly dependent on the pH of the medium and the nature of the solvent. This compound is expected to be more soluble in organic solvents than in water. Its sodium salt, this compound sodium, is anticipated to be more soluble in water.
Qualitative Solubility Profile
Based on the general properties of barbiturates, the following qualitative solubility profile for this compound can be anticipated:
| Solvent | This compound (Free Acid) | This compound Sodium (Salt) |
| Aqueous Solvents | ||
| Water | Sparingly soluble to insoluble | Soluble |
| Polar Protic Solvents | ||
| Ethanol | Soluble | Sparingly soluble |
| Methanol | Soluble | Sparingly soluble |
| Polar Aprotic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble |
| Acetone | Soluble | Sparingly soluble |
| Non-Polar Solvents | ||
| Chloroform | Soluble | Insoluble |
| Diethyl Ether | Soluble | Insoluble |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a compound.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected laboratory solvents (e.g., water, ethanol, methanol, DMSO, acetone)
-
Shaker bath or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Equilibration: Place the container in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached (typically 24-72 hours).
-
Phase Separation: Centrifuge the suspension to sediment the undissolved solid.
-
Sample Collection: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the sample through a syringe filter to remove any remaining microparticles.
-
Quantification: Dilute the filtered saturated solution to a suitable concentration and analyze it using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility in units such as mg/mL or mol/L.
Visualization of Solubility Determination Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
This compound Stability
Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish the degradation pathways.
Expected Stability Profile
Barbiturates can be susceptible to hydrolysis, particularly at alkaline pH, leading to the opening of the barbituric acid ring. Thiobarbiturates may also be prone to oxidation.
| Condition | Expected Stability of this compound | Potential Degradation Pathway |
| Acidic (e.g., 0.1 M HCl) | Likely stable | Minimal degradation expected. |
| Neutral (e.g., Water) | Generally stable | Slow hydrolysis may occur over time. |
| Basic (e.g., 0.1 M NaOH) | Prone to degradation | Hydrolysis of the barbiturate ring. |
| Oxidative (e.g., 3% H₂O₂) | Potential for degradation | Oxidation of the thio-group and other susceptible moieties. |
| Thermal (e.g., 60°C) | Degradation may be accelerated | Increased rate of hydrolysis or other reactions. |
| Photolytic (e.g., UV/Vis light) | Potential for degradation | Photochemical reactions leading to various degradation products. |
Experimental Protocol for Forced Degradation Studies
This protocol describes a general procedure for conducting forced degradation studies on this compound.
Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Organic solvent for stock solution (e.g., methanol or acetonitrile)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., PDA or MS)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep it at room temperature or elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep it at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 60°C). Also, heat a solution of this compound.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.
Visualization of Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Analytical Methodologies
A stability-indicating analytical method, typically HPLC, is crucial for both solubility and stability studies. The method must be able to separate and quantify the active pharmaceutical ingredient (API) from its degradation products and any other impurities.
Key considerations for method development:
-
Column: A C18 reversed-phase column is often suitable for barbiturates.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the acidic this compound.
-
Detection: UV detection is typically appropriate for barbiturates, with the wavelength selected based on the UV spectrum of this compound. Mass spectrometry (MS) can be coupled with HPLC for the identification of unknown degradation products.
-
Validation: The analytical method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Conclusion
References
An In-Depth Technical Guide to the Molecular Targets of Buthalital
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primary Molecular Target: The GABA-A Receptor
The definitive molecular target of Buthalital and other barbiturates is the GABA-A receptor, a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system.[2][3]
GABA-A Receptor Structure and Function
GABA-A receptors are pentameric transmembrane protein complexes that form a central chloride (Cl⁻) ion channel.[3][4] These receptors are assembled from a variety of subunits, with the most common synaptic isoform consisting of two α, two β, and one γ subunit.[3][5] The binding of the endogenous neurotransmitter GABA to its sites at the interface of the α and β subunits triggers a conformational change, opening the channel and allowing the influx of Cl⁻ ions.[6] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission.[2]
This compound's Mechanism of Action at the GABA-A Receptor
This compound, as a barbiturate, functions as a positive allosteric modulator of the GABA-A receptor.[1] This means it binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of GABA.[1] The binding of this compound increases the duration of the Cl⁻ channel opening induced by GABA, leading to a more prolonged influx of Cl⁻ and a more potent inhibitory signal.[1]
At higher concentrations, barbiturates can also act as direct agonists of the GABA-A receptor, meaning they can open the Cl⁻ channel even in the absence of GABA.[7] This dual mechanism of action contributes to their sedative, hypnotic, and anesthetic properties.
Quantitative Pharmacology of Related Barbiturates
While specific binding affinity (Ki), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50) values for this compound are not available in the reviewed literature, the data for pentobarbital and thiopental, a closely related thiobarbiturate, provide a valuable comparative framework.
| Compound | Parameter | Value | Receptor/System | Reference |
| Pentobarbital | EC50 (GABA Potentiation) | ~30 µM | Spinal Dorsal Horn Neurons | [8] |
| EC50 (Direct Activation) | 330 µM | Cultured Rat Hippocampal Neurons | [8] | |
| Thiopental | EC50 (GABA Potentiation) | Not specified, but potent | Spinal Dorsal Horn Neurons | [8] |
| EC50 (Direct Activation) | Not specified, but potent | Spinal Dorsal Horn Neurons | [8] |
Note: The table above presents data for pentobarbital and thiopental as a proxy for the expected pharmacological profile of this compound. These values can vary depending on the specific GABA-A receptor subunit composition and the experimental conditions.
Experimental Protocols for Target Characterization
The following sections detail standardized experimental protocols that are employed to determine the binding affinity and functional effects of compounds like this compound at the GABA-A receptor.
Radioligand Binding Assay
Radioligand binding assays are used to determine the binding affinity (Ki) of a test compound for a receptor. This is typically achieved through a competition binding experiment where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured.
Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.
Materials:
-
Brain tissue homogenate (e.g., rat cortex or cerebellum) or cells expressing recombinant GABA-A receptors.
-
Radioligand specific for a site on the GABA-A receptor (e.g., [³H]muscimol for the GABA site, or [³H]flunitrazepam for the benzodiazepine site).
-
This compound sodium of varying concentrations.
-
Non-specific binding control (a high concentration of an unlabeled ligand, e.g., GABA).
-
Incubation buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the GABA-A receptors. Resuspend the membrane pellet in the incubation buffer.
-
Assay Setup: In a series of tubes, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of this compound. Include tubes for total binding (membrane + radioligand) and non-specific binding (membrane + radioligand + excess unlabeled ligand).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a set period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[9]
Electrophysiology (Two-Electrode Voltage Clamp)
Electrophysiological techniques, such as the two-electrode voltage clamp using Xenopus oocytes expressing recombinant GABA-A receptors, are used to measure the functional effects of a compound on the receptor's ion channel activity.
Objective: To determine the EC50 of this compound for potentiation of GABA-induced currents and for direct activation of the GABA-A receptor.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2).
-
Recording chamber and perfusion system.
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES).
-
GABA solutions of varying concentrations.
-
This compound sodium solutions of varying concentrations.
Protocol:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus frog and treat with collagenase to defolliculate. Inject the oocytes with the cRNA for the GABA-A receptor subunits and incubate for 2-7 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes filled with KCl, one for voltage sensing and one for current injection. Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
GABA Potentiation:
-
Apply a low concentration of GABA (e.g., EC5-EC10) to elicit a baseline current.
-
Co-apply the same low concentration of GABA with varying concentrations of this compound and record the potentiated current response.
-
Wash out the drugs between applications.
-
-
Direct Activation:
-
Apply varying concentrations of this compound alone to the oocyte and record any elicited current.
-
-
Data Analysis:
-
For potentiation, normalize the potentiated currents to the baseline GABA current. Plot the normalized response against the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 for potentiation.
-
For direct activation, plot the current amplitude against the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 for direct activation.
-
Signaling Pathways and Experimental Workflows
Downstream Signaling of GABA-A Receptor Activation
The primary event following GABA-A receptor activation is the influx of chloride ions, leading to hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for excitatory neurotransmitters to depolarize the neuron to the threshold for firing an action potential, thus resulting in neuronal inhibition.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Workflow for Radioligand Binding Assay
The workflow for a radioligand binding assay involves a series of steps from tissue preparation to data analysis to determine the binding affinity of a compound.
Caption: Workflow for a radioligand binding assay.
Experimental Workflow for Two-Electrode Voltage Clamp
The two-electrode voltage clamp workflow outlines the process of functionally characterizing a compound's effect on ion channel activity in Xenopus oocytes.
Caption: Workflow for a two-electrode voltage clamp experiment.
Conclusion
The primary molecular target of this compound is unequivocally the GABA-A receptor. Through positive allosteric modulation, and at higher concentrations, direct agonism, this compound enhances the inhibitory effects of GABA, leading to its characteristic central nervous system depressant effects. While quantitative pharmacological data for this compound itself remains elusive in the current literature, the established methodologies of radioligand binding assays and electrophysiology provide a clear path for its characterization. The comparative data from related barbiturates suggest that this compound likely exhibits a similar pharmacological profile, with potent modulatory effects on GABA-A receptor function. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to further investigate the molecular interactions of this compound and similar compounds.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators | MDPI [mdpi.com]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct structural insights into GABAA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of thiopental and pentobarbital on spinal GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC [pmc.ncbi.nlm.nih.gov]
Buthalital Metabolism: A Technical Guide to Putative Pathways and Potential Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Barbiturate Metabolism
Barbiturates are primarily metabolized in the liver, undergoing Phase I and Phase II biotransformation reactions to increase their water solubility and facilitate their elimination from the body. The metabolism of barbiturates is crucial in determining their duration of action and potential for drug-drug interactions. The key metabolic pathways for barbiturates include:
-
Oxidation of C5 Side Chains: This is the most significant metabolic pathway for the majority of barbiturates.[2] The alkyl or allyl groups attached to the fifth carbon of the barbituric acid ring are susceptible to hydroxylation, oxidation to ketones, or the formation of carboxylic acids.
-
Hydroxylation of the Pyrimidine Ring: This is a less common pathway but can occur to form phenolic metabolites.
-
N-Glucosidation: The formation of N-glucosides is another route of metabolism for some barbiturates.
-
Desulfuration of Thiobarbiturates: For thiobarbiturates like buthalital, the sulfur atom at the C2 position can be replaced by an oxygen atom, converting the thiobarbiturate into its corresponding oxybarbiturate.
The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, are the primary catalysts for the oxidative metabolism of barbiturates.
Proposed Metabolic Pathways of this compound
Based on its chemical structure, this compound (5-allyl-5-isobutyl-2-thiobarbituric acid) is expected to undergo extensive metabolism primarily through oxidation of its allyl and isobutyl side chains.
Phase I Metabolism
The initial metabolic transformations of this compound are predicted to be mediated by CYP enzymes.
-
Allyl Side Chain Oxidation: The allyl group is a known target for metabolic enzymes. Studies on other allyl-containing barbiturates have shown that this side chain can be metabolized to form epoxides, which are then hydrolyzed to diols.[3]
-
Isobutyl Side Chain Oxidation: The isobutyl group can undergo hydroxylation at various positions, leading to the formation of primary, secondary, or tertiary alcohols. Further oxidation of these alcohol metabolites can result in the formation of ketones or carboxylic acids.
-
Desulfuration: The thiobarbiturate structure of this compound may undergo desulfuration to form its corresponding oxygen analogue, 5-allyl-5-isobutylbarbituric acid (butalbital).[4] This conversion is a common metabolic pathway for thiobarbiturates.[5]
Phase II Metabolism
The hydroxylated metabolites formed during Phase I reactions can undergo conjugation with glucuronic acid to form more water-soluble glucuronide conjugates, which are then readily excreted in the urine.
The following diagram illustrates the proposed metabolic pathways for this compound.
Caption: Proposed metabolic pathways of this compound.
Potential for Active Metabolites
For most barbiturates, the process of metabolism leads to pharmacologically inactive compounds. The addition of polar groups, such as hydroxyl or carboxyl groups, significantly reduces the lipophilicity of the molecule, hindering its ability to cross the blood-brain barrier and exert effects on the central nervous system.
However, some hydroxylated metabolites of barbiturates have been shown to retain a fraction of the pharmacological activity of the parent compound. The extent of this activity is generally low. Given that the primary metabolites of this compound are predicted to be hydroxylated derivatives, there is a possibility that some of these may possess residual sedative or hypnotic activity. The conversion of this compound to butalbital (its oxygen analogue) would likely result in a metabolite with a longer duration of action, as oxybarbiturates are generally eliminated more slowly than thiobarbiturates.[4] However, without specific pharmacological testing of these putative metabolites, their activity remains speculative.
Enzymes Involved in this compound Metabolism
The metabolism of barbiturates is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. While the specific isoforms responsible for this compound metabolism have not been identified, studies with other barbiturates suggest the involvement of:
| Enzyme Family | Specific Isoforms | Role in Barbiturate Metabolism |
| Cytochrome P450 (CYP) | CYP2C9, CYP2C19, CYP3A4 | Catalyze the oxidative metabolism of the C5 side chains. |
| Uridine 5'-diphospho-glucuronosyltransferases (UGTs) | Various isoforms | Catalyze the conjugation of hydroxylated metabolites with glucuronic acid. |
General Experimental Protocols for Studying Barbiturate Metabolism
The investigation of barbiturate metabolism typically involves a combination of in vitro and in vivo experimental approaches.
In Vitro Studies
-
Liver Microsome Incubations: This is a common method to study Phase I metabolism. The drug is incubated with liver microsomes (which contain a high concentration of CYP enzymes) and necessary cofactors (e.g., NADPH). The disappearance of the parent drug and the formation of metabolites are monitored over time.
-
Hepatocyte Cultures: Using primary hepatocytes provides a more complete model of liver metabolism, as these cells contain both Phase I and Phase II enzymes.
-
Recombinant CYP Enzymes: Incubating the drug with specific recombinant CYP isoforms helps to identify the individual enzymes responsible for its metabolism.
The following diagram illustrates a general workflow for in vitro metabolism studies.
Caption: General workflow for in vitro metabolism studies.
In Vivo Studies
-
Animal Models: The drug is administered to laboratory animals (e.g., rats, mice), and biological samples (urine, feces, blood) are collected over time.
-
Metabolite Profiling: The collected samples are analyzed to identify and quantify the parent drug and its metabolites.
-
Pharmacokinetic Analysis: Blood samples are analyzed to determine the pharmacokinetic parameters of the parent drug and its major metabolites, such as half-life, clearance, and volume of distribution.
Analytical Techniques
The identification and quantification of barbiturates and their metabolites in biological matrices are typically performed using hyphenated chromatographic techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and thermally stable compounds. Derivatization is often required for polar metabolites.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used technique for drug metabolism studies due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including polar and non-volatile metabolites.[6][7]
Conclusion
While direct experimental data on the metabolism of this compound is scarce, a robust understanding of the metabolic fate of structurally related barbiturates and thiobarbiturates allows for the formulation of a predictive metabolic pathway. The primary routes of biotransformation are expected to be oxidation of the allyl and isobutyl side chains by hepatic cytochrome P450 enzymes, followed by glucuronidation of the resulting hydroxylated metabolites. The potential for the formation of active metabolites exists, particularly the oxygen analogue butalbital, but these are generally expected to be minor contributors to the overall pharmacological effect. Further in vitro and in vivo studies are necessary to definitively elucidate the metabolic profile of this compound and to identify any pharmacologically active metabolites.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparative metabolism of four allylic barbiturates and hexobarbital by the rat and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butalbital | C11H16N2O3 | CID 2481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biotransformation of thiopental and other thiobarbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A polyvalent method using HPLC for screening and quantification of 12 common barbiturates in various biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Buthalital-Receptor Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The GABA-A receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system. Barbiturates, including Buthalital, act as positive allosteric modulators of this receptor, enhancing the effect of GABA and at higher concentrations, directly activating the channel. Understanding the molecular interactions between this compound and the GABA-A receptor is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics with improved pharmacological profiles.
This guide details the experimental protocols for key in silico techniques, including homology modeling, molecular docking, and molecular dynamics simulations. Furthermore, it presents quantitative data for related compounds in a structured format and visualizes the relevant biological pathways and experimental workflows using the DOT language for Graphviz.
Quantitative Data Summary
Due to the limited availability of specific binding data for this compound, the following table summarizes the binding affinities and functional potencies of the structurally related short-acting barbiturates, Thiopental and Pentobarbital, at the GABA-A receptor. This data is essential for validating in silico models and for comparative analysis.
| Compound | Receptor Subtype | Parameter | Value (µM) | Reference |
| Thiopental | α1β2γ2 | EC50 (GABA potentiation) | 35.9 ± 4.2 | [1] |
| Pentobarbital | α1β2γ2 | EC50 (GABA potentiation) | 97.0 ± 11.2 | [1] |
| Pentobarbital | Not Specified | EC50 (Direct Activation) | 330 | [2][3] |
| Phenobarbital | Not Specified | EC50 (Direct Activation) | 3000 | [2][3] |
| Thiopental | Apoferritin (Model) | Kd | 10 | [4] |
| Pentobarbital | Apoferritin (Model) | Kd | 60 | [4] |
Experimental Protocols
This section provides detailed methodologies for the core in silico experiments used to model this compound-receptor interactions.
Homology Modeling of the GABA-A Receptor
Objective: To generate a three-dimensional model of the human α1β2γ2 GABA-A receptor, the most common isoform in the central nervous system, for use in subsequent docking and simulation studies.
Methodology:
-
Template Selection:
-
Perform a BLAST search against the Protein Data Bank (PDB) using the amino acid sequences of the human GABA-A receptor α1, β2, and γ2 subunits (UniProt accession numbers: P14867, P47870, and P18507, respectively).
-
Select a high-resolution crystal or cryo-EM structure of a homologous pLGIC (pentameric ligand-gated ion channel) as a template. A suitable template would be a human GABA-A receptor structure (e.g., PDB ID: 6DW0) or a closely related receptor like the nicotinic acetylcholine receptor.[5]
-
-
Sequence Alignment:
-
Align the target sequences (human α1, β2, γ2) with the template sequence using a sequence alignment tool such as ClustalW or T-Coffee.
-
Manually inspect and refine the alignment, particularly in loop regions and areas of low sequence identity, to ensure correct positioning of conserved residues.
-
-
Model Building:
-
Utilize a homology modeling software like MODELLER or SWISS-MODEL to generate the 3D model of the α1β2γ2 heteropentamer.[6] The software will use the aligned sequences and the template structure to build the coordinates of the target protein.
-
Specify the stoichiometry and arrangement of the subunits, which is typically β2-α1-γ2-β2-α1 arranged counter-clockwise when viewed from the extracellular side.[7]
-
-
Loop Refinement:
-
The loop regions, which often have low sequence identity with the template, are the most variable and potentially inaccurate parts of the model.
-
Employ loop refinement algorithms within programs like MODELLER or use dedicated software like Loopy to predict more accurate loop conformations.
-
-
Model Validation:
-
Assess the quality of the generated model using tools like PROCHECK for Ramachandran plot analysis (evaluating stereochemical quality), and Verify3D or ProSA-web to check the compatibility of the 3D model with its own amino acid sequence.
-
Select the model with the best validation scores for further studies.
-
Molecular Docking of this compound
Objective: To predict the binding pose and affinity of this compound within the putative binding site of the modeled GABA-A receptor.
Methodology:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem (CID 10829).
-
Use a molecular modeling software such as Avogadro or UCSF Chimera to add hydrogens, assign appropriate protonation states at physiological pH (7.4), and minimize the ligand's energy using a force field like MMFF94.
-
Save the prepared ligand in a suitable format (e.g., PDBQT for AutoDock Vina).
-
-
Receptor Preparation:
-
Load the validated homology model of the GABA-A receptor into a molecular visualization tool like UCSF Chimera or AutoDockTools.[8]
-
Remove water molecules and any co-crystallized ligands from the template structure.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Define the binding site. For barbiturates, the binding pocket is located in the transmembrane domain at the interface between subunits.[9] Define a grid box that encompasses this putative binding region. The center of the grid box can be determined based on literature reports of key interacting residues.
-
Save the prepared receptor in PDBQT format.
-
-
Docking Simulation:
-
Use a docking program like AutoDock Vina.[10]
-
Specify the prepared receptor and ligand files, and the coordinates and dimensions of the grid box in the configuration file.
-
Set the exhaustiveness parameter to control the thoroughness of the search (a higher value increases accuracy but also computational time).
-
Run the docking simulation. AutoDock Vina will generate a set of binding poses for this compound ranked by their predicted binding affinities (in kcal/mol).[11]
-
-
Analysis of Results:
-
Visualize the predicted binding poses in the context of the receptor's binding site using software like PyMOL or UCSF Chimera.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the GABA-A receptor for the top-ranked poses.
-
Compare the predicted binding mode with available structure-activity relationship (SAR) data for other barbiturates to assess the plausibility of the predicted pose.
-
Molecular Dynamics (MD) Simulation
Objective: To investigate the dynamic stability of the this compound-GABA-A receptor complex and to refine the binding pose obtained from molecular docking.
Methodology:
-
System Setup:
-
Use the best-ranked docked complex of this compound and the GABA-A receptor as the starting structure.
-
Utilize a simulation package like GROMACS.[12][13][14][15][16]
-
Select an appropriate force field for the protein (e.g., CHARMM36m) and generate topology and parameter files for this compound using a tool like the CGenFF server.
-
Place the complex in a simulation box of appropriate dimensions (e.g., a cubic box with a minimum distance of 1.0 nm between the protein and the box edges).
-
Solvate the system with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 310 K) under NVT (constant number of particles, volume, and temperature) conditions with position restraints on the protein and ligand heavy atoms.
-
Subsequently, equilibrate the system under NPT (constant number of particles, pressure, and temperature) conditions to allow the density of the system to relax. The position restraints on the protein and ligand are gradually released during this phase.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) without any restraints. Save the trajectory and energy data at regular intervals.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the complex. This includes calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues.
-
Analyze the interactions between this compound and the receptor over time, such as the persistence of hydrogen bonds and changes in hydrophobic contacts.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimate of the binding affinity.
-
Visualizations
GABAergic Synaptic Transmission
The following diagram illustrates the key components and processes involved in GABAergic neurotransmission, the pathway modulated by this compound.
Caption: Overview of the GABAergic synapse and the modulatory role of this compound.
In Silico Modeling Workflow
This diagram outlines the sequential steps involved in the computational modeling of this compound's interaction with the GABA-A receptor.
Caption: A flowchart detailing the key stages of the in silico modeling process.
Downstream Signaling of GABA-A Receptor Activation
This diagram illustrates the downstream cellular events following the activation of the GABA-A receptor by GABA, a process enhanced by this compound.
Caption: Signaling cascade initiated by GABA-A receptor activation.
References
- 1. Stereoselective interaction of thiopentone enantiomers with the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recognition of Anesthetic Barbiturates by a Protein Binding Site: A High Resolution Structural Analysis | PLOS One [journals.plos.org]
- 5. A Computational Workflow for Membrane Protein–Ligand Interaction Studies: Focus on α5-Containing GABA (A) Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forced subunit assembly in alpha1beta2gamma2 GABAA receptors. Insight into the absolute arrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]
- 9. Binding site location on GABAA receptors determines whether mixtures of intravenous general anaesthetics interact synergistically or additively in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 13. Protein-Ligand Complex [mdtutorials.com]
- 14. GROMACS Tutorials [mdtutorials.com]
- 15. LigParGen Server [zarbi.chem.yale.edu]
- 16. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Buthalital as a Short-Acting Anesthetic in Rodent Models
Disclaimer: Publicly available research data specifically on Buthalital as a short-acting anesthetic in rodent models is limited. Therefore, these application notes and protocols are primarily based on data from a closely related short-acting thiobarbiturate, Thiobutabarbital (Inactin®) , which serves as a proxy. Researchers should exercise caution and conduct pilot studies to determine the optimal dosage and anesthetic depth for their specific experimental needs.
Introduction
This compound is a short-acting barbiturate anesthetic. Like other barbiturates, it produces its anesthetic effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to central nervous system depression, resulting in sedation, hypnosis, and anesthesia. Due to its expected short duration of action, this compound and similar compounds are of interest for brief surgical or non-painful procedures in rodent models.
A critical consideration is that thiobarbiturates like Thiobutabarbital do not possess analgesic properties.[1] Therefore, for any painful procedures, the use of a suitable analgesic is mandatory.
Data Presentation
Physicochemical Properties
| Property | This compound Sodium | Thiobutabarbital Sodium (Proxy) |
| Molecular Formula | C₁₁H₁₅N₂NaO₂S | C₁₀H₁₅N₂NaO₂S |
| Molecular Weight | 262.31 g/mol | 250.30 g/mol |
| Appearance | Pale yellow, hygroscopic powder | Crystalline, slightly hygroscopic solid |
| Solubility | Freely soluble in water | Readily soluble in water |
Pharmacodynamic Properties (Thiobutabarbital as Proxy)
| Species | Route | Anesthetic Dose Range | Duration of Anesthesia | Key Considerations |
| Rat | IP | 100 - 160 mg/kg | 4 - 6 hours (non-survival studies) | Long duration of action. Re-dosing is typically not required for non-survival studies of this length.[2] |
| Mouse | IP | Not well-established | Inconsistent | Mice do not respond consistently to Thiobutabarbital, making dose recommendations difficult. Pilot studies are essential.[2] |
Pharmacokinetic Parameters
Signaling Pathway
Experimental Protocols
Anesthesia Induction in Rats (using Thiobutabarbital)
This protocol is intended for non-survival surgical procedures due to the long recovery time associated with Thiobutabarbital.
Materials:
-
Thiobutabarbital sodium (Inactin®)
-
Sterile saline for injection
-
Appropriate analgesic (e.g., buprenorphine at 0.05-0.1 mg/kg, SC)
-
1 mL syringes with 25-27 gauge needles
-
Animal scale
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Animal Preparation:
-
Acclimate rats to the housing facility for at least 3 days prior to the experiment.
-
Fasting is generally not required for rodents for short procedures.[3]
-
Weigh the animal immediately before drug administration to ensure accurate dosing.
-
-
Drug Preparation:
-
Prepare a fresh solution of Thiobutabarbital sodium in sterile saline. A common concentration for administration is 10 mg/mL.
-
Prepare the appropriate analgesic in a separate syringe.
-
-
Administration:
-
Administer the pre-emptive analgesic (e.g., buprenorphine) subcutaneously (SC) approximately 30-60 minutes before the anesthetic.
-
Administer Thiobutabarbital sodium via intraperitoneal (IP) injection at a dose of 100-160 mg/kg.[2]
-
To perform an IP injection, restrain the rat and tilt it slightly head-down. Insert the needle into the lower left or right abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
-
Induction and Monitoring:
-
Place the rat in a warm, quiet cage and observe for the onset of anesthesia, typically characterized by the loss of the righting reflex.
-
Once the animal is recumbent, apply ophthalmic ointment to both eyes to prevent corneal drying.
-
Assess the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch). A surgical plane of anesthesia is reached when there is no response to a firm pinch of the hind paw.
-
Throughout the procedure, monitor vital signs every 5-15 minutes, including:
-
Respiratory rate: Should be regular. Note any signs of depression.
-
Body temperature: Maintain normothermia (36.5-37.5°C) using a heating pad.
-
Mucous membrane color: Should remain pink. Pale or blue coloration indicates poor perfusion or oxygenation.
-
-
Anesthesia in Mice (Considerations)
As noted, mice exhibit an inconsistent response to Thiobutabarbital.[2] Therefore, a standardized protocol is difficult to provide. Researchers opting to use this agent in mice must conduct thorough pilot studies starting with very low doses and carefully observing the anesthetic depth and any adverse effects. Due to this unreliability, alternative anesthetics such as ketamine/xylazine cocktails or isoflurane are generally recommended for mice.[4]
Adverse Effects and Considerations
-
Lack of Analgesia: this compound and other thiobarbiturates do not provide pain relief. Co-administration of an appropriate analgesic is essential for any procedure that may cause pain or distress.[1]
-
Respiratory Depression: Like all barbiturates, this compound can cause dose-dependent respiratory depression. Careful monitoring of the respiratory rate and pattern is crucial.
-
Hypothermia: Anesthetized rodents are prone to rapid heat loss. The use of a supplemental heat source is mandatory to prevent hypothermia.
-
Prolonged Recovery: Thiobutabarbital has a long duration of action in rats, which may be undesirable for survival studies.[2] The recovery period should be closely monitored in a warm and quiet environment.
-
Inconsistent Effects in Mice: The variable response in mice makes Thiobutabarbital a less reliable choice for this species.[2]
Conclusion
This compound, as represented by its close analog Thiobutabarbital, can be a long-lasting anesthetic for non-survival procedures in rats. Its primary drawbacks are the lack of analgesic properties and inconsistent effects in mice. Researchers must ensure adequate analgesia is provided for painful procedures and should consider more reliable and controllable anesthetic agents, particularly for mice and for survival surgeries. Careful monitoring of physiological parameters is paramount to ensure animal welfare during and after anesthesia.
References
- 1. Comparative physiologically based pharmacokinetics of hexobarbital, phenobarbital and thiopental in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiobutabarbital - Wikipedia [en.wikipedia.org]
- 4. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Electrophysiology Recordings Using Buthalital
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, peer-reviewed protocols and quantitative electrophysiological data specifically detailing the use of Buthalital for in vivo electrophysiology are scarce in currently available literature. The following application notes and protocols are compiled based on the known pharmacology of short-acting barbiturates and extrapolated from data on structurally and functionally similar compounds, such as thiopental and pentobarbital. Researchers should treat these as guidelines and optimize parameters for their specific experimental needs.
Introduction
This compound is a short-acting barbiturate anesthetic. Like other barbiturates, it is presumed to exert its effects primarily through positive allosteric modulation of the GABAA receptor, enhancing inhibitory neurotransmission in the central nervous system.[1] This property makes it a potential candidate for use as an anesthetic agent in acute in vivo electrophysiology experiments where stable and deep anesthesia is required. The primary advantage of a short-acting barbiturate is the potential for a relatively rapid onset and shorter duration of action, which can be beneficial in certain experimental designs.
These notes provide a framework for utilizing this compound or similar short-acting barbiturates for in vivo electrophysiological recordings in rodent models, covering its mechanism of action, a generalized experimental protocol, and expected physiological effects.
Mechanism of Action: Modulation of GABAA Receptors
This compound, as a barbiturate, is expected to bind to the GABAA receptor at a site distinct from the GABA binding site. This allosteric binding potentiates the effect of GABA by increasing the duration of chloride channel opening, leading to a prolonged influx of chloride ions and hyperpolarization of the neuronal membrane.[1][2] At higher concentrations, barbiturates can also directly activate the GABAA receptor, further contributing to neuronal inhibition.[3] This enhanced inhibition leads to a general depression of central nervous system activity, resulting in sedation and anesthesia.
Signaling Pathway Diagram
References
Application Notes and Protocols for Inducing Anesthesia in Mouse Surgical Procedures
Introduction
Anesthesia is a critical component of successful and humane surgical outcomes in laboratory mice. The choice of anesthetic agent depends on various factors, including the nature and duration of the surgical procedure, the age and physiological status of the mouse, and the requirements of the experimental design. This document provides a general framework for inducing anesthesia in mice, with a focus on injectable agents, which could be adapted for the use of Buthalital, a short-acting barbiturate.
Pre-Anesthetic Preparation
Proper preparation is essential to minimize anesthetic risks and ensure animal welfare.
-
Acclimation: Animals should be allowed an acclimation period of at least three days after arrival to stabilize physiologically and psychologically before any experimental manipulation.[1]
-
Fasting: Pre-anesthetic fasting is generally not necessary for rodents due to their high metabolism. If required for a specific procedure, it should be limited to 2-3 hours, and water should never be restricted.[1]
-
Health Status: Only healthy animals should be anesthetized. A thorough visual inspection should be performed to assess the animal's health.
-
Analgesia: Pre-emptive analgesia (administering analgesics before the surgical incision) is strongly recommended to minimize post-operative pain.[1][2] The choice of analgesic should be compatible with the anesthetic agent and the experimental goals.
Anesthetic Administration
The route of administration affects the rate of absorption and onset of anesthesia. For mice, common parenteral routes include Intraperitoneal (IP), Subcutaneous (SC), and Intravenous (IV).[3][4][5]
Table 1: Common Routes of Administration for Anesthetic Agents in Mice
| Route | Description | Recommended Volume | Needle Size (Gauge) | Absorption Rate |
| Intraperitoneal (IP) | Injection into the peritoneal cavity. | < 2-3 mL | 25-27 | Rapid |
| Subcutaneous (SC) | Injection into the space between the skin and underlying muscle. | < 3 mL | 27-30 | Slower than IP and IV |
| Intravenous (IV) | Injection directly into a vein (e.g., tail vein). | < 0.2 mL | 27-30 | Most Rapid |
Experimental Protocol: Intraperitoneal (IP) Injection
-
Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip. The mouse can be held in a supine position with its head tilted slightly downwards.
-
Injection Site: Identify the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[5]
-
Needle Insertion: Insert a 25-27 gauge needle at a shallow angle into the identified quadrant.
-
Aspiration: Gently pull back on the syringe plunger to ensure no blood or urine is aspirated. If fluid is drawn, reposition the needle.
-
Injection: Slowly and steadily inject the anesthetic solution.
-
Monitoring: Immediately after injection, place the mouse in a clean, warm cage and begin monitoring for the onset of anesthesia.
Workflow for Inducing Anesthesia via Intraperitoneal Injection
References
Application of Buthalital in Cultured Neuronal Cell Assays: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buthalital is a short-acting barbiturate derivative that exerts its effects primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] GABA-A receptors are the major inhibitory neurotransmitter receptors in the mammalian central nervous system, and their activation leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[3][4] this compound, like other barbiturates, enhances the effect of GABA by increasing the duration of the chloride channel opening, thereby potentiating the inhibitory signal.[5] This document provides detailed application notes and protocols for the use of this compound in cultured neuronal cell assays to characterize its effects on neuronal viability, intracellular calcium dynamics, and electrophysiological properties.
Data Presentation
Table 1: Potentiation of GABA-A Receptor Function by Pentobarbital
| Parameter | Value | Cell Type | Reference |
| EC50 for GABA Potentiation | 94 µM | Cultured Rat Hippocampal Neurons | [6] |
| EC50 for Direct GABA-A Receptor Activation | 0.33 mM | Cultured Rat Hippocampal Neurons | [6] |
| Potentiation of GABA EC20 | 236% - 536% (depending on subunit composition) | Xenopus Oocytes expressing human GABA-A receptors | [7] |
Table 2: Neurotoxic Effects of Pentobarbital
| Parameter | Value | Cell Type | Notes | Reference |
| IC50 for Neurotoxicity | Data not available for direct neurotoxicity; high concentrations can lead to neuronal death. | N/A | High concentrations of barbiturates can be cytotoxic.[8] It is recommended to determine the IC50 empirically for the specific neuronal cell type and assay conditions. | [9] |
| Effect on Cell Viability | Dose-dependent decrease at high concentrations. | Cultured Neurons | Assessed by MTT assay. | [10] |
Signaling Pathway
This compound acts as a positive allosteric modulator of the GABA-A receptor. The binding of GABA to its receptor is enhanced by this compound, leading to a prolonged opening of the chloride channel and increased chloride influx. This results in hyperpolarization of the neuron, making it less likely to fire an action potential, thus causing a widespread inhibitory effect on the central nervous system.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Protocols
Neuronal Cell Culture
This protocol outlines the basic steps for establishing primary neuronal cultures, which are a fundamental prerequisite for the subsequent assays.
Materials:
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Fetal bovine serum (FBS)
-
Trypsin-EDTA
-
Dulbecco's Phosphate Buffered Saline (DPBS)
-
Timed-pregnant rodent (e.g., rat or mouse) or cryopreserved primary neurons
Procedure:
-
Prepare culture plates by coating with poly-D-lysine or poly-L-ornithine overnight at 37°C. Wash plates three times with sterile water and allow to dry.
-
Dissect embryonic brains (e.g., cortex or hippocampus) in ice-cold DPBS.
-
Mince the tissue and incubate with trypsin-EDTA at 37°C for 15-20 minutes.
-
Gently triturate the tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in neuronal culture medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto the coated culture plates at a desired density (e.g., 1 x 10^5 to 5 x 10^5 cells/mL).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Perform partial media changes every 2-3 days.
-
Allow neurons to mature for at least 7-14 days in vitro (DIV) before initiating experiments.
Caption: Workflow for establishing primary neuronal cultures.
Neuronal Viability Assessment (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on neuronal viability.[10]
Materials:
-
Cultured neurons in a 96-well plate
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Plate neurons in a 96-well plate and allow them to mature.
-
Prepare serial dilutions of this compound in neuronal culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Caption: Workflow for the MTT neuronal viability assay.
Intracellular Calcium Imaging
This protocol details a method to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound, using a fluorescent calcium indicator like Fura-2 AM.[11][12][13]
Materials:
-
Cultured neurons on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
This compound and GABA stock solutions
-
Fluorescence imaging system with appropriate filters for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Incubate the neuronal cultures on coverslips with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove excess dye and allow for de-esterification of the Fura-2 AM for 20-30 minutes at room temperature.
-
Mount the coverslip onto the imaging chamber of the fluorescence microscope.
-
Perfuse the cells with HBSS and acquire a baseline fluorescence recording by alternating excitation at 340 nm and 380 nm.
-
Apply a sub-maximal concentration of GABA to elicit a baseline calcium response.
-
After washout and return to baseline, co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the changes in the 340/380 nm fluorescence ratio, which is proportional to the intracellular calcium concentration.
-
At the end of the experiment, calibrate the Fura-2 signal using ionomycin and a high calcium solution, followed by a calcium-free solution with EGTA to determine Rmax and Rmin.
Caption: Workflow for intracellular calcium imaging.
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol describes the use of whole-cell patch-clamp electrophysiology to directly measure the effect of this compound on GABA-A receptor-mediated currents.[6][14][15]
Materials:
-
Cultured neurons on coverslips
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
-
Intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2)
-
This compound and GABA stock solutions
Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Approach a neuron with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
Apply brief pulses of a low concentration of GABA (e.g., EC10-EC20) using a fast perfusion system and record the resulting inward chloride current.
-
After establishing a stable baseline response to GABA, co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the potentiation of the GABA-evoked current by this compound.
-
To test for direct activation, apply this compound in the absence of GABA.
-
Analyze the changes in current amplitude, duration, and kinetics.
Caption: Workflow for whole-cell patch-clamp recording.
Conclusion
The protocols and application notes provided here offer a comprehensive framework for investigating the effects of this compound on cultured neuronal cells. By employing these assays, researchers can elucidate the dose-dependent effects of this compound on neuronal viability, its modulation of intracellular calcium signaling in response to GABA-A receptor activation, and its direct impact on the electrophysiological properties of neurons. While specific quantitative data for this compound is sparse, the provided data for the analogous compound pentobarbital serves as a valuable starting point for experimental design. These methods are crucial for advancing our understanding of the neuropharmacology of this compound and for the development of novel therapeutics targeting the GABAergic system.
References
- 1. Presynaptic modulation of glutamate release targets different calcium channels in rat cerebrocortical nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. Altered Chloride Homeostasis Decreases the Action Potential Threshold and Increases Hyperexcitability in Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABA Type A Receptor Activation in the Allosteric Coagonist Model Framework: Relationship between EC50 and Basal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. Leveraging calcium imaging to illuminate circuit dysfunction in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosage-Response Curve for Buthalital-Induced Sedation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buthalital, a short-acting barbiturate, induces sedation and hypnosis by potentiating the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system (CNS).[1][2] Characterizing the dosage-response relationship of this compound is a critical step in preclinical and clinical development to establish effective sedative doses and understand its therapeutic window. These application notes provide a comprehensive overview and protocols for determining the dosage-response curve for this compound-induced sedation. Due to the limited availability of specific dosage-response data for this compound, information from the closely related and well-documented short-acting barbiturate, Methohexital, is used as a proxy to illustrate the principles and methodologies.
Data Presentation: Quantitative Dosage-Response Data for Short-Acting Barbiturates
The following tables summarize typical dosages for short-acting barbiturates used for sedation and anesthesia induction. This data can be used to inform the design of dosage-response studies for this compound.
Table 1: Intravenous Dosage of Methohexital for Anesthesia
| Application | Dosage | Onset of Action | Duration of Action |
| Induction | 1 - 1.5 mg/kg | < 1 minute | 5 - 10 minutes |
| Maintenance | 20 - 40 mg every 4-7 minutes (intermittent) or 0.2% solution by continuous infusion | Rapid | Titratable to procedural length |
Note: Data is primarily based on Methohexital and should be adapted for this compound with appropriate dose-finding studies.[3][4][5]
Table 2: Example Pediatric Rectal Dosage of Methohexital for Sedation
| Dosage | Concentration | Outcome |
| 5 mg/kg | 1% or 5% solution | Low sleep induction |
| 10 mg/kg | 1% or 5% solution | Moderate sleep induction |
| 15 mg/kg | 1% or 5% solution | Significant sleep induction |
| 20 mg/kg | 1% or 5% solution | High sleep induction |
| 25 mg/kg | 1% or 5% solution | Very high sleep induction |
This table is adapted from a study on rectal Methohexital in children and illustrates a dose-dependent increase in the sedative effect.[6]
Experimental Protocols
Protocol 1: Determination of the ED50 for Sedation in a Preclinical Animal Model
Objective: To determine the median effective dose (ED50) of this compound required to induce a defined level of sedation in a rodent model.
Materials:
-
This compound sodium solution for injection
-
Sterile saline (vehicle control)
-
Animal model (e.g., Sprague-Dawley rats, male, 8-10 weeks old)
-
Animal scale
-
Syringes and needles for intravenous administration
-
Observational cage
-
Timer
-
Sedation scoring system (see Table 3)
Methodology:
-
Animal Acclimation: Acclimate animals to the housing and experimental conditions for at least 72 hours prior to the experiment.
-
Dose Preparation: Prepare a series of this compound solutions of varying concentrations in sterile saline. A logarithmic dose spacing is recommended (e.g., 1, 2, 4, 8, 16 mg/kg).
-
Animal Grouping: Randomly assign animals to different dose groups, including a vehicle control group (n=8-10 animals per group).
-
Drug Administration: Administer the assigned dose of this compound or vehicle intravenously (e.g., via tail vein).
-
Sedation Assessment: At predefined time points post-injection (e.g., 1, 5, 10, 15, 30 minutes), assess the level of sedation using a standardized scoring system. A common endpoint for sedation is the loss of the righting reflex (the inability of the animal to right itself within 30 seconds when placed on its back).
-
Data Analysis: For each dose group, calculate the percentage of animals exhibiting the defined sedative effect (e.g., loss of righting reflex). Use probit analysis or logistic regression to calculate the ED50, the dose at which 50% of the animals show the effect.
Table 3: Example Sedation Scoring System for Rodents
| Score | Description |
| 0 | Awake and alert |
| 1 | Mild sedation, decreased spontaneous activity |
| 2 | Moderate sedation, ataxia, sluggish response to stimuli |
| 3 | Deep sedation, loss of righting reflex |
| 4 | Anesthesia, no response to noxious stimuli |
Protocol 2: Quantifying Sedation Depth in Human Clinical Trials using the Richmond Agitation-Sedation Scale (RASS)
Objective: To quantify the depth of sedation induced by different doses of this compound in a clinical setting.
Materials:
-
This compound sodium solution for intravenous administration
-
Infusion pump
-
Standard monitoring equipment (ECG, blood pressure, pulse oximetry, capnography)
-
Richmond Agitation-Sedation Scale (RASS) assessment tool (see Table 4)
Methodology:
-
Patient Selection: Enroll consenting adult patients (ASA physical status I or II) scheduled for a procedure requiring sedation.
-
Baseline Assessment: Before drug administration, establish a baseline RASS score (typically 0 for an alert and calm patient).
-
Dose Administration: Administer a predetermined dose of this compound intravenously. In a dose-escalation study, different cohorts of patients would receive increasing doses.
-
Sedation Monitoring: At regular intervals (e.g., every 2-5 minutes) following administration, a trained observer assesses the patient's level of sedation using the RASS. The assessment involves observing the patient, speaking to them, and, if necessary, providing physical stimulation.[7][8][9]
-
Data Collection: Record the RASS score at each time point for each patient and dose level.
-
Dosage-Response Analysis: Plot the mean RASS score achieved at each dose level to generate a dosage-response curve. This will illustrate the relationship between the dose of this compound and the depth of sedation.
Table 4: The Richmond Agitation-Sedation Scale (RASS)
| Score | Term | Description |
| +4 | Combative | Overtly combative, violent, immediate danger to staff |
| +3 | Very Agitated | Pulls or removes tube(s) or catheter(s); aggressive |
| +2 | Agitated | Frequent non-purposeful movement, fights ventilator |
| +1 | Restless | Anxious, but movements not aggressive or vigorous |
| 0 | Alert and Calm | |
| -1 | Drowsy | Not fully alert, but has sustained awakening (eye-opening/eye contact) to voice (>10 seconds) |
| -2 | Light Sedation | Briefly awakens with eye contact to voice (<10 seconds) |
| -3 | Moderate Sedation | Movement or eye opening to voice (but no eye contact) |
| -4 | Deep Sedation | No response to voice, but movement or eye opening to physical stimulation |
| -5 | Unarousable | No response to voice or physical stimulation |
Source: Sessler CN, et al. Am J Respir Crit Care Med. 2002;166:1338-1344.[9]
Mandatory Visualizations
Caption: Preclinical workflow for ED50 determination.
Caption: this compound's sedative signaling pathway.
References
- 1. news-medical.net [news-medical.net]
- 2. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 3. drugs.com [drugs.com]
- 4. Methohexital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sedation: Overview, Sedatives and Analgesics, Approach to Sedation [emedicine.medscape.com]
- 6. [Dose-response relationship and serum concentrations of methohexital and hydroxymethohexital following rectal anesthesia induction with 1% and 5% methohexital solutions in children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tha.com [tha.com]
- 8. youtube.com [youtube.com]
- 9. mnhospitals.org [mnhospitals.org]
Application Notes and Protocols: Buthalital as a Tool for Studying GABAergic Neurotransmission
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS).[1] Its primary receptor, the GABA_A receptor, is a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[1] The GABA_A receptor is a heteropentameric complex composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines the receptor's pharmacological properties.
Barbiturates, including Buthalital, are a class of drugs that act as positive allosteric modulators of GABA_A receptors.[2] They bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA by increasing the duration of the chloride channel opening.[2][3] At higher concentrations, barbiturates can also directly activate the GABA_A receptor, even in the absence of GABA.[4][5] These properties make barbiturates valuable tools for studying the structure, function, and pharmacology of GABA_A receptors and for investigating the role of GABAergic neurotransmission in various physiological and pathological processes.
This document provides an overview of the application of barbiturates, using pentobarbital and phenobarbital as examples, in studying GABAergic neurotransmission through various in vitro and in vivo experimental approaches.
Mechanism of Action of Barbiturates on GABA_A Receptors
Barbiturates exert their effects on GABA_A receptors through a multi-faceted mechanism:
-
Positive Allosteric Modulation: At lower, clinically relevant concentrations, barbiturates potentiate the action of GABA. They achieve this by increasing the mean open time of the chloride channel without affecting the channel's conductance or the frequency of opening.[6][7] This leads to an enhanced inhibitory postsynaptic current (IPSC) and a greater hyperpolarizing effect for a given concentration of GABA.
-
Direct Agonism: At higher concentrations, barbiturates can directly activate the GABA_A receptor, causing the chloride channel to open in the absence of GABA.[4][5] This direct agonistic action contributes to their sedative and anesthetic effects.
-
Subunit Selectivity: The modulatory and direct effects of barbiturates can vary depending on the subunit composition of the GABA_A receptor. For example, pentobarbital shows different efficacies and affinities for receptors containing different α subunits.[8]
Signaling Pathway of GABA_A Receptor Modulation by Barbiturates
References
- 1. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Barbiturate - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Phenobarbital? [synapse.patsnap.com]
- 4. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Diazepam and (--)-pentobarbital: fluctuation analysis reveals different mechanisms for potentiation of gamma-aminobutyric acid responses in cultured central neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Dissolution of Buthalital Sodium for In Vitro Experiments
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation of Buthalital sodium solutions for in vitro experimental use. It includes information on solubility, recommended solvents, and procedures for preparing stock and working solutions. Additionally, it outlines the mechanism of action of this compound and provides visual aids for the experimental workflow and the affected signaling pathway.
Introduction
This compound sodium is a short-acting barbiturate derivative. Barbiturates act as positive allosteric modulators of gamma-aminobutyric acid type A (GABA-A) receptors in the central nervous system.[1][2] The binding of barbiturates to the GABA-A receptor increases the duration of chloride channel opening, leading to an enhanced influx of chloride ions and hyperpolarization of the neuron.[1][2] This potentiation of the inhibitory effect of GABA makes this compound a subject of interest for in vitro studies on neuronal excitability, synaptic transmission, and the function of GABA-A receptors.
Proper dissolution and preparation of this compound sodium solutions are critical for obtaining accurate and reproducible results in in vitro assays. This protocol provides a standardized procedure to ensure the consistent preparation of this compound sodium solutions.
Data Presentation: Solubility and Storage
| Solvent | Anticipated Solubility | Recommended Starting Concentration for Stock Solution | Storage of Stock Solution |
| Water (sterile, distilled) | Soluble | 10 - 50 mg/mL | 2-8°C for up to 1 week; -20°C for longer-term storage. |
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble to insoluble | Not recommended as a primary solvent. | N/A |
| Ethanol | Sparingly soluble | Not recommended as a primary solvent. | N/A |
Note: As a sodium salt of an organic compound, this compound is expected to have higher solubility in aqueous solutions compared to organic solvents like DMSO.[3]
Experimental Protocols
Materials and Equipment
-
This compound sodium powder
-
Sterile, distilled water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
0.22 µm sterile syringe filters
-
Sterile syringes
-
Laminar flow hood
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of Stock Solution (e.g., 10 mg/mL in Sterile Water)
-
Pre-dissolution Steps:
-
Bring the this compound sodium powder and sterile water to room temperature.
-
Perform all steps under sterile conditions in a laminar flow hood.
-
-
Weighing:
-
Carefully weigh the desired amount of this compound sodium powder. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of this compound sodium.
-
-
Dissolution:
-
Transfer the weighed powder into a sterile 15 mL conical tube.
-
Add a small volume of sterile water (e.g., 2-3 mL) to the tube.
-
Gently swirl the tube to wet the powder.
-
Vortex the solution at a medium speed for 1-2 minutes to aid dissolution.
-
Gradually add sterile water to reach the final desired volume (e.g., 10 mL).
-
Vortex the solution again for 1-2 minutes until the powder is completely dissolved and the solution is clear.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This step removes any potential microbial contamination and undissolved particulates.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
For short-term storage (up to 1 week), store the aliquots at 2-8°C.
-
For long-term storage, store the aliquots at -20°C.
-
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or experimental buffer.
-
Determine the Final Concentration:
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 100 µM working solution from a 10 mg/mL stock solution (assuming a molecular weight of approximately 262.3 g/mol for this compound), you would need approximately 2.6 µL of the stock solution.
-
-
Dilution:
-
Add the appropriate volume of the stock solution to the final volume of the cell culture medium or buffer.
-
Mix thoroughly by gentle pipetting or inverting the tube.
-
Important Consideration: Ensure that the final concentration of any solvent from the stock solution is minimal and does not affect the experimental results. For aqueous stock solutions, this is generally not a concern.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound sodium solutions.
Signaling Pathway
References
Monitoring anesthetic depth with Buthalital administration
Application Notes & Protocols
Topic: Monitoring Anesthetic Depth with Buthalital Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (also known as buthalitone sodium) is a short-acting barbiturate derivative that was investigated for its potential as an anesthetic agent.[1] Like other barbiturates, it functions as a central nervous system depressant.[2] Although its development was discontinued and it was never commercially marketed[1], the principles of monitoring anesthesia with this compound are based on the well-established pharmacology of the barbiturate class.
Accurate monitoring of anesthetic depth is critical in both clinical and research settings to ensure patient or subject safety and data validity.[3][4] An inadequate depth of anesthesia can lead to unintended awareness and a stress response, while an excessive depth can cause severe cardiovascular and respiratory depression, potentially leading to mortality.[3][5] This document outlines the key principles, methods, and a detailed protocol for monitoring the anesthetic depth induced by this compound or other short-acting barbiturates.
Mechanism of Action: GABAergic Pathway
Barbiturates, including this compound, exert their anesthetic effects primarily by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[2][6]
-
Potentiation of GABA: At lower concentrations, barbiturates bind to an allosteric site on the GABA-A receptor, distinct from the GABA binding site itself.[6][7] This binding potentiates the effect of GABA by increasing the duration of the chloride (Cl⁻) channel opening, leading to an enhanced influx of chloride ions.[2][6]
-
Direct Activation: At higher anesthetic concentrations, barbiturates can directly activate the GABA-A receptor even in the absence of GABA.[7][8] This direct gating of the chloride channel is a key reason for the lower therapeutic index of barbiturates compared to other agents like benzodiazepines.[2]
-
Neuronal Hyperpolarization: The increased chloride influx hyperpolarizes the neuron's membrane potential, making it more difficult for the neuron to fire an action potential. This widespread inhibition of neuronal activity in the brain leads to sedation, hypnosis, and ultimately, general anesthesia.[8]
Caption: Signaling pathway of this compound at the GABA-A receptor.
Methods for Monitoring Anesthetic Depth
A multi-parameter approach is recommended for reliably assessing anesthetic depth. This involves combining physiological monitoring with direct measures of brain activity.
Physiological and Reflex Monitoring
These methods are traditional indicators of anesthetic depth. While useful, they can be influenced by other factors such as surgical stimulation or co-administered drugs.[3][5]
-
Cardiovascular Signs: Heart rate and blood pressure generally decrease in a dose-dependent manner with barbiturate administration.[5]
-
Respiratory Signs: Respiratory rate and tidal volume are depressed. Monitoring oxygen saturation (SpO₂) via pulse oximetry is crucial.[9]
-
Reflexes: The absence of reflexes in response to noxious stimuli indicates an adequate surgical plane of anesthesia. Common reflexes checked in animal models include:
-
Pedal Withdrawal Reflex (Toe Pinch): Firmly pinching a toe should not elicit a withdrawal response.
-
Palpebral Reflex (Blink): Gently touching the corner of the eye should not cause a blink.
-
Righting Reflex: The animal should lose the ability to right itself when placed on its back.[10]
-
Electroencephalography (EEG) Monitoring
EEG provides a direct, real-time measurement of cortical electrical activity and is a powerful tool for assessing the hypnotic component of anesthesia.[11][12] Barbiturates induce characteristic, dose-dependent changes in the EEG waveform.[13][14]
-
Awake: Low-amplitude, high-frequency (beta and gamma waves) activity.
-
Light Anesthesia: Increase in amplitude and a shift towards slower frequencies (alpha and theta waves).
-
Surgical Anesthesia: Dominated by high-amplitude, low-frequency (delta waves) activity.
-
Deep Anesthesia: Appearance of a burst-suppression pattern, characterized by periods of isoelectric (flat) EEG interspersed with bursts of electrical activity.[12] The suppression ratio (the percentage of time the EEG is flat) increases with anesthetic depth.[15]
Processed EEG (pEEG) Monitoring
Monitors such as the Bispectral Index (BIS™) analyze the raw EEG signal and compute a single dimensionless number, typically scaled from 0 (isoelectric EEG) to 100 (fully awake).[11][15] This simplifies the interpretation of the complex EEG data.
-
BIS 80-100: Awake state.
-
BIS 60-80: Sedation.
-
BIS 40-60: Recommended range for general anesthesia.
-
BIS < 40: Deep hypnotic state, often associated with burst-suppression.
Studies have shown an excellent correlation between BIS values, the suppression ratio, and the desired level of a pentobarbital-induced coma.[15]
Data Presentation: Anesthetic Depth Correlates
The following table summarizes the expected changes in key parameters during the administration of a short-acting barbiturate like this compound. Actual values can vary based on species, age, and health status.[10]
| Anesthetic Depth | Clinical Signs / Reflexes | Cardiovascular / Respiratory | Raw EEG Signature | Processed EEG (BIS) |
| Awake | Normal, purposeful movement. All reflexes present. | Normal heart rate (HR) and blood pressure (BP). Normal respiratory rate (RR). | Low amplitude, high frequency (>13 Hz). | 90 - 100 |
| Light Sedation | Lethargic, reduced movement. Righting reflex may be slowed. Palpebral reflex present. | Mild decrease in HR, BP, and RR. | Increase in alpha (8-13 Hz) and beta (13-30 Hz) power. | 70 - 90 |
| Surgical Anesthesia | Unconscious, immobile. Loss of pedal and palpebral reflexes. | Moderate, dose-dependent decrease in HR, BP, and RR. | High amplitude, low frequency delta (0.5-4 Hz) and theta (4-8 Hz) waves. | 40 - 60 |
| Deep Anesthesia | Profound CNS depression. | Significant hypotension, bradycardia, and respiratory depression. | Burst-suppression pattern appears and increases. | < 40 |
| Overdose | No reflexes. | Severe cardiovascular collapse, apnea. | Continuous isoelectric ("flat") EEG. | 0 |
Experimental Protocol: Assessing Anesthetic Depth in a Rodent Model
This protocol provides a general framework for evaluating the anesthetic properties of this compound in a research setting (e.g., mice or rats). All procedures must be approved by the institution's Animal Care and Use Committee.
Caption: Experimental workflow for anesthetic depth monitoring.
Materials
-
This compound sodium (or other short-acting barbiturate)
-
Sterile saline or appropriate vehicle
-
Rodent model (e.g., C57BL/6 mouse or Sprague-Dawley rat)
-
Heating pad to maintain body temperature (37°C)
-
EEG/pEEG monitoring system with appropriate subcutaneous or scalp electrodes
-
Pulse oximeter with a rodent sensor
-
Syringes and needles for injection (e.g., 27G)
-
Digital scale
Procedure
-
Animal Preparation:
-
Acclimatize the animal to the experimental room to minimize stress.
-
Weigh the animal to ensure accurate drug dosage calculation.
-
If implanting EEG electrodes, perform this as a separate survival surgery well in advance. For acute studies, place subcutaneous needle electrodes over the skull after induction.
-
Place the animal in a chamber or on the heating pad and allow it to settle. Record baseline physiological data (heart rate, respiratory rate, SpO₂, temperature, and baseline EEG) for at least 5-10 minutes.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in the appropriate vehicle. The exact concentration will depend on the target dose-volume.
-
Calculate the required volume for the target dose (e.g., mg/kg).
-
Administer the drug via intraperitoneal (IP) injection, a common route for injectable anesthetics in rodents.[16]
-
-
Monitoring Induction and Maintenance:
-
Immediately after injection, begin monitoring for the Loss of Righting Reflex (LORR) . This is a key indicator of the onset of anesthesia and is defined as the inability of the animal to right itself within 30 seconds when placed on its back.[10]
-
Once LORR is achieved, position the animal on the heating pad and attach all monitoring sensors (EEG, pulse oximeter, rectal temperature probe).
-
Continuously record all physiological and neurological parameters.
-
At regular intervals (e.g., every 2-5 minutes), assess the depth of anesthesia using the pedal withdrawal reflex (toe pinch) . A lack of response indicates a surgical plane of anesthesia.
-
Correlate the presence or absence of the reflex with the corresponding EEG/BIS data and vital signs.
-
-
Recovery Monitoring:
-
Continue monitoring until the animal shows signs of emergence from anesthesia.
-
The primary endpoint for recovery is the Return of the Righting Reflex (RORR) , defined as the animal successfully righting itself twice within a 30-second period.
-
Continue to monitor the animal until it is fully ambulatory and has returned to normal behavior.
-
Conclusion
While specific data on this compound is limited due to its discontinued development, the principles of monitoring its anesthetic effects are well-understood from decades of research on barbiturates. A comprehensive approach that combines the monitoring of clinical signs, vital parameters, and direct brain function via EEG or processed EEG is essential for the safe and effective use of this compound or any related barbiturate in a research setting. The provided protocols offer a robust framework for conducting such investigations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Barbiturate - Wikipedia [en.wikipedia.org]
- 3. apsf.org [apsf.org]
- 4. Monitoring and evaluation of anesthesia depth status data based on neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. westernu.edu [westernu.edu]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vital signs monitoring during injectable and inhalant anesthesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Brain Monitoring with Electroencephalography and the Electroencephalogram-Derived Bispectral Index During Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Electroencephalography for Anesthesiologists Part I: Background and Basic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Depth of EEG suppression and outcome in barbiturate anesthetic treatment for refractory status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Use of an anesthesia cerebral monitor bispectral index to assess burst-suppression in pentobarbital coma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Barbiturate Anesthesia in Mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of short-acting barbiturates, such as Buthalital Sodium (historically) and its more commonly used modern counterparts, Thiopental Sodium and Pentobarbital Sodium, for achieving stable anesthesia in mice. Due to the limited availability of specific data on this compound, this guide will focus on the principles of barbiturate anesthesia using Thiopental and Pentobarbital as primary examples.
Frequently Asked Questions (FAQs)
Q1: What is this compound Sodium and what are its modern alternatives for mouse anesthesia?
This compound Sodium is a short-acting thiobarbiturate anesthetic. While its direct use and recent literature are scarce, its properties are comparable to other thiobarbiturates like Thiopental Sodium and the oxybarbiturate Pentobarbital Sodium. These agents are commonly used for inducing surgical anesthesia in mice.
Q2: What is the mechanism of action for barbiturate anesthetics?
Barbiturates, including thiopental and pentobarbital, exert their anesthetic effects primarily by acting on the central nervous system. They bind to the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the brain.[1][2][3] This binding action increases the duration for which the associated chloride ion channel remains open, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.[1][2][4] This enhanced inhibitory signaling results in sedation, hypnosis, and at higher doses, surgical anesthesia.[1] Some barbiturates may also have an inhibitory effect on excitatory glutamate receptors.[5][6][7]
Q3: What are the typical dosages for Thiopental and Pentobarbital in mice?
Dosages can vary significantly based on mouse strain, sex, age, and health status.[8] It is crucial to perform a pilot study to determine the optimal dose for your specific experimental conditions. The following table provides a general guideline for intraperitoneal (IP) administration.
| Anesthetic Agent | Dosage (mg/kg, IP) | Onset of Action | Duration of Anesthesia |
| Thiopental Sodium | 50 mg/kg | Rapid (within minutes) | 10-20 minutes[8] |
| Pentobarbital Sodium | 40 - 90 mg/kg[8][9][10] | 5-10 minutes | 45-120 minutes[8][11] |
Q4: How can I monitor the depth of anesthesia in a mouse?
Proper monitoring is critical to ensure the welfare of the animal and the success of the experiment. Key indicators of surgical anesthesia include:
-
Loss of Righting Reflex: The mouse is unable to right itself when placed on its back.
-
Absence of Pedal Withdrawal Reflex: No withdrawal of the limb in response to a firm toe pinch.
-
Stable and Regular Respiration: Respiratory rate should be monitored. A normal undisturbed rate is around 70-110 breaths/minute; a 50% decrease can be acceptable during anesthesia.[12] Shallow, rapid breathing may indicate the anesthetic is too light, while very slow, deep breathing can be a sign of excessive depth.[9]
-
Muscle Relaxation: The jaw and general musculature should be relaxed.
Q5: What are the most common complications with barbiturate anesthesia in mice and how can they be managed?
The primary complications are respiratory depression and hypothermia.
-
Respiratory Depression: Barbiturates can significantly depress the respiratory center.[2][8] Careful dose calculation and continuous monitoring of breathing are essential. If breathing becomes shallow or ceases, gentle physical stimulation may be sufficient. In severe cases, respiratory support may be necessary.
-
Hypothermia: Mice have a high surface area to body mass ratio and lose heat rapidly, especially under anesthesia.[8][13] It is crucial to provide a supplemental heat source, such as a circulating warm water blanket or a heat lamp, throughout the anesthetic period and during recovery to maintain body temperature.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Prolonged or No Induction of Anesthesia | - Incorrect dosage (too low)- Improper injection technique (e.g., subcutaneous instead of intraperitoneal)- Strain-specific resistance to the anesthetic | - Re-evaluate dose calculation based on accurate body weight.- Ensure proper IP injection technique.- Consider a small supplemental dose (e.g., 10-20% of the initial dose).- Conduct a pilot study to determine the effective dose for the specific mouse strain. |
| Anesthesia is Too Short | - Rapid metabolism of the drug- Mouse strain with high metabolic rate | - For longer procedures, consider a continuous infusion or intermittent bolus administration of a shorter-acting agent like thiopental.- Switch to a longer-acting anesthetic like pentobarbital.- Consider using inhalant anesthesia (e.g., isoflurane) for better control over anesthetic depth and duration. |
| Gasping or Irregular Respiration | - Anesthetic plane is too deep- Respiratory depression | - Immediately reduce or discontinue anesthetic administration if possible.- Provide gentle respiratory support (e.g., intermittent chest compressions).- Ensure a clear airway. |
| Pale Mucous Membranes (Ears, Paws) | - Cardiovascular depression (hypotension, bradycardia)- Hypothermia | - Monitor heart rate.- Provide supplemental heat to prevent and treat hypothermia.- Administer warmed subcutaneous or intraperitoneal fluids to support circulation.[12] |
| Prolonged Recovery | - Anesthetic overdose- Hypothermia- Dehydration | - Keep the mouse warm and monitor closely until fully ambulatory.- Provide supportive care, including warmed fluids.- Ensure easy access to food and water upon recovery. |
Experimental Protocols
Protocol 1: Preparation of Anesthetic Solution (Thiopental Sodium)
-
Reconstitute the lyophilized Thiopental Sodium powder with sterile water for injection or sterile saline to a stock concentration (e.g., 25 mg/mL).[14]
-
For a working solution, dilute the stock solution with sterile saline to the desired final concentration (e.g., 5 mg/mL). This allows for more accurate dosing of small volumes.
-
Ensure the solution is thoroughly mixed and at room temperature before administration.
-
Prepared solutions should be used within 24 hours.[14]
Protocol 2: Intraperitoneal (IP) Administration of Anesthetic
-
Accurately weigh the mouse to determine the correct dose.
-
Draw up the calculated volume of the anesthetic solution into a sterile syringe (e.g., 25-27 gauge needle).
-
Properly restrain the mouse, tilting it slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure the needle is not in a blood vessel or organ before injecting the solution smoothly.
-
Place the mouse in a warm, quiet cage and monitor for the onset of anesthesia.
Visualizations
Caption: Simplified signaling pathway of barbiturate anesthetics at the GABA-A receptor.
References
- 1. What is the mechanism of Thiopental Sodium? [synapse.patsnap.com]
- 2. openanesthesia.org [openanesthesia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Pentobarbital Sodium? [synapse.patsnap.com]
- 5. Pharmacology of Drugs: pentobarbital-Mechanism of action [pharmacologytutor.blogspot.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Blockade of glutamate receptors and barbiturate anesthesia: increased sensitivity to pentobarbital-induced anesthesia despite reduced inhibition of AMPA receptors in GluR2 null mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. Review of Intraperitoneal Injection of Sodium Pentobarbital as a Method of Euthanasia in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. osa.stonybrookmedicine.edu [osa.stonybrookmedicine.edu]
- 12. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 13. Mouse and Rat Anesthesia and Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.wfsahq.org [resources.wfsahq.org]
Technical Support Center: Troubleshooting Inconsistent Anesthetic Effects of Buthalital
Disclaimer: Buthalital sodium is a short-acting barbiturate that was under development and never commercially marketed.[1] Consequently, specific experimental data for this compound is limited. The following troubleshooting guide and frequently asked questions have been compiled based on the established principles of other short-acting barbiturates, such as pentobarbital and thiopental, which share a similar mechanism of action. This information is intended to serve as a general guideline for researchers encountering inconsistent anesthetic effects with barbiturates in a laboratory setting.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues researchers might encounter during their experiments with short-acting barbiturate anesthetics.
Issue 1: Variable Induction Time or Failure to Induce Anesthesia
-
Question: Why is there a significant variation in the time it takes for the anesthetic to take effect, or why are some subjects not reaching a surgical plane of anesthesia at the calculated dose?
-
Answer: Inconsistent induction of anesthesia with barbiturates can be attributed to several factors:
-
Incorrect Dose Calculation: Ensure accurate body weight measurement for each animal and precise calculation of the anesthetic dose.
-
Improper Administration: For intraperitoneal (IP) injections, accidental injection into the gastrointestinal tract or adipose tissue can delay or prevent absorption. For intravenous (IV) injections, ensure the full dose is administered into the vein.
-
Strain and Sex Differences: Different strains and sexes of laboratory animals can exhibit varied sensitivity to barbiturates.[2] For example, male rodents may be more sensitive to pentobarbital than females.[2]
-
Drug Solution Issues: Ensure the anesthetic solution is properly prepared, stored, and not expired. The pH of the anesthetic solution can also influence its effectiveness.[2]
-
Animal Health Status: Underlying health conditions, particularly liver or kidney disease, can affect drug metabolism and clearance, altering the anesthetic effect.[3]
-
Issue 2: Inconsistent Depth and Duration of Anesthesia
-
Question: The depth of anesthesia is variable between subjects, or the duration of the anesthetic effect is shorter or longer than expected. What could be the cause?
-
Answer: Fluctuations in the depth and duration of barbiturate-induced anesthesia are common and can be influenced by:
-
Metabolic Rate: Individual differences in metabolic rate can lead to faster or slower clearance of the drug. Factors such as age, body temperature, and stress can all affect metabolism.
-
Body Temperature: Hypothermia can prolong the anesthetic effect by slowing down drug metabolism. It is crucial to maintain the animal's body temperature during the procedure.
-
Drug Interactions: Co-administration of other drugs can potentiate or antagonize the effects of barbiturates. For example, opioids can enhance respiratory depression, while aminophylline has been shown to reduce the depth and duration of barbiturate sedation.[4]
-
Tolerance: Repeated administration of barbiturates can lead to the development of tolerance, requiring higher doses to achieve the same effect.[5] This is due to both metabolic and pharmacodynamic changes.[5]
-
Pathophysiological State: Conditions such as pain or stress can alter the animal's physiological state and response to anesthesia.
-
Issue 3: Unexpected Adverse Events or Mortality
-
Question: We are observing a high rate of respiratory depression, cardiovascular collapse, or mortality during the experiment. What are the potential causes and how can we mitigate them?
-
Answer: Barbiturates have a narrow therapeutic index, and overdose is a significant risk.[2] Adverse events are often dose-dependent and can be exacerbated by:
-
Dose Miscalculation: Even small errors in dose calculation can lead to severe adverse effects.
-
Rapid IV Injection: Rapid intravenous administration can cause a sharp drop in blood pressure and respiratory depression.[6]
-
Cumulative Effects: If supplemental doses are given, it is crucial to monitor the animal's vital signs closely to avoid cumulative overdose.
-
Pre-existing Conditions: Animals with compromised respiratory or cardiovascular systems are at a higher risk of adverse events.
-
Lack of Monitoring: Continuous monitoring of respiratory rate, heart rate, and body temperature is essential to detect and respond to adverse events promptly.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action for this compound and other barbiturates?
-
Q2: How should I prepare and store my this compound solution?
-
A2: As this compound is a sodium salt, it should be dissolved in a suitable sterile vehicle, such as sterile saline. Barbiturate solutions can be alkaline and irritating to tissues.[2] It is recommended to consult any available manufacturer's guidelines or standard laboratory protocols for the specific barbiturate being used. Solutions should be stored appropriately to maintain stability and sterility.
-
-
Q3: Are there any known drug interactions with this compound?
-
A3: While specific interaction studies for this compound are unavailable, barbiturates as a class are known to interact with a wide range of drugs. They can induce hepatic enzymes, accelerating the metabolism of other drugs. Concurrent use with other CNS depressants, such as opioids and benzodiazepines, can lead to additive sedative and respiratory depressant effects.
-
-
Q4: What are the recommended monitoring parameters during this compound anesthesia?
-
A4: Essential parameters to monitor include:
-
Depth of anesthesia: Assessed by reflexes such as the pedal withdrawal reflex (toe pinch) and palpebral reflex.
-
Respiratory rate and pattern: Observe chest movements.
-
Heart rate: Can be monitored using a stethoscope or pulse oximeter.
-
Body temperature: Maintain normothermia using a heating pad.
-
-
-
Q5: How can I ensure a smooth recovery from anesthesia?
-
A5: Provide a quiet and warm environment for recovery. Continue to monitor the animal until it has fully regained consciousness and is able to maintain sternal recumbency. Provide supportive care as needed, such as supplemental heat and fluids.
-
Data Presentation
Table 1: Anesthetic Doses of Various Barbiturates in Rodents
| Barbiturate | Species | Route | Anesthetic Dose (mg/kg) | Duration of Anesthesia | Reference |
| Pentobarbital | Rat | IP | 40-50 | 45-120 minutes | [8][9] |
| Thiopental | Rat | IP | 7.5-30 | Short-acting | [10][11] |
| Phenobarbital | Rat | IP | 5-50 (non-hypnotic doses) | Long-acting | [10][11] |
Note: These are approximate doses and can vary significantly based on the factors mentioned in the troubleshooting guide. Researchers should always start with the lower end of the dose range and titrate to effect.
Experimental Protocols
Protocol 1: Intraperitoneal Administration of a Barbiturate Anesthetic in a Rat
-
Animal Preparation:
-
Accurately weigh the rat using a calibrated scale.
-
Calculate the required volume of the anesthetic solution based on the animal's weight and the desired dose.
-
Gently restrain the rat.
-
-
Injection Procedure:
-
Position the rat to expose the lower abdominal quadrants.
-
Insert a 23-25 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate to ensure the needle is not in a blood vessel or organ before injecting the solution.
-
Inject the anesthetic solution smoothly.
-
-
Monitoring:
-
Place the animal in a clean, quiet cage.
-
Monitor for the onset of anesthesia by periodically checking the pedal withdrawal reflex.
-
Once the desired plane of anesthesia is reached, begin the experimental procedure while continuing to monitor vital signs.
-
Mandatory Visualizations
Caption: Barbiturate action on the GABA-A receptor.
Caption: Workflow for administering barbiturate anesthesia.
Caption: Troubleshooting inconsistent anesthetic effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. research.fiu.edu [research.fiu.edu]
- 4. Aminophylline reduces the depth and duration of sedation with barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. proceedings.systemdynamics.org [proceedings.systemdynamics.org]
- 6. vetscraft.com [vetscraft.com]
- 7. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 9. osa.stonybrookmedicine.edu [osa.stonybrookmedicine.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Preventing Buthalital precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Buthalital in aqueous solutions during experimental procedures.
Troubleshooting Guide: this compound Precipitation
This compound, a thiobarbiturate derivative, is known to be freely soluble in water, forming an alkaline solution. Precipitation is a common issue encountered during the preparation and handling of its aqueous solutions, primarily due to changes in pH. This guide provides a systematic approach to identifying and resolving precipitation issues.
Problem: this compound has precipitated out of my aqueous solution.
Initial Assessment Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Step 1: Check the pH of the Solution
The most common cause of this compound precipitation is a decrease in the pH of the solution. This compound sodium is the salt of a weak acid and is most soluble in alkaline conditions.
-
Action: Use a calibrated pH meter to measure the pH of your this compound solution.
-
Expected Finding: If precipitation has occurred, the pH is likely to be neutral or acidic.
-
Solution: Adjust the pH of the solution to an alkaline range (typically above pH 9) by adding a small amount of a suitable base, such as sodium hydroxide (NaOH), dropwise while stirring until the precipitate redissolves. For a closely related compound, thiopental, precipitation occurs when the pH drops below 9.25.[1]
Step 2: Review the Diluent and Any Additives
The composition of the solvent system can significantly impact the solubility of this compound.
-
Action: Carefully review all components of your aqueous solution, including the primary solvent (e.g., water for injection, saline) and any buffers or other drugs that have been added.
-
Expected Finding: The use of acidic diluents or the addition of other drugs that are formulated at an acidic pH can lower the overall pH of the this compound solution, leading to precipitation.[2]
-
Solution:
-
Use alkaline or neutral, unbuffered diluents for reconstitution.
-
If a buffer is required, select one that maintains a pH in the alkaline range.
-
Avoid mixing this compound with acidic drugs in the same solution. If co-administration is necessary, ensure separate lines or adequate flushing between administrations to prevent mixing.[3][4]
-
Step 3: Evaluate the Temperature
While pH is the primary factor, temperature can also influence the solubility of barbiturates.
-
Action: Note the temperature at which the solution was prepared and stored.
-
Expected Finding: A significant decrease in temperature may reduce the solubility of this compound. For most solid solutes, solubility tends to increase with temperature.[5][6]
-
Solution:
-
Prepare the solution at room temperature.
-
If precipitation occurs upon cooling, gently warm the solution while stirring to see if the precipitate redissolves.
-
Store the solution at a controlled room temperature and avoid refrigeration unless stability data indicates otherwise.
-
Step 4: Consider the Concentration
Attempting to prepare a solution that is above the solubility limit of this compound under the given conditions will result in precipitation.
-
Action: Verify the concentration of your this compound solution.
-
Expected Finding: The concentration may be too high for the specific solvent system and conditions (pH, temperature).
-
Solution:
-
Prepare a more dilute solution.
-
If a high concentration is required, consider the use of co-solvents to enhance solubility.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range for maintaining this compound in an aqueous solution?
A1: While specific data for this compound is limited, based on its nature as a thiobarbiturate, an alkaline pH is essential to maintain its solubility. For the similar compound thiopental sodium, a pH of 10.2 to 11.2 is maintained in injectable preparations to ensure solubility.[7] It is recommended to maintain the pH of this compound solutions above 9 to prevent precipitation.[1]
Q2: Can I mix this compound with other drugs in the same infusion line?
A2: It is generally not recommended to mix this compound with other drugs, especially those with an acidic pH, as this can cause precipitation.[2][4] If co-administration is necessary, the infusion line should be flushed with a compatible solution (e.g., sterile saline) before and after administering each drug.
Q3: How does temperature affect the solubility of this compound?
A3: For most barbiturates, solubility in aqueous solutions increases with temperature.[5] Therefore, a sudden decrease in temperature could potentially lead to precipitation. It is advisable to prepare and store this compound solutions at a consistent, controlled room temperature.
Q4: What are co-solvents and can they be used to prevent this compound precipitation?
Q5: My this compound solution is clear initially but becomes cloudy over time. What is happening?
A5: Cloudiness that develops over time can be due to a gradual decrease in pH. This can happen if the solution absorbs carbon dioxide from the air, which forms carbonic acid and lowers the pH.[2] Storing the solution in a tightly sealed container can help minimize this effect. It could also indicate a slow precipitation process if the solution is near its saturation point.
Experimental Protocols
Protocol 1: Basic Aqueous Solution Preparation of this compound Sodium
This protocol is for the preparation of a standard aqueous solution of this compound sodium, minimizing the risk of precipitation.
-
Materials:
-
This compound sodium powder
-
Sterile Water for Injection or 0.9% Sodium Chloride solution
-
Sterile glassware
-
Calibrated pH meter
-
0.1 M Sodium Hydroxide (if needed for pH adjustment)
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound sodium powder.
-
Add the powder to the desired volume of Sterile Water for Injection or 0.9% Sodium Chloride solution at room temperature.
-
Stir the solution gently until the powder is completely dissolved.
-
Measure the pH of the final solution. It should be in the alkaline range.
-
If the pH is below 9, adjust it by adding 0.1 M NaOH dropwise while stirring until the desired pH is reached and the solution is clear.
-
Visually inspect the solution for any particulate matter before use.
-
Protocol 2: pH-Solubility Profile Determination for a Thiobarbiturate (Thiopental as a model)
This protocol outlines a general method to determine the pH at which a thiobarbiturate like thiopental begins to precipitate, which can be adapted as a model for this compound.
-
Materials:
-
Thiopental sodium
-
Deionized water
-
A series of buffers with varying pH (e.g., phosphate and borate buffers ranging from pH 7 to 11)
-
Calibrated pH meter
-
Spectrophotometer or HPLC for concentration measurement
-
-
Procedure:
-
Prepare a stock solution of Thiopental sodium in deionized water at a concentration where it is fully dissolved and the pH is highly alkaline.
-
In a series of test tubes, place a fixed volume of the different pH buffers.
-
Add a small, fixed volume of the Thiopental stock solution to each tube and mix well.
-
Allow the solutions to equilibrate for a set period (e.g., 24 hours) at a constant temperature.
-
After equilibration, visually inspect each tube for signs of precipitation.
-
For the clear solutions, measure the concentration of dissolved Thiopental using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).
-
Plot the measured solubility against the final pH of each solution to determine the pH-solubility profile.
-
Quantitative Data Summary
Table 1: pH-Dependent Aqueous Solubility of Thiopental
| pH | Solubility | Observation | Reference |
| > 9.90 | Soluble | Remains in solution | [1] |
| < 9.25 | Precipitates | Formation of a solid precipitate | [1] |
Note: This data is for Thiopental and should be used as a general guide for this compound. Researchers should determine the specific solubility parameters for this compound in their experimental systems.
Signaling Pathways and Experimental Workflows
While specific signaling pathways directly modulated by this compound are not extensively documented, barbiturates as a class are known to act on the central nervous system, primarily by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased chloride ion influx, hyperpolarization of the neuronal membrane, and subsequent CNS depression.[12]
The following diagram illustrates a logical workflow for the preparation and use of a this compound solution in a typical in-vitro or in-vivo experiment, incorporating steps to prevent precipitation.
Caption: Experimental workflow for preparing and using this compound solutions.
References
- 1. The effect of pancuronium on the solubility of aqueous thiopentone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicines.org.uk [medicines.org.uk]
- 3. Lethal injection - Wikipedia [en.wikipedia.org]
- 4. Drug precipitation within i.v. tubing: a potential hazard of chemotherapy administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. pnrjournal.com [pnrjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Buthalital Cardiovascular Safety
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the potential cardiovascular side effects of Buthalital. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential cardiovascular side effects of this compound?
A1: this compound, as a member of the barbiturate class, can induce a range of cardiovascular side effects. The most frequently reported adverse reactions include changes in heart rate and blood pressure. Specifically, tachycardia (an increased heart rate) has been observed.[1][2] More broadly, barbiturates can cause central nervous system depression, leading to decreased respiration, increased heart rate, and decreased blood pressure, which can progress to coma and possibly death in cases of overdose.[3]
Q2: What is the primary mechanism by which this compound is thought to cause these cardiovascular effects?
A2: The cardiovascular effects of barbiturates like this compound are generally attributed to their depressant action on the central nervous system (CNS).[4][5] This can lead to a cascade of events including:
-
Direct Myocardial Depression: Barbiturates can directly reduce the contractility of the heart muscle.[4]
-
Peripheral Venous Pooling: They can cause dilation of peripheral veins, leading to a decrease in venous return to the heart and subsequently reduced stroke volume.[4][6]
-
Decreased Sympathetic Outflow: A reduction in sympathetic nervous system signals from the CNS can contribute to vasodilation and a drop in blood pressure.[4]
Q3: Are there specific experimental conditions that might exacerbate the cardiovascular side effects of this compound?
A3: Yes, certain conditions can increase the risk and severity of cardiovascular adverse events. These include:
-
High Dosage: The degree of CNS and respiratory depression is primarily dose-related.[5] Overdosage is a significant risk factor for severe cardiovascular complications.[1][2]
-
Rapid Intravenous Administration: Rapid IV injection can lead to respiratory depression, apnea, laryngospasm, and severe hypotension.[5]
-
Pre-existing Conditions: Patients with underlying cardiovascular disease, such as congestive heart failure or coronary artery disease, are more vulnerable to the cardiovascular effects of barbiturates.[7] Similarly, individuals with respiratory conditions like COPD may be more susceptible to respiratory depression.[7]
-
Drug Interactions: Co-administration with other CNS depressants, such as alcohol, narcotic analgesics, or tranquilizers, can lead to additive CNS depression and amplify the cardiovascular side effects.[1]
Q4: What are the recommended monitoring procedures during in-vivo experiments with this compound?
A4: Continuous monitoring of cardiovascular parameters is crucial. Key parameters to monitor include:
-
Heart Rate and Rhythm: To detect tachycardia, bradycardia, or arrhythmias.
-
Blood Pressure: To identify hypotension or hypertension.
-
Respiratory Rate and Depth: To monitor for respiratory depression.
-
Electrocardiogram (ECG): For a more detailed assessment of cardiac electrical activity.
-
Pulse Oximetry: To monitor oxygen saturation levels.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Sudden drop in blood pressure (Hypotension) | - Direct myocardial depression- Peripheral venous pooling- Rapid IV administration | - Reduce the infusion rate of this compound.- Administer intravenous fluids to increase circulatory volume.- Consider the use of vasopressors in severe cases, under veterinary or medical guidance.[7] |
| Significant increase in heart rate (Tachycardia) | - Reflex response to hypotension- Direct effect of the drug | - Assess for and address underlying hypotension.- If tachycardia persists and is severe, consider a dose reduction of this compound. |
| Respiratory Depression (Decreased respiratory rate and depth) | - Depression of the medullary respiratory center by this compound | - Ensure a patent airway.- Provide supplemental oxygen.- In severe cases, assisted ventilation may be necessary.[7] |
| Cardiac Arrhythmias | - Myocardial ischemia secondary to hypotension- Direct drug effect | - Optimize blood pressure and oxygenation.- Obtain an ECG to identify the type of arrhythmia.- Consider anti-arrhythmic agents based on the specific arrhythmia and in consultation with a specialist. |
Experimental Protocols
In-Vivo Cardiovascular Safety Assessment in a Rodent Model
This protocol outlines a general procedure for assessing the cardiovascular effects of this compound in an anesthetized rodent model.
-
Animal Preparation:
-
Anesthetize the animal using a suitable anesthetic agent with minimal cardiovascular impact (e.g., isoflurane).
-
Surgically implant catheters for drug administration (e.g., femoral vein) and blood pressure monitoring (e.g., carotid artery).
-
Place ECG electrodes for continuous monitoring.
-
-
Data Acquisition:
-
Connect the arterial catheter to a pressure transducer to record systolic, diastolic, and mean arterial pressure.
-
Record a continuous ECG to monitor heart rate and rhythm.
-
Monitor respiratory rate and body temperature throughout the experiment.
-
-
This compound Administration:
-
Administer this compound intravenously at escalating doses.
-
Allow for a stabilization period between doses to observe the full effect.
-
-
Data Analysis:
-
Analyze changes in blood pressure, heart rate, and ECG parameters from baseline at each dose level.
-
Statistically compare the dose-dependent effects of this compound on cardiovascular parameters.
-
Signaling Pathways and Workflows
Caption: Mechanism of this compound-induced cardiovascular side effects.
Caption: Experimental workflow for minimizing cardiovascular risk.
References
- 1. DailyMed - BUTALBITAL, ACETAMINOPHEN, CAFFEINE- butalbital, acetaminophen, and caffeine tablet, coated [dailymed.nlm.nih.gov]
- 2. Fioricet (Butalbital and Acetaminophen Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. dea.gov [dea.gov]
- 4. Hemodynamic effects of barbiturates and benzodiazepines | MDedge [mdedge.com]
- 5. actx.edu [actx.edu]
- 6. ccjm.org [ccjm.org]
- 7. Barbiturate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Buthalital in Primary Neuron Cultures
This technical support center provides guidance for researchers using Buthalital, a short-acting barbiturate, in primary neuron cultures. As specific data for this compound in this application is limited, this guide is based on the established pharmacology of similar barbiturates and general best practices for primary neuron culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in neurons?
This compound, as a barbiturate, is expected to act as a positive allosteric modulator of the GABA-A receptor.[1] This means it binds to a site on the receptor distinct from the GABA binding site and enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] Specifically, barbiturates increase the duration of the chloride ion channel opening when GABA binds, leading to a greater influx of chloride ions and hyperpolarization of the neuronal membrane.[1] This increased inhibition makes it more difficult for the neuron to fire an action potential. At higher concentrations, barbiturates can also directly activate the GABA-A receptor and may inhibit glutamate receptors and voltage-dependent calcium channels.[1][2]
Q2: What are the expected effects of this compound on primary neuron cultures?
Based on its mechanism of action, this compound is expected to have a dose-dependent inhibitory effect on neuronal activity. At lower concentrations, you may observe a reduction in the frequency of spontaneous action potentials. As the concentration increases, you may see a significant dampening or complete cessation of neuronal firing. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental goals.
Q3: Are there any known neurotoxic effects of this compound?
Q4: How should I prepare a stock solution of this compound?
This compound sodium is a pale yellow, hygroscopic powder that is freely soluble in water, yielding alkaline solutions.[5] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile, nuclease-free water or a suitable buffer like PBS. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The free acid form of this compound has a melting point of 147°C.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Complete cessation of neuronal activity at the lowest tested concentration. | The initial concentration range is too high. This compound is a potent barbiturate. | Prepare fresh serial dilutions starting from a much lower concentration range (e.g., starting at 1 µM and performing 1:10 dilutions). |
| Neurons are unhealthy or have low baseline activity. | Ensure your primary neuron cultures are healthy and exhibit robust spontaneous activity before beginning the experiment. Review your culture protocol and check for potential issues with media, supplements, or cell density. | |
| No observable effect on neuronal activity, even at high concentrations. | The this compound stock solution has degraded or was prepared incorrectly. | Prepare a fresh stock solution of this compound and verify its concentration. Ensure proper storage conditions were maintained. |
| The neuronal culture is not responsive to GABAergic modulation. | Test the responsiveness of your culture with a known GABA-A receptor agonist (e.g., muscimol) or positive allosteric modulator (e.g., a benzodiazepine) to confirm the presence of functional GABA-A receptors. | |
| High levels of cell death observed after this compound treatment. | The concentration of this compound is cytotoxic. | Perform a dose-response cytotoxicity assay (e.g., LDH release, live/dead staining) to determine the maximum non-toxic concentration. |
| The solvent used to dissolve this compound is toxic to the neurons. | If a solvent other than water or PBS was used, run a vehicle control to assess solvent toxicity. | |
| High variability in results between experiments. | Inconsistent primary neuron culture quality. | Standardize your primary neuron culture protocol, including dissection, cell plating density, and media changes, to ensure consistent culture health and maturity. |
| Inconsistent preparation or application of this compound. | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure accurate and consistent pipetting when adding the drug to the cultures. |
Data Presentation
Table 1: Reference Concentrations of Barbiturates in Neuronal Studies
Note: This table provides data for other barbiturates to serve as a starting point for determining the concentration range for this compound, as specific data for this compound is not available.
| Barbiturate | Preparation/Cell Type | Concentration Range | Observed Effect | Citation(s) |
| Pentobarbital | Mouse dorsal root ganglion neurons | 50-500 µM | Decrease in calcium-dependent action potentials | [2] |
| Phenobarbital | Mouse dorsal root ganglion neurons | 500-2000 µM | Decrease in calcium-dependent action potentials | [2] |
| Pentobarbital | Chick embryo brain cells | 50-1000 µM | Dose-dependent cytotoxicity to neurons | [3] |
| Phenobarbital | Mouse spinal cord neurons | 20-90 µg/ml | Reduced neuronal density and dendritic branching with chronic exposure | [4] |
| Pentobarbital | PC12 cells | 0.5-50 µg/mL | Inhibition of apoptosis | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound
-
Primary Neuron Culture: Culture primary cortical or hippocampal neurons on appropriate substrates (e.g., poly-D-lysine coated plates) using standard protocols. Allow the neurons to mature for at least 7-10 days in vitro (DIV) to ensure the development of functional synapses.
-
This compound Preparation: Prepare a 100 mM stock solution of this compound sodium in sterile water. On the day of the experiment, perform serial dilutions in pre-warmed neuronal culture medium to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).
-
Treatment:
-
For cytotoxicity assessment, replace the culture medium with the this compound-containing medium. Include a vehicle control (medium only).
-
For acute electrophysiology, record baseline activity and then perfuse the this compound-containing medium.
-
-
Cytotoxicity Assay (24-48 hours post-treatment):
-
LDH Assay: Collect the culture supernatant and measure lactate dehydrogenase (LDH) release according to the manufacturer's instructions. Lyse a set of control wells to determine maximum LDH release.
-
Live/Dead Staining: Use a fluorescent live/dead assay kit (e.g., Calcein-AM/Ethidium Homodimer-1) and image the cultures using a fluorescence microscope. Quantify the percentage of live and dead cells.
-
-
Data Analysis: Plot the percentage of cell viability or LDH release against the this compound concentration to determine the concentration that causes 50% toxicity (TC50). Select concentrations for functional assays that are well below the TC50.
Protocol 2: Assessing the Effect of this compound on Neuronal Activity
-
Neuron Preparation: Use mature primary neuron cultures (DIV 14-21) with established synaptic networks.
-
Electrophysiology:
-
Multi-Electrode Array (MEA): Plate neurons on MEA plates. Record baseline spontaneous activity (spike rate, burst frequency, network burst parameters). Perfuse different concentrations of this compound (determined from Protocol 1) and record the changes in activity.
-
Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings from individual neurons. Record baseline spontaneous postsynaptic currents (sPSCs) or action potentials. Apply this compound via perfusion and record the changes in synaptic activity or membrane potential.
-
-
Calcium Imaging:
-
Load the neurons with a calcium indicator dye (e.g., Fluo-4 AM).
-
Record baseline spontaneous calcium transients.
-
Apply different concentrations of this compound and record the changes in the frequency and amplitude of calcium transients.
-
-
Data Analysis: Quantify the changes in the measured parameters (e.g., spike rate, sPSC frequency, calcium transient frequency) as a function of this compound concentration. Calculate the half-maximal inhibitory concentration (IC50).
Mandatory Visualizations
Caption: Experimental workflow for adjusting this compound concentration.
Caption: Signaling pathway of this compound at the GABA-A receptor.
References
- 1. Barbiturate - Wikipedia [en.wikipedia.org]
- 2. Barbiturates decrease voltage-dependent calcium conductance of mouse neurons in dissociated cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preferential neurotoxicity of pentobarbital on nerve and glial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of chronic phenobarbital exposure on cultured mouse spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Sodium [drugfuture.com]
- 6. Pentobarbital inhibits apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the recovery time from Buthalital anesthesia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Buthalital or other short-acting barbiturates in experimental settings. The focus is on understanding and improving recovery time from anesthesia.
Disclaimer: this compound sodium was a developmental short-acting anesthetic that was never commercially marketed.[1] Therefore, specific data on its pharmacokinetics and recovery are limited. The information provided here is based on the established principles of barbiturate pharmacology and data from analogous short-acting barbiturates like thiopental and pentobarbital.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other barbiturates?
A1: this compound, like other barbiturates, is a positive allosteric modulator of the GABA-A receptor.[2][3] It binds to the receptor at a site distinct from the GABA binding site, increasing the duration of chloride channel opening when GABA binds.[3][4] This enhances the inhibitory effect of GABA, leading to central nervous system depression and anesthesia.[3] At high concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[5]
Q2: What is the expected recovery time from this compound anesthesia?
A2: While specific data for this compound is unavailable, it was developed as a short-acting anesthetic, suggesting a rapid recovery was intended.[1] For other short-acting barbiturates, recovery is primarily dependent on redistribution of the drug from the central nervous system to other tissues, such as muscle and fat, followed by metabolism.[2] Recovery can be influenced by a multitude of factors. (See Troubleshooting Guide for more details).
Q3: Are there any known reversal agents for this compound or other barbiturates?
A3: There are no specific, approved receptor-antagonist reversal agents for barbiturates in the same way that naloxone reverses opioids or flumazenil reverses benzodiazepines.[6][7] Research has explored the use of central nervous system stimulants to counteract barbiturate-induced depression, but these are not standard practice and can have significant side effects.[1] Management of prolonged recovery focuses on supportive care.
Q4: How does the metabolic rate of the animal model affect recovery time?
A4: The metabolic rate significantly influences the clearance of barbiturates. Rodents, for example, have a much higher metabolic rate than larger animals and consequently may require higher doses of anesthetics but typically have shorter recovery times.[8][9] However, the duration of anesthesia can still be prolonged with repeated doses due to drug accumulation.[7]
Q5: Can I re-dose this compound during a long procedure? What are the risks?
A5: Repeated administration of short-acting barbiturates can lead to drug accumulation in fatty tissues.[3][7] This saturation of peripheral compartments slows down the redistribution from the brain, leading to a significantly prolonged recovery period. If longer anesthesia is required, consider an inhalant anesthetic which allows for more precise control over the depth of anesthesia and a generally faster recovery.[9]
Troubleshooting Guide: Delayed Recovery from this compound Anesthesia
Delayed recovery from barbiturate anesthesia can be a multifaceted issue. This guide provides a systematic approach to troubleshooting common causes.
Problem: Animal exhibits prolonged sedation or fails to recover within the expected timeframe.
Step 1: Ensure Basic Physiological Support
-
Airway, Breathing, Circulation (ABC): First, ensure the animal has a patent airway, is breathing adequately, and has stable cardiovascular function.[10][11][12] Monitor respiratory rate, heart rate, and mucous membrane color.[13]
-
Maintain Body Temperature: Hypothermia is a common cause of delayed drug metabolism and prolonged recovery.[13][14] Use a circulating water blanket, heat lamp, or other appropriate warming device to maintain normothermia.[8]
Step 2: Review Anesthetic and Dosing Records
-
Dose Calculation: Double-check the dose of this compound administered. Overdosing is a primary cause of prolonged anesthesia.
-
Drug Interactions: Review all other drugs administered to the animal. Other CNS depressants (e.g., opioids, benzodiazepines) will have an additive or synergistic effect, prolonging recovery.[7][14] Conversely, some drugs can inhibit the metabolism of barbiturates. For instance, chloramphenicol has been shown to prolong barbiturate anesthesia by inhibiting liver microsomal enzymes.[15]
Step 3: Consider Animal-Specific Factors
-
Species and Strain: Certain species or strains may be more sensitive to barbiturates. For example, Greyhounds are known to have significantly longer recovery times from thiobarbiturates compared to other dog breeds.[16]
-
Health Status: Underlying diseases, particularly liver or kidney disease, can impair drug metabolism and excretion, leading to delayed recovery.[11][12]
-
Age: Very young or old animals may have a reduced capacity to metabolize drugs.
-
Body Condition: Obese animals may have a larger volume of distribution for lipophilic drugs like barbiturates, which can act as a reservoir and prolong recovery as the drug slowly leaches back into the circulation.
Step 4: Advanced Interventions (Use with Caution and Veterinary Consultation)
-
Fluid Therapy: Intravenous fluids can help support circulation and renal excretion of drug metabolites.
-
Pharmacological Antagonism (Experimental): While no specific reversal agents exist, some studies have investigated the use of CNS stimulants. A combination of d-amphetamine and yohimbine has been shown to reverse thiopental anesthesia in dogs, but this can cause significant side effects like hypertension, tachycardia, and seizures and should be considered experimental.[1]
Data Presentation
Table 1: Factors Influencing Recovery Time from Short-Acting Barbiturate Anesthesia
| Factor | Effect on Recovery Time | Rationale |
| Dose | Increased | Higher doses lead to greater CNS depression and take longer to be cleared. |
| Repeated Dosing | Significantly Increased | Accumulation in tissues, particularly fat, slows redistribution from the brain.[3][7] |
| Hypothermia | Increased | Decreases metabolic rate and hepatic enzyme function, slowing drug clearance.[13][14] |
| Liver Disease | Increased | Impaired metabolism of the barbiturate.[11][12] |
| Kidney Disease | Increased | Impaired excretion of metabolites.[12] |
| Obesity | Increased | Larger fat stores act as a reservoir for the lipophilic drug. |
| Concurrent CNS Depressants | Increased | Additive or synergistic effects on the central nervous system.[14] |
| Enzyme Inducing Drugs | Decreased | Chronic administration of certain drugs can increase the rate of barbiturate metabolism. |
| Enzyme Inhibiting Drugs | Increased | Some drugs (e.g., chloramphenicol) inhibit the enzymes responsible for barbiturate metabolism.[15] |
Table 2: Comparative Pharmacokinetics of Various Barbiturates in Different Species (Example Data)
Note: This data is provided for comparative purposes to illustrate variability. It is not specific to this compound.
| Drug | Species | Elimination Half-Life | Key Considerations |
| Phenobarbital | Goat | ~4 hours | Much shorter than in dogs or horses.[17] |
| Phenobarbital | Cat | ~59 hours (IV) | Slow elimination necessitates careful dosing.[18] |
| Pentobarbital | Rat | Variable | Onset and duration can be affected by factors like housing conditions and sex.[19] |
| Thiopental | Dog (Greyhound) | Prolonged Recovery | Recovery can be 3-4 times longer than in mixed-breed dogs.[16] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Recovery Time
-
Pre-Anesthetic Evaluation:
-
Accurately weigh the animal.
-
Assess the animal's health status, noting any conditions that might affect drug metabolism.
-
Ensure the animal is adequately hydrated.
-
-
Anesthetic Administration:
-
Calculate the dose of this compound accurately based on the animal's weight and the desired depth and duration of anesthesia.
-
Administer the anesthetic intravenously and titrate to effect, giving only the amount necessary to achieve the desired anesthetic plane. Avoid giving the entire calculated dose as a single bolus if not necessary.
-
-
Intra-Anesthetic Monitoring and Support:
-
Post-Anesthetic Recovery:
-
Place the animal in a quiet, warm, and clean recovery area.
-
Continue to monitor vital signs and temperature until the animal is fully ambulatory.[13]
-
Do not leave the animal unattended during the recovery period.[13]
-
Turn the animal from side to side every 15-30 minutes if recovery is slow to prevent atelectasis.
-
Visualizations
Diagram 1: Mechanism of this compound Action on the GABA-A Receptor
Caption: this compound potentiates GABAergic inhibition by binding to the GABA-A receptor.
Diagram 2: Troubleshooting Workflow for Delayed Anesthetic Recovery
Caption: A systematic workflow for troubleshooting delayed recovery from anesthesia.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. vetscraft.com [vetscraft.com]
- 4. GABA - Wikipedia [en.wikipedia.org]
- 5. Pentobarbital - Wikipedia [en.wikipedia.org]
- 6. mixlab.com [mixlab.com]
- 7. dvm360.com [dvm360.com]
- 8. Mouse and Rat Anesthesia and Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prolonged anesthetic recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vettimes.com [vettimes.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Anesthetic Recovery | Veterian Key [veteriankey.com]
- 14. Delayed Emergence from Anesthesia: What We Know and How We Act - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prolongation of barbiturate anesthesia by chloramphenicol in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Barbiturate anesthesia in greyhound and mixed-breed dogs: comparative cardiopulmonary effects, anesthetic effects, and recovery rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Pharmacokinetics of Intravenous and Oral Phenobarbital Sodium in Healthy Goats [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Effect of isolation on barbiturate anaesthesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing tachyphylaxis with repeated Buthalital administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating tachyphylaxis associated with repeated Butalbital administration.
Frequently Asked Questions (FAQs)
Q1: What is butalbital tachyphylaxis and how does it differ from tolerance?
A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration over a short period.[1] In the context of butalbital, this means that subsequent doses may produce a diminished sedative or analgesic effect. Tolerance, on the other hand, is a more gradual process that occurs over a longer period of continuous or intermittent exposure to a drug.[2][3] While both involve a reduced drug response, tachyphylaxis is characterized by its rapid onset.
Q2: What is the primary molecular mechanism underlying butalbital tachyphylaxis?
A2: The primary mechanism is the desensitization of the GABA-A receptor, the main target of butalbital.[4] Butalbital is a positive allosteric modulator of the GABA-A receptor, meaning it enhances the effect of the inhibitory neurotransmitter GABA.[5] With repeated stimulation by butalbital, the GABA-A receptor can become less responsive to both GABA and butalbital. This desensitization can involve conformational changes in the receptor, receptor phosphorylation, and eventually, receptor internalization (removal from the cell surface).[6][7]
Q3: How quickly can tachyphylaxis to butalbital develop?
A3: Research suggests that tolerance to barbiturates can develop with even a single administration.[2] Tachyphylaxis, being a rapid form of tolerance, can be observed within a short timeframe of repeated dosing.
Q4: Can tachyphylaxis to butalbital be reversed?
A4: Yes, tachyphylaxis is often a temporary and reversible phenomenon.[8] The response to butalbital can typically be restored after a drug-free period, allowing for the resensitization and recycling of GABA-A receptors back to the cell surface.
Q5: Are there specific GABA-A receptor subunits associated with butalbital tachyphylaxis?
A5: While butalbital can act on various GABA-A receptor subunit combinations, prolonged exposure to drugs that modulate these receptors can lead to changes in subunit expression.[9] For instance, chronic exposure to benzodiazepines, which also act on GABA-A receptors, has been shown to decrease the surface expression of α2 subunit-containing receptors.[9] The specific subunit changes associated with butalbital tachyphylaxis are an area of ongoing research.
Troubleshooting Guides
Problem 1: Diminishing response to repeated butalbital application in our in vitro electrophysiology setup.
-
Possible Cause 1: GABA-A Receptor Desensitization. Prolonged or repeated application of butalbital can lead to rapid desensitization of GABA-A receptors on your cultured neurons or oocytes.
-
Troubleshooting Steps:
-
Washout Period: Ensure adequate washout periods between butalbital applications to allow for receptor resensitization. The duration of this washout will depend on your specific cell type and experimental conditions.
-
Concentration Optimization: Use the lowest effective concentration of butalbital to achieve your desired effect. Higher concentrations can accelerate desensitization.
-
Co-application with GABA: Investigate the effect of co-applying butalbital with a low concentration of GABA. This may help to stabilize the receptor in a responsive state, though it could also contribute to desensitization depending on the concentrations used.
-
-
-
Possible Cause 2: Receptor Internalization. With repeated stimulation, GABA-A receptors can be removed from the cell surface via endocytosis, reducing the number of available receptors for butalbital to act upon.
-
Troubleshooting Steps:
-
Temperature Control: Perform experiments at a lower temperature (e.g., room temperature instead of 37°C) to slow down cellular processes like receptor trafficking, if your experimental design allows.
-
Pharmacological Inhibition: Use inhibitors of endocytosis (e.g., dynamin inhibitors) as a tool to investigate if receptor internalization is contributing to the observed tachyphylaxis. Use these with caution as they can have other cellular effects.
-
-
Problem 2: Inconsistent results in our animal model of butalbital tachyphylaxis.
-
Possible Cause 1: Variability in Drug Metabolism. Individual animals may metabolize butalbital at different rates, leading to variations in the development of tachyphylaxis.
-
Troubleshooting Steps:
-
Control for Metabolic Induction: Be aware that barbiturates can induce their own metabolism through the induction of cytochrome P450 enzymes.[10] This is more characteristic of tolerance but can be a confounding factor. Account for this in your experimental design, for example, by using a consistent dosing schedule.
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to measure plasma and brain concentrations of butalbital in your animals to correlate drug levels with the observed behavioral or physiological effects.
-
-
-
Possible Cause 2: Behavioral Compensation. Animals may learn to compensate for the sedative effects of butalbital, which can be misinterpreted as tachyphylaxis.
-
Troubleshooting Steps:
-
Use a Battery of Tests: Employ multiple behavioral assays to assess the effects of butalbital (e.g., locomotor activity, rotarod test for motor coordination, elevated plus maze for anxiety).
-
Control for Learning Effects: Include control groups that are handled and dosed with vehicle in the same manner as the butalbital-treated groups to account for any learning or habituation to the experimental procedures.
-
-
Data Presentation
Table 1: Potentiation of GABA-A Receptor Currents by Pentobarbital (a related barbiturate)
| Receptor Subunit Composition | Pentobarbital Affinity for Potentiation (µM) | Maximum Potentiation (% of GABA EC20) |
| α1β2γ2s | 20-35 | 236% |
| α6β2γ2s | 20-35 | 536% |
Data adapted from a study on human GABA-A receptors expressed in Xenopus oocytes.
Table 2: Direct Activation of GABA-A Receptors by Pentobarbital
| Receptor Subunit Composition | Pentobarbital Affinity for Direct Activation (µM) | Maximum Direct Response (% of maximum GABA response) |
| α2β2γ2s | 139 | 82% |
| α5β2γ2s | 528 | 45% |
| α6β2γ2s | 58 | 150-170% |
Data adapted from a study on human GABA-A receptors expressed in Xenopus oocytes.
Experimental Protocols
Protocol 1: Induction of Butalbital Tachyphylaxis in a Rodent Model (In Vivo)
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment. Handle animals daily for 3-5 days to reduce stress.
-
Baseline Assessment:
-
Administer a single intraperitoneal (IP) injection of butalbital (e.g., 20 mg/kg).
-
Measure a relevant behavioral endpoint, such as time to loss of righting reflex (an indicator of sedation) or performance on a rotarod for motor coordination.
-
-
Induction of Tachyphylaxis:
-
Administer butalbital (20 mg/kg, IP) twice daily (e.g., at 9:00 AM and 5:00 PM) for 3 consecutive days.
-
-
Assessment of Tachyphylaxis:
-
On the 4th day, administer the same challenge dose of butalbital (20 mg/kg, IP).
-
Measure the same behavioral endpoint as in the baseline assessment.
-
A significant reduction in the sedative or motor-impairing effect of butalbital compared to the baseline assessment indicates the development of tachyphylaxis.
-
-
Data Analysis: Compare the behavioral data from the baseline and tachyphylaxis assessment using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Electrophysiological Assessment of GABA-A Receptor Desensitization (In Vitro)
-
Cell Culture: Use primary cultured cortical neurons or a cell line expressing recombinant GABA-A receptors (e.g., HEK293 cells).
-
Electrophysiology Setup:
-
Use whole-cell patch-clamp electrophysiology to record GABA-A receptor-mediated currents.
-
Maintain a holding potential of -60 mV.
-
-
Baseline GABA Response:
-
Apply a saturating concentration of GABA (e.g., 1 mM) for a short duration (e.g., 5 seconds) to elicit a maximal current response (Imax).
-
Wash the cell with an external solution for a sufficient period to allow for full recovery of the response.
-
-
Induction of Desensitization:
-
Apply a concentration of butalbital (e.g., 100 µM) for a prolonged period (e.g., 1-2 minutes).
-
-
Assessment of Desensitization:
-
Immediately following the butalbital application, re-apply the same saturating concentration of GABA (1 mM for 5 seconds).
-
Measure the peak amplitude of the GABA-evoked current.
-
A significant reduction in the peak current amplitude compared to the baseline Imax indicates GABA-A receptor desensitization.
-
-
Data Analysis: Express the post-butalbital GABA response as a percentage of the baseline Imax.
Mandatory Visualizations
Caption: Signaling pathway of butalbital-induced GABA-A receptor desensitization and internalization.
Caption: Experimental workflow for inducing and assessing butalbital tachyphylaxis in a rodent model.
Caption: Logical relationship between repeated butalbital dosing and the development of tachyphylaxis.
References
- 1. Physiological role for GABAA receptor desensitization in the induction of long-term potentiation at inhibitory synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Barbiturate - Wikipedia [en.wikipedia.org]
- 3. The Molecular Basis of Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Barbiturates and the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SMPDB [smpdb.ca]
- 6. GABAA Receptors, Anesthetics and Anticonvulsants in Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Alterations in GABAA-Receptor Trafficking and Synaptic Dysfunction in Brain Disorders [frontiersin.org]
- 8. Persistent reversal of tolerance to anticonvulsant effects and GABAergic subsensitivity by a single exposure to benzodiazepine antagonist during chronic benzodiazepine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing Buthalital Infusion for Prolonged Anesthesia: A Technical Support Center
Disclaimer: Buthalital is an ultra-short-acting barbiturate derivative that was investigated as an anesthetic agent but was never commercially marketed.[1] Consequently, established clinical or research protocols for its continuous infusion are unavailable. The following information is hypothetical and constructed for research and development professionals based on the known properties of similar short-acting barbiturates and general principles of intravenous anesthesia. All experimental procedures should be developed and validated under appropriate institutional guidelines and ethical review.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other barbiturates?
A1: this compound, like other barbiturates, is a positive allosteric modulator of the GABA-A receptor.[2][3][4] It binds to a specific site on the receptor, increasing the duration of chloride channel opening when GABA binds.[2][5] This enhances the inhibitory effect of GABA, leading to central nervous system depression and anesthesia.[6][7] At higher concentrations, barbiturates can directly activate the GABA-A receptor, contributing to their anesthetic effect.[8][9]
Q2: Why is there limited information on this compound for prolonged anesthesia?
A2: this compound was developed as a short-acting anesthetic.[1] Its development was discontinued, potentially due to its extremely rapid elimination rate, which may have made it less suitable for prolonged procedures compared to other available agents at the time.[1]
Q3: What are the potential advantages of using an ultra-short-acting barbiturate like this compound for prolonged anesthesia in a research setting?
A3: In a research context, the theoretical advantages of a precisely controlled infusion of an ultra-short-acting barbiturate could include rapid induction and recovery, and titratable anesthetic depth. This allows for fine control over the level of anesthesia, which can be crucial in delicate experimental models.
Q4: What are the major risks associated with prolonged barbiturate infusion?
A4: Prolonged infusion of barbiturates can lead to several complications, including respiratory depression, hypotension, and accumulation of the drug in fatty tissues, which can prolong recovery time.[7][9] Other potential issues include hepatic and renal complications, as well as an increased risk of infection.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inadequate Anesthetic Depth | - Infusion rate is too low.- Incorrect catheter placement or dislodgement.- Individual subject variation in drug metabolism. | - Gradually increase the infusion rate in small increments, monitoring vital signs closely.- Verify catheter placement and patency.- Consider a bolus dose followed by an increased infusion rate. |
| Excessive Anesthetic Depth (Hypotension, Bradycardia, Respiratory Depression) | - Infusion rate is too high.- Synergistic effects with other administered drugs.- Subject's physiological state has changed. | - Immediately decrease or temporarily halt the infusion.- Provide supportive care (e.g., fluid bolus for hypotension, ventilatory support).- Re-evaluate the infusion rate based on the subject's response. |
| Prolonged Recovery Time | - Drug accumulation in tissues due to a long infusion period or high dose.- Impaired drug metabolism or elimination.- Individual subject sensitivity. | - Discontinue the infusion well before the end of the experimental procedure.- Provide supportive care, including thermal support and monitoring of vital signs, until full recovery.- Consider the use of a reversal agent if one is available and appropriate for the drug class. |
| Catheter-Related Issues (e.g., occlusion, extravasation) | - Kinking of the catheter.- Formation of a precipitate in the infusion line.- Improper catheter placement. | - Check the entire infusion line for kinks or obstructions.- Ensure compatibility of all infused solutions.- If extravasation is suspected, stop the infusion immediately and assess the site. |
Experimental Protocols
Hypothetical Protocol for Establishing an Optimal this compound Infusion Rate in a Rodent Model
Objective: To determine a stable infusion rate of a hypothetical this compound solution for maintaining a surgical plane of anesthesia for 60 minutes in a rat model.
Materials:
-
Hypothetical this compound solution (10 mg/mL)
-
Infusion pump
-
Intravenous catheter
-
Anesthesia monitoring equipment (e.g., pulse oximeter, electrocardiogram, non-invasive blood pressure monitor)
-
Male Sprague-Dawley rats (250-300g)
Methodology:
-
Induction: Anesthetize the rat with an appropriate induction agent (e.g., a short-acting injectable or inhalant anesthetic).
-
Catheterization: Place an intravenous catheter in the lateral tail vein.
-
Loading Dose: Administer a loading dose of the hypothetical this compound solution (e.g., 5 mg/kg) intravenously to rapidly achieve an anesthetic plane.
-
Initiation of Infusion: Immediately following the loading dose, begin a continuous infusion of the hypothetical this compound solution at a starting rate (e.g., 0.2 mg/kg/min).
-
Monitoring and Adjustment: Continuously monitor the depth of anesthesia using physiological parameters (heart rate, respiratory rate, oxygen saturation, and response to noxious stimuli like a toe pinch). Adjust the infusion rate in small increments (e.g., +/- 0.05 mg/kg/min) to maintain a stable surgical plane of anesthesia.
-
Data Collection: Record all physiological parameters and infusion rate adjustments at 5-minute intervals throughout the 60-minute maintenance period.
-
Recovery: Discontinue the infusion and monitor the time to recovery of the righting reflex and ambulatory behavior.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound Infusion in a Rat Model (n=10)
| Infusion Rate (mg/kg/min) | Time to Loss of Righting Reflex (seconds, mean ± SD) | Duration of Anesthesia (minutes, mean ± SD) | Time to Recovery of Righting Reflex (minutes, mean ± SD) |
| 0.1 | 45 ± 8 | 15 ± 3 | 5 ± 2 |
| 0.2 | 32 ± 6 | 35 ± 5 | 12 ± 3 |
| 0.3 | 25 ± 4 | 62 ± 8 | 25 ± 6 |
| 0.4 | 18 ± 3 | 95 ± 12 | 48 ± 9 |
Table 2: Hypothetical Physiological Parameters During a 60-minute this compound Infusion (0.3 mg/kg/min) in a Rat Model (mean ± SD)
| Time (minutes) | Heart Rate (beats/min) | Respiratory Rate (breaths/min) | SpO2 (%) |
| 0 (Baseline) | 350 ± 25 | 85 ± 10 | 98 ± 1 |
| 15 | 310 ± 20 | 65 ± 8 | 97 ± 1 |
| 30 | 305 ± 18 | 62 ± 7 | 97 ± 2 |
| 45 | 300 ± 22 | 60 ± 6 | 96 ± 2 |
| 60 | 295 ± 20 | 58 ± 5 | 96 ± 1 |
Mandatory Visualizations
Caption: this compound's mechanism of action at the GABA-A receptor.
Caption: Workflow for optimizing this compound infusion rate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Barbiturate - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. news-medical.net [news-medical.net]
- 7. vetscraft.com [vetscraft.com]
- 8. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Barbiturate Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 10. A Fatal Adverse Effect of Barbiturate Coma Therapy: Dyskalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complications associated with barbiturate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Buthalital Interference in Fluorescence Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering potential interference from Buthalital in their fluorescence-based assays. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify, characterize, and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
A1: this compound is a short-acting barbiturate derivative. Its chemical structure, containing a substituted pyrimidine ring, gives it the potential to interfere with fluorescence assays through two primary mechanisms:
-
Autofluorescence: The molecule itself may absorb light at the excitation wavelength of your assay and emit its own fluorescence, leading to an artificially high signal or false positives.[1][2][3]
-
Fluorescence Quenching: this compound may interact with the excited state of your fluorophore, causing it to return to the ground state without emitting a photon. This results in a decreased fluorescence signal, potentially leading to false negatives.[1][2][3]
Q2: What are the typical signs of compound interference in a fluorescence assay?
A2: Be suspicious of interference if you observe any of the following:
-
A dose-dependent change in fluorescence signal in control wells that lack one of the key biological components of the assay (e.g., enzyme or substrate).
-
High background fluorescence in wells containing only this compound and assay buffer.
-
Atypical dose-response curves that do not fit standard models.
-
Discrepancies between the results of your fluorescence assay and an orthogonal (different technology) assay.
Q3: How can I determine if this compound is autofluorescent at my assay's wavelengths?
A3: A simple yet effective method is to perform a compound-only autofluorescence test. The detailed protocol for this is provided in the Troubleshooting Guides section below. Essentially, you will measure the fluorescence of this compound at various concentrations in your assay buffer, using the same filter set and instrument settings as your main experiment.
Q4: What is the "inner filter effect" and could this compound be causing it?
A4: The inner filter effect is a phenomenon where the compound absorbs light at either the excitation or emission wavelength of the fluorophore, leading to an apparent decrease in fluorescence intensity.[1] this compound, like many organic molecules, may absorb light in the UV-visible range. If its absorbance spectrum overlaps with your fluorophore's excitation or emission spectrum, it can cause inner filter effects. A protocol to correct for this is included in the Troubleshooting Guides.
Q5: Are there general strategies to minimize compound interference in fluorescence assays?
A5: Yes, several strategies can be employed:
-
Use Red-Shifted Fluorophores: Many interfering compounds are more problematic in the blue-green spectral region. Switching to fluorophores that excite and emit at longer wavelengths (red or far-red) can often mitigate interference.[4]
-
Optimize Fluorophore and Compound Concentrations: Sometimes, simply lowering the concentration of the interfering compound or increasing the concentration of the fluorescent reporter can improve the signal-to-noise ratio.
-
Incorporate Control Experiments: Always include proper controls to identify and quantify the extent of interference.
-
Utilize Orthogonal Assays: Confirm your findings with a non-fluorescence-based assay to ensure the observed effects are biological and not an artifact of the detection method.[1]
Troubleshooting Guides
Guide 1: Identifying the Nature of this compound Interference (Autofluorescence vs. Quenching)
This guide provides a step-by-step protocol to determine if this compound is causing an increase in signal (autofluorescence) or a decrease in signal (quenching) in your assay.
Experimental Protocol:
-
Prepare Solutions:
-
Assay Buffer: The same buffer used in your primary assay.
-
This compound Stock Solution: Prepare a concentrated stock of this compound in a suitable solvent (e.g., DMSO) and then create a serial dilution series in assay buffer.
-
Fluorophore Solution: Prepare your assay's fluorophore at its final working concentration in the assay buffer.
-
-
Plate Layout: In a microplate (preferably black with a clear bottom for fluorescence measurements), set up the following wells:
-
Buffer Blank: Assay buffer only.
-
This compound Autofluorescence Control: Serial dilutions of this compound in assay buffer.
-
Fluorophore Control: Your assay's fluorophore in assay buffer.
-
Quenching Control: Your assay's fluorophore mixed with the serial dilutions of this compound.
-
-
Measurement:
-
Incubate the plate under the same conditions as your main assay.
-
Read the plate on a fluorescence plate reader using the excitation and emission wavelengths specific to your fluorophore.
-
-
Data Analysis:
-
Autofluorescence: Subtract the signal of the buffer blank from the this compound Autofluorescence Control wells. If you observe a concentration-dependent increase in fluorescence, this compound is autofluorescent at your assay's wavelengths.
-
Quenching: Compare the signal from the Quenching Control wells to the Fluorophore Control well. A concentration-dependent decrease in fluorescence indicates that this compound is quenching your fluorophore.
-
Data Presentation: Characterizing this compound Interference
| Well Type | Components | Expected Result if Autofluorescent | Expected Result if Quenching |
| Buffer Blank | Assay Buffer | Baseline Signal | Baseline Signal |
| Autofluorescence Control | This compound + Assay Buffer | Signal increases with this compound concentration | No significant change from baseline |
| Fluorophore Control | Fluorophore + Assay Buffer | High Signal | High Signal |
| Quenching Control | This compound + Fluorophore + Assay Buffer | Signal may be additive (fluorophore + this compound) | Signal decreases with this compound concentration |
Troubleshooting Workflow for Suspected Compound Interference
Caption: A logical workflow for troubleshooting suspected compound interference in fluorescence assays.
Guide 2: Correcting for the Inner Filter Effect
If this compound absorbs light at the excitation or emission wavelengths of your fluorophore, it can lead to the inner filter effect. This can be corrected for mathematically if you have access to a spectrophotometer or a plate reader capable of measuring absorbance.
Experimental Protocol:
-
Measure Absorbance:
-
In a clear-bottom plate, measure the absorbance of your this compound solutions (at the concentrations used in your assay) at both the excitation wavelength (Aex) and the emission wavelength (Aem) of your fluorophore.
-
-
Mathematical Correction:
-
Use the following formula to correct your observed fluorescence intensity (Fobs) for the inner filter effect: F_corr = F_obs * 10^((A_ex + A_em) / 2)
-
Where:
-
F_corr is the corrected fluorescence intensity.
-
F_obs is the measured fluorescence intensity.
-
A_ex is the absorbance of the this compound solution at the excitation wavelength.
-
A_em is the absorbance of the this compound solution at the emission wavelength.
-
-
Data Presentation: Hypothetical Spectral Properties of this compound and Common Fluorophores
| Compound | Excitation Max (nm) | Emission Max (nm) | Potential for Spectral Overlap |
| This compound (Hypothetical) | ~290 | ~350 | May interfere with UV-excited fluorophores (e.g., DAPI, Hoechst) |
| Fluorescein | ~494 | ~518 | Potential for inner filter effect if this compound absorbs in this range |
| Rhodamine B | ~555 | ~580 | Less likely to have direct spectral overlap with this compound's primary absorbance |
Signaling Pathway
This compound, as a barbiturate, is known to act as a positive allosteric modulator of the GABA-A receptor. The following diagram illustrates the simplified signaling pathway.
GABA-A Receptor Signaling Pathway
Caption: Simplified signaling pathway of the GABA-A receptor modulated by GABA and this compound.
References
- 1. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Anesthesia for Neonatal Rodent Surgery
This technical support center provides guidance for researchers, scientists, and drug development professionals on anesthetic procedures for neonatal rodents (pups up to 10 days of age). While the inquiry specified Buthalital, a short-acting barbiturate, current best practices and available literature strongly caution against the use of injectable anesthetics in this sensitive population due to a high risk of mortality.[1][2] This guide, therefore, focuses on refining anesthetic techniques by presenting safer, validated alternatives and addressing common challenges encountered during neonatal rodent surgery.
Frequently Asked Questions (FAQs)
Q1: Why are injectable anesthetics like this compound not recommended for neonatal rodents?
Injectable anesthetics are associated with a high mortality rate in neonatal rodents, particularly those under 7 days of age.[1][2] Neonates have immature metabolic and excretory systems, leading to unpredictable drug absorption, prolonged recovery times, and an increased risk of overdose.[3][4][5] Their physiological immaturity makes it difficult to control the depth of anesthesia with parenteral agents.[6] Many anesthetics that are safe for adult rodents can be fatal at higher doses and ineffective at lower doses in neonates.[7]
Q2: What are the recommended anesthetic methods for neonatal rodent surgery?
The two primary recommended methods for anesthetizing neonatal rodents are inhalant anesthesia (isoflurane) and hypothermia.[6][7]
-
Inhalant Anesthesia (Isoflurane): Considered a first choice, it allows for rapid induction and recovery, and the depth of anesthesia can be precisely controlled.[7][8] It is recommended for longer, more invasive procedures.[6]
-
Hypothermia: A safe and effective method for short, minor procedures (5-15 minutes) in pups up to 7 days of age.[6][7] It provides immobilization and mild analgesia by decreasing neural conduction.[1][6]
Q3: How can I prevent hypothermia when using isoflurane?
Neonates are poikilothermic (unable to regulate their own body temperature) and have a large surface area-to-body mass ratio, making them highly susceptible to heat loss.[6] It is critical to provide an external heat source throughout the anesthetic and recovery periods. Use a circulating warm water pad or other controlled heating device to maintain the neonate's body temperature between 36.0°C and 38.0°C (96.8°F – 100.4°F).[1]
Q4: What are the key parameters to monitor during neonatal rodent anesthesia?
Consistent monitoring is crucial for a successful procedure.[9] Key parameters include:
-
Anesthetic Depth: Check for the absence of a pedal withdrawal reflex (toe pinch).
-
Respiratory Rate: Should be between 55–100 breaths/min for mice. A drop of 50% is normal, but deep respirations below 55 breaths/min may indicate the animal is too deep.[1]
-
Mucous Membrane Color: Should remain pink. Pale white or blue coloration indicates poor perfusion or oxygenation.[1]
-
Body Temperature: Must be maintained to prevent life-threatening hypothermia.[1]
Q5: How can I minimize the risk of the dam cannibalizing or rejecting pups post-surgery?
Maternal neglect and cannibalism are significant risks following surgery on neonates.[7] To mitigate this:
-
Ensure the pup is fully recovered, warm, and capable of spontaneous movement before being returned.[6][7]
-
Gently wipe the pup with a clean, damp gauze to remove any blood or disinfectant odors.[6]
-
Smear the neonate with soiled bedding from the mother's cage to mask foreign smells.[1]
-
Return the entire litter at once to minimize disturbance to the dam.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Pup Mortality | - Anesthetic overdose (especially with injectables)- Profound hypothermia- Respiratory depression | - Avoid injectable anesthetics in pups <7 days old. [1][2]- Use a precision vaporizer for isoflurane to ensure accurate delivery.[1]- Continuously monitor and maintain body temperature with a controlled heat source.[1]- Monitor respiratory rate and pattern closely; adjust anesthetic depth as needed.[1] |
| Unstable Anesthetic Plane | - Improper fit of the anesthetic mask/delivery system- Fluctuation in isoflurane concentration- Warming of pup during hypothermic anesthesia | - For isoflurane, use a properly sized face mask to prevent leaks and ensure consistent gas delivery.[6]- Use a calibrated vaporizer. Neonates may require higher initial concentrations than adults.[1]- For hypothermia, keep the pup on a chilled platform and use fiber-optic lighting to minimize radiant heat.[6] |
| Prolonged Recovery | - Hypothermia- Residual effects of anesthetic | - Actively re-warm the pup slowly after the procedure using a circulating water heating pad or incubator set to 33°C (91.4°F).[1]- Ensure the pup is fully ambulatory before returning it to the dam.[1]- If using inhalants, turn off the anesthetic gas before stopping oxygen flow during the initial recovery phase.[6] |
| Dam Rejection/Cannibalism | - Foreign scents on the pup (anesthetic, blood, disinfectant)- Pup is cold or not fully mobile- Disturbance of the dam and litter | - Accustom the dam to the smell of isoflurane or disinfectants for 1-2 days prior to surgery by placing a scented cotton ball in the cage for short periods.[6]- Follow all steps for pup recovery and reintroduction outlined in FAQ #5. |
Experimental Protocols
Protocol 1: Isoflurane Anesthesia for Neonatal Rodents
This protocol is recommended for procedures longer than 15 minutes in pups of all neonatal ages.[6]
Materials:
-
Calibrated isoflurane vaporizer and anesthetic machine
-
Induction chamber
-
Appropriately sized face mask (e.g., modified adult mouse mask)[6]
-
Oxygen source
-
Circulating warm water pad or other controlled heat source
-
Rectal thermometer or thermal probe
-
Eye lubricant
Methodology:
-
Preparation: Set the temperature of the heating pad to maintain the pup's body temperature. Prepare the surgical area and all necessary instruments.
-
Induction: Place the neonate in the induction chamber. Administer 4-5% isoflurane with oxygen until the righting reflex is lost.[1]
-
Maintenance: Quickly transfer the pup to the surgical area and position its nose in the face mask. Reduce isoflurane to a maintenance level of 1-2.5% in 100% oxygen.[1][6] Apply eye lubricant to prevent corneal drying.
-
Monitoring: Throughout the procedure, monitor anesthetic depth (pedal reflex), respiratory rate, and body temperature every 5-10 minutes. Adjust isoflurane concentration as needed.
-
Recovery: After the procedure, turn off the vaporizer but continue oxygen flow for 1-2 minutes.[6] Place the pup in a warm, clean recovery cage (separate from the dam) until it is fully ambulatory. Monitor closely during this period.[1]
Protocol 2: Hypothermic Anesthesia for Neonatal Rodents
This protocol is appropriate only for pups under 6-7 days of age and for short, minor procedures lasting no more than 30 minutes.[1][2][7]
Materials:
-
Crushed ice or a chilled cold pack
-
Latex glove finger or similar waterproof barrier
-
Fiber-optic light source (to minimize heat)
-
Heating pad or incubator for recovery
Methodology:
-
Preparation: Create a bed of crushed ice. Place a protective barrier (e.g., latex covering) over the ice to prevent direct tissue damage to the neonate.[1]
-
Induction: Place the neonate on the prepared cooling surface. Induction takes approximately 2-4 minutes.[6] Anesthesia is adequate when the pup is immobile and does not respond to a toe pinch.
-
Maintenance: Keep the neonate on the cooling agent for the duration of the procedure (max 15-30 minutes).[1][6]
-
Recovery: Immediately following the procedure, transfer the pup to a pre-warmed surface. Re-warm the neonate slowly using a circulating water heating pad set no higher than 40°C (104°F) or an incubator at 33°C (91.4°F).[1] Rapid warming can cause tissue damage.[1]
-
Post-Recovery: Once the pup is warm, pink, breathing normally, and capable of spontaneous movement, it can be returned to the dam following the procedures outlined in FAQ #5.[6]
Visualizations
Anesthetic Selection Workflow
References
- 1. az.research.umich.edu [az.research.umich.edu]
- 2. az.research.umich.edu [az.research.umich.edu]
- 3. Pharmacokinetics in neonatal prescribing: evidence base, paradigms and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Neonatal pharmacology and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anesthesia and Analgesia: Neonatal Mice and Rats | Office of Research [bu.edu]
- 7. Perinatal Studies - Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 9. Neural Correlates of Anesthesia in Newborn Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Buthalital as a Selective GABA-A Receptor Modulator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Buthalital's performance as a selective Gamma-Aminobutyric Acid type A (GABA-A) receptor modulator against other well-established alternatives. The information presented is supported by available experimental data to aid in the evaluation of its potential in research and drug development.
Comparative Analysis of GABA-A Receptor Modulators
This compound is a barbiturate derivative that acts as a positive allosteric modulator of GABA-A receptors.[1] Like other barbiturates, it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, by increasing the duration of chloride ion channel opening.[2] This potentiation of GABAergic neurotransmission leads to the sedative, hypnotic, and anticonvulsant effects characteristic of this drug class.[1]
The selectivity of GABA-A receptor modulators is largely determined by their differential affinity and efficacy for the various subunit combinations that form the pentameric GABA-A receptor complex. The most common receptor isoform in the brain consists of two α, two β, and one γ subunit.[3] While benzodiazepines primarily bind at the interface of the α and γ subunits, barbiturates are understood to have binding sites on the α and β subunits.[1][3]
Data on the specific subunit selectivity of this compound is limited in the readily available scientific literature. However, studies on other barbiturates, such as pentobarbital and thiopental, indicate that the subunit composition, particularly the type of α and β subunit, significantly influences their modulatory effects.[4][5] For instance, the GABA-mimetic effects of thiopental and pentobarbital appear to be independent, while they share a common mechanism for their GABA-modulatory effects.[4][5]
To provide a framework for comparison, the following table summarizes key properties of this compound and other representative GABA-A receptor modulators. It is important to note that direct comparative studies involving this compound are scarce, and some of the data for this compound is inferred from its classification as an intermediate-acting barbiturate.
| Modulator | Drug Class | Primary Mechanism of Action | Known Subunit Selectivity | Potency (Exemplary) | Clinical Applications |
| This compound | Barbiturate | Positive allosteric modulator; increases duration of channel opening | Believed to interact with α and β subunits (inferred) | Intermediate-acting sedative-hypnotic | Sedation, Insomnia (historically) |
| Phenobarbital | Barbiturate | Positive allosteric modulator; increases duration of channel opening | Interacts with α and β subunits | Long-acting anticonvulsant | Seizures, Sedation |
| Diazepam | Benzodiazepine | Positive allosteric modulator; increases frequency of channel opening | Requires α and γ subunits for high-affinity binding | Long-acting anxiolytic and anticonvulsant | Anxiety, Seizures, Muscle Spasms |
| Zolpidem | Z-drug (Nonbenzodiazepine) | Positive allosteric modulator; selective for α1-containing GABA-A receptors | High affinity for α1β2γ2 receptors | Short-acting hypnotic | Insomnia |
Experimental Protocols
The validation of a compound as a selective GABA-A receptor modulator involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the GABA-A receptor or specific subunits.
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of this compound for the GABA-A receptor.
Materials:
-
Rat brain cortex membranes (or cell lines expressing specific GABA-A receptor subunit combinations)
-
Radioligand (e.g., [3H]muscimol for the GABA binding site, [3H]flunitrazepam for the benzodiazepine site, or a radiolabeled barbiturate)
-
This compound and other competing ligands
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the GABA-A receptors. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.[6]
-
Binding Reaction: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound) in the binding buffer.[6]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.[7]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[6]
-
Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the unlabeled ligand. Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique is used to measure the functional effects of a compound on GABA-A receptor-mediated currents.
Objective: To determine the effect of this compound on the amplitude and kinetics of GABA-evoked currents in neurons or cells expressing GABA-A receptors.
Materials:
-
Cultured neurons or a cell line (e.g., HEK293 cells) stably expressing specific GABA-A receptor subunit combinations.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Glass micropipettes.
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES).
-
Intracellular solution (e.g., containing KCl, MgCl2, EGTA, ATP, and HEPES).
-
GABA and this compound solutions.
Procedure:
-
Cell Preparation: Plate the cells on coverslips for recording.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with the intracellular solution.[8]
-
Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[9]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.[9]
-
Voltage Clamp: Clamp the cell membrane at a holding potential of -60 mV.
-
Drug Application: Perfuse the cell with the extracellular solution containing a known concentration of GABA to evoke an inward chloride current. Co-apply this compound with GABA to determine its modulatory effect on the GABA-evoked current.[10]
-
Data Acquisition and Analysis: Record the currents using appropriate software. Analyze the peak amplitude, rise time, and decay time of the currents in the absence and presence of this compound.
Visualizations
GABA-A Receptor Signaling Pathway
The following diagram illustrates the basic signaling pathway of a GABA-A receptor and the site of action of different modulators.
Caption: GABA-A receptor signaling pathway and modulator binding sites.
Experimental Workflow for Validating a GABA-A Receptor Modulator
This diagram outlines the typical experimental workflow for characterizing a novel GABA-A receptor modulator.
Caption: Workflow for validation of a GABA-A receptor modulator.
References
- 1. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Barbiturate - Wikipedia [en.wikipedia.org]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. Differential effects of thiopental and pentobarbital on spinal GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Buthalital and Pentobarbital in Seizure Models: A Review of Available Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Buthalital and Pentobarbital, two barbiturate compounds with anticonvulsant properties. The following sections detail their mechanisms of action, present available quantitative data from preclinical seizure models, and outline relevant experimental protocols.
Disclaimer: While this guide aims to provide a comprehensive comparison, a significant disparity exists in the publicly available research data for these two compounds. Pentobarbital has been extensively studied, with a wealth of information on its efficacy and mechanisms in various seizure models. In contrast, specific experimental data on the anticonvulsant effects of this compound in established seizure models is scarce in the available scientific literature. Therefore, this comparison is based on the extensive data for Pentobarbital and general pharmacological principles of barbiturates, which are likely applicable to this compound.
Mechanism of Action: Modulators of GABAergic Inhibition
Both this compound and Pentobarbital belong to the barbiturate class of drugs, which exert their primary effects on the central nervous system by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] GABA is the primary inhibitory neurotransmitter in the brain, and its binding to the GABA-A receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and reduced excitability.[4][5][6]
Barbiturates enhance GABAergic transmission by binding to a distinct allosteric site on the GABA-A receptor complex.[1][3] This binding potentiates the effect of GABA, increasing the duration of the chloride channel opening.[1] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.[7] This dual action contributes to their potent sedative, hypnotic, and anticonvulsant properties.
While the fundamental mechanism is shared, subtle differences in the binding affinity and kinetics at the GABA-A receptor subunits could lead to variations in the anticonvulsant profile and side effects between this compound and Pentobarbital. However, without specific studies on this compound, this remains speculative.
Caption: Signaling pathway of this compound and Pentobarbital at the GABA-A receptor.
Quantitative Data from Preclinical Seizure Models
Due to the lack of specific data for this compound, this section focuses on the well-documented anticonvulsant effects of Pentobarbital in two standard preclinical seizure models: the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) test. These models are used to identify drugs effective against generalized tonic-clonic seizures and absence seizures, respectively.[8][9]
| Seizure Model | Drug | Species | Route of Administration | Endpoint | Effective Dose (ED50) / Protective Effect | Reference |
| Maximal Electroshock (MES) | Pentobarbital | Rat | Not Specified | Abolition of hind limb tonic extension | Effective in almost equivalent doses to phenobarbital | [10] |
| Picrotoxin-induced Seizures | Pentobarbital | Rat | Not Specified | Protection against seizures | Effective in almost equivalent doses to phenobarbital | [10] |
| Refractory Status Epilepticus | Pentobarbital | Human (Review) | Intravenous | Seizure Termination | Lower frequency of short-term treatment failure compared to midazolam or propofol | [11] |
Note: The table highlights the reported efficacy of Pentobarbital. A direct quantitative comparison with this compound is not possible due to the absence of published data for this compound in these standardized models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key experiments cited for Pentobarbital.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[8][9]
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Apparatus:
-
An electroshock apparatus capable of delivering a constant current.
-
Corneal or ear clip electrodes.
-
An electrolyte solution (e.g., 0.9% saline) to ensure good electrical contact.
Procedure:
-
Animal Preparation: Rodents (typically mice or rats) are handled and acclimated to the laboratory environment.
-
Drug Administration: The test compound (e.g., Pentobarbital) or vehicle is administered via a specified route (e.g., intraperitoneal, oral) at a predetermined time before the electroshock.
-
Electrode Application: Electrodes are applied to the corneas or ear pinnae of the animal after the application of an electrolyte solution.
-
Stimulation: A supramaximal electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds duration) is delivered.
-
Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension. The abolition of this phase is considered the endpoint of protection.
-
Data Analysis: The percentage of animals protected at each dose is calculated, and the median effective dose (ED50) is determined using statistical methods.
References
- 1. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 2. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of diphenylbarbituric acid, phenobarbital, pentobarbital and secobarbital on GABA-mediated inhibition and benzodiazepine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of anticonvulsant effect of pentobarbital and phenobarbital against seizures induced by maximal electroshock and picrotoxin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cross-validation of Buthalital's anesthetic properties in different species
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide was initially intended to provide a cross-validation of the anesthetic properties of Buthalital in different species. However, a comprehensive search of publicly available scientific literature and drug development archives yielded no specific experimental data for this compound (also known as this compound sodium, Thialbutal, Bayinal, Transithal, or Ulbreval). It is understood that while this compound was under development as a short-acting anesthetic, it was never brought to market, and its preclinical data are not publicly accessible.[1]
Therefore, this guide provides a comparative analysis of two closely related and clinically significant ultra-short-acting barbiturate anesthetics: Thiopental and Methohexital . These compounds serve as representative examples of the pharmacological class to which this compound belongs and offer valuable insights into the expected anesthetic profile of such agents.
Introduction to Ultra-Short-Acting Barbiturates
Thiopental and Methohexital are intravenous anesthetic agents prized for their rapid onset of action, making them suitable for the induction of anesthesia.[2][3][4] Their primary mechanism of action involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor complex in the central nervous system.[4][5][6] By increasing the duration of chloride channel opening, these drugs enhance neuronal hyperpolarization, leading to sedation, hypnosis, and at sufficient doses, general anesthesia.[5][7] While both are effective anesthetics, they exhibit differences in potency, metabolism, and recovery profiles that are critical for their application in preclinical research and clinical practice.
Quantitative Comparison of Anesthetic Properties
The following tables summarize the anesthetic properties of Thiopental and Methohexital in various animal species as reported in preclinical studies. It is important to note that dosages and physiological responses can vary significantly based on factors such as the species, strain, age, health status of the animal, and the use of pre-anesthetic medications.
Table 1: Anesthetic Induction and Duration in Rodents
| Anesthetic Agent | Species | Route | Induction Dose (mg/kg) | Anesthesia Duration (min) | Key Findings & Citations |
| Thiopental | Rat | IP | 30 | 17.6 ± 2.0 | At this dose, anesthesia was induced.[8] |
| Rat | IP | 15 | No anesthesia | This dose was subanesthetic when used alone.[8] | |
| Rat | IV | - | - | Plasma concentration for 50% probability of no response to tail clamp (Cp50) was 38.3 µg/ml.[9] | |
| Mouse | IV | 30 | - | This dose was used to assess anticonvulsant action during recovery.[10] | |
| Methohexital | Rat | IP | 10, 20, or 40 | Not specified | No significant difference in onset or duration of anesthesia was observed in alcohol-tolerant vs. control rats.[11] |
| Mouse | IV | 10 | - | This dose was used to assess anticonvulsant action during recovery; the half-time of this effect was 1.02 min.[10] |
Table 2: Anesthetic Induction and Recovery in Dogs
| Anesthetic Agent | Induction Dose (mg/kg) | Duration of Action | Recovery Characteristics | Key Findings & Citations |
| Thiopental | 15 | Longer duration of lateral recumbency | Slower recovery to walking, poorer recovery quality.[12] | Recovery is more rapid with Methohexital.[13][14] |
| 2.5 (with medetomidine & hydromorphone) | - | - | Lower dose required with premedication.[1] | |
| Methohexital | 5.5 (bolus) | Shorter duration | Rapid and smooth recovery.[15][16] | Recovery is more rapid than with Thiopental.[13][14] |
Table 3: Cardiovascular and Respiratory Effects in Dogs
| Anesthetic Agent | Heart Rate | Blood Pressure | Respiration | Key Findings & Citations |
| Thiopental | Increased | Initial increase then potential decrease | Dose-dependent depression | Can cause transient hypertension and tachycardia upon intubation.[17] Myocardial depressant effects observed.[18] |
| Methohexital | Increased | Less vasoconstriction than Thiopental | Mild respiratory depression | Causes an immediate increase in heart rate.[19] Less impact on cerebral vascular resistance than Thiopental.[13][14] |
Signaling Pathways and Mechanism of Action
Both Thiopental and Methohexital exert their primary anesthetic effects by modulating the GABA-A receptor, a ligand-gated ion channel. Their interaction with this receptor leads to an enhanced inhibitory postsynaptic potential, effectively dampening neuronal activity.
-
GABA-A Receptor Potentiation: These barbiturates bind to a site on the GABA-A receptor distinct from the GABA binding site. This allosteric binding increases the duration that the chloride channel remains open in the presence of GABA, leading to a prolonged influx of chloride ions and hyperpolarization of the neuron.[5][6][7]
-
Direct Receptor Activation: At higher, supraclinical concentrations, barbiturates can directly activate the GABA-A receptor's chloride channel, even in the absence of GABA.[5]
-
Subunit Selectivity: Research suggests that the effects of barbiturates can be influenced by the subunit composition of the GABA-A receptor. For instance, Thiopental appears to be selective for tonic or phasic GABA-A receptor activity in the hippocampus, and it is a more effective agonist than GABA in receptors containing α6 subunits.[5] The enantiomers of Thiopental also show different potencies at the GABA-A receptor, with the (-)-S-enantiomer being more potent, which likely contributes to its greater anesthetic potency.[20]
-
Other Potential Mechanisms: In addition to their primary action on GABA-A receptors, Thiopental and Methohexital have been shown to depress calcium entry into neurons and inhibit the release of the excitatory neurotransmitter glutamate.[21] This reduction in excitatory signaling contributes to their overall anesthetic and neuroprotective effects.
Experimental Protocols
The assessment of anesthetic properties in animal models typically involves a standardized set of procedures to ensure the collection of reliable and reproducible data. The following is a generalized experimental protocol for evaluating intravenous anesthetics like Thiopental and Methohexital in rodents.
Objective: To determine and compare the anesthetic efficacy, duration, and physiological effects of Thiopental and Methohexital.
Animals: Adult male Sprague-Dawley rats (250-300g). Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Materials:
-
Thiopental sodium solution (e.g., 2.5% w/v in sterile water)
-
Methohexital sodium solution (e.g., 1% w/v in sterile water)
-
Sterile saline (0.9% NaCl) for vehicle control
-
Intravenous or intraperitoneal injection supplies
-
Heating pad to maintain body temperature
-
Monitoring equipment: electrocardiogram (ECG), pulse oximeter, non-invasive blood pressure cuff, rectal thermometer.
-
Stimulation devices (e.g., tail clamp) to assess anesthetic depth.
Procedure:
-
Animal Preparation: Each rat is weighed and randomly assigned to a treatment group (Thiopental, Methohexital, or vehicle control). For intravenous administration, a lateral tail vein is catheterized under brief restraint.
-
Drug Administration: The anesthetic is administered intravenously or intraperitoneally at a predetermined dose. The time of administration is recorded as T0.
-
Assessment of Anesthetic Induction:
-
Onset of Anesthesia: The time from injection to the loss of the righting reflex is recorded. The righting reflex is assessed by placing the animal on its back; the inability to return to a prone position indicates the onset of anesthesia.[11]
-
-
Monitoring of Anesthetic Depth and Duration:
-
Physiological Monitoring:
-
Heart rate, blood pressure, respiratory rate, and oxygen saturation are monitored continuously or at regular intervals (e.g., every 5 minutes) throughout the anesthetic period.
-
Body temperature is maintained at 37°C using a heating pad.
-
-
Recovery:
-
Following the return of the righting reflex, the animal is monitored until it resumes normal posture and exploratory behavior. The quality of recovery (e.g., smooth, excitatory) is noted.
-
Data Analysis:
-
Mean induction time, duration of anesthesia, and recovery time are calculated for each group.
-
Physiological parameters are plotted over time to assess cardiovascular and respiratory effects.
-
Statistical analysis (e.g., ANOVA, t-test) is used to compare the effects of the different anesthetics.
Conclusion
While direct experimental data on the anesthetic properties of this compound remain elusive, a comparative analysis of Thiopental and Methohexital provides a valuable framework for understanding the characteristics of ultra-short-acting barbiturates. Thiopental is characterized by a longer duration of action and slower recovery compared to Methohexital.[12][13][14] Methohexital's more rapid recovery profile is a notable advantage in many experimental and clinical settings.[13][14] Both agents demonstrate dose-dependent effects on the cardiovascular and respiratory systems, which must be carefully monitored.[17][19] The choice between these or similar agents in a research context should be guided by the specific requirements of the experimental protocol, including the desired duration of anesthesia and the acceptable physiological impact on the animal model. Further research into novel short-acting anesthetics continues to be an important area of drug development, building on the foundational understanding provided by compounds like Thiopental and Methohexital.
References
- 1. Cardiopulmonary effects of anesthetic induction with thiopental, propofol, or a combination of ketamine hydrochloride and diazepam in dogs sedated with a combination of medetomidine and hydromorphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium thiopental - Wikipedia [en.wikipedia.org]
- 3. Intravenous Anesthetics | Anesthesia Key [aneskey.com]
- 4. Methohexital: a practical review for outpatient dental anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methohexital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The effects of ketamine and thiopental used alone or in combination on the brain, heart, and bronchial tissues of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of depth of thiopental anesthesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Convulsive thresholds in mice during the recovery phase from anaesthesia induced by propofol, thiopentone, methohexitone and etomidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Barbiturate anesthesia and alcohol tolerance in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. Comparison of sodium thiopental and methohexital for high-dose barbiturate anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of sodium thiopental and methohexital for high-dose barbiturate anesthesia [ouci.dntb.gov.ua]
- 15. Magnetic motor evoked potentials during methohexital anesthesia in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Cardiopulmonary effects of thiopental/lidocaine combination during anesthetic induction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of intravenous anesthetic agents on left ventricular function in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Left ventricular dynamics of trained dogs anesthetized with methohexital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stereoselective interaction of thiopentone enantiomers with the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thiopental and methohexital depress Ca2+ entry into and glutamate release from cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Buthalital Versus Other Barbiturates: A Comparative Potency Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Buthalital and other selected barbiturates, focusing on their potency as anesthetic agents. Due to the discontinuation of this compound's development, direct comparative quantitative data is scarce in contemporary literature. Therefore, this guide synthesizes available information on related thiobarbiturates and oxybarbiturates to provide a comprehensive overview for research and drug development purposes. The primary mechanism of action for barbiturates, the potentiation of the GABA-A receptor, is a central focus of this comparison.
Overview of Barbiturate Potency
Barbiturates are a class of central nervous system depressants that produce effects ranging from mild sedation to general anesthesia. Their potency is largely determined by their chemical structure, particularly substitutions at the C2 and C5 positions of the barbituric acid backbone. The replacement of the oxygen atom at the C2 position with a sulfur atom differentiates thiobarbiturates from oxybarbiturates, a modification that significantly increases lipid solubility.[1][2] This increased lipophilicity facilitates rapid entry into the brain, resulting in a faster onset of action and generally greater hypnotic potency.[1][2]
Key Structural Determinants of Potency:
-
C2 Position: The presence of a sulfur atom (thiobarbiturates) instead of an oxygen atom (oxybarbiturates) enhances lipid solubility, leading to increased potency and a more rapid onset of action.[1][2]
-
C5 Position: The nature of the substituent groups at this position influences both the hypnotic potency and the duration of action.
Comparative Potency Data
The following tables summarize available quantitative data for selected barbiturates to facilitate a comparison of their potency. It is important to note the absence of specific EC50 and ED50 values for this compound in the readily available scientific literature.
Table 1: In Vitro Potency at the GABA-A Receptor
This table presents the half-maximal effective concentration (EC50) for the potentiation of GABA-A receptor activity by various barbiturates. A lower EC50 value indicates a higher potency.
| Barbiturate | Chemical Class | GABA-A Receptor Subtype | EC50 for GABA Potentiation (µM) |
| (-)-S-Thiopental | Thiobarbiturate | α1β2γ2 | 26.0[3][4] |
| (rac)-Thiopental | Thiobarbiturate | α1β2γ2 | 35.9[3][4] |
| (+)-R-Thiopental | Thiobarbiturate | α1β2γ2 | 52.5[3][4] |
| (rac)-Pentobarbital | Oxybarbiturate | α1β2γ2 | 97.0[3][4] |
| Pentobarbital | Oxybarbiturate | Not Specified | 94[5] |
| Phenobarbital | Oxybarbiturate | Not Specified | 890[5] |
Table 2: In Vivo Anesthetic Potency in Mice (Loss of Righting Reflex)
This table presents the effective dose (ED50) required to induce the loss of righting reflex in 50% of the test subjects, a common measure of anesthetic potency in animal models. A lower ED50 value indicates higher potency.
| Barbiturate | Chemical Class | Anesthetic Dose Range (mg/kg, IP) |
| Thiopental | Thiobarbiturate | 30-40[6] |
| Thiamylal | Thiobarbiturate | 2.5-5.0 (IV)[7] |
| Methohexital | Oxybarbiturate | Not specified in broad ranges |
| Pentobarbital | Oxybarbiturate | 50-90[6] |
Note: Route of administration can significantly impact the effective dose. The data presented should be interpreted with this in mind.
Experimental Protocols
In Vitro Analysis: Whole-Cell Voltage Clamp
Objective: To determine the potency of a barbiturate in modulating the function of GABA-A receptors expressed in a cellular system (e.g., Xenopus oocytes or cultured neurons).
Methodology:
-
Cell Preparation: Culture cells (e.g., HEK293 cells) are transfected with cDNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1, β2, γ2). Alternatively, Xenopus oocytes are injected with cRNAs for the receptor subunits.
-
Electrophysiological Recording: The whole-cell voltage-clamp technique is employed to measure the ion currents flowing through the GABA-A receptors.
-
Experimental Procedure:
-
A glass micropipette filled with an appropriate intracellular solution is sealed onto the surface of a single cell.
-
The cell membrane under the pipette is ruptured to allow electrical access to the cell's interior.
-
The cell's membrane potential is clamped at a holding potential (e.g., -60 mV).
-
A sub-maximal concentration of GABA (e.g., EC10-EC20) is applied to the cell to elicit a baseline current.
-
Increasing concentrations of the test barbiturate are co-applied with the same concentration of GABA.
-
The potentiation of the GABA-induced current by the barbiturate is measured.
-
-
Data Analysis: The potentiation of the GABA current is plotted against the concentration of the barbiturate. A concentration-response curve is fitted to the data to determine the EC50 value, which represents the concentration of the barbiturate that produces 50% of the maximal potentiation.
In Vivo Analysis: Loss of Righting Reflex in Mice
Objective: To determine the anesthetic potency of a barbiturate in a whole-animal model.
Methodology:
-
Animal Subjects: Adult male or female mice are used for the study.
-
Drug Administration: The barbiturate is administered to the mice, typically via intraperitoneal (IP) or intravenous (IV) injection. A range of doses is tested across different groups of animals.
-
Assessment of Righting Reflex:
-
Following drug administration, each mouse is placed on its back in a V-shaped trough or on a flat surface.
-
The "loss of righting reflex" is defined as the inability of the mouse to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time period (e.g., 30-60 seconds).[8]
-
-
Data Analysis: The percentage of mice in each dose group that exhibit the loss of righting reflex is recorded. A dose-response curve is generated by plotting the percentage of responding animals against the log of the dose. The ED50, the dose that produces the effect in 50% of the animals, is then calculated from this curve.[9]
Signaling Pathway and Experimental Workflow
Barbiturate Action on the GABA-A Receptor
Barbiturates exert their effects by binding to an allosteric site on the GABA-A receptor, a ligand-gated ion channel. This binding potentiates the effect of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA), by increasing the duration of chloride channel opening. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, resulting in central nervous system depression.
Caption: Barbiturate modulation of the GABA-A receptor signaling pathway.
Experimental Workflow for Potency Determination
The following diagram illustrates the general workflow for determining the in vivo anesthetic potency of a barbiturate using the loss of righting reflex assay.
Caption: Workflow for in vivo anesthetic potency testing.
References
- 1. Intravenous Anesthetics | Anesthesia Key [aneskey.com]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. Stereoselective interaction of thiopentone enantiomers with the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective interaction of thiopentone enantiomers with the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Anaesthesia Dosage and Euthanasia [animal.ncku.edu.tw]
- 8. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 9. The Mouse as a Model Organism for Assessing Anesthetic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Neuroprotective Effects of Buthalital: A Comparative Analysis
Initial investigations into the neuroprotective properties of Buthalital in vitro have revealed a notable lack of direct experimental data. Despite a comprehensive search of available scientific literature, specific studies validating its efficacy and mechanism of action in neuronal cell culture models remain elusive. In light of this, this guide presents a comparative analysis of Dl-3-n-butylphthalide (NBP), a compound with documented neuroprotective effects, to provide a framework for the potential evaluation of this compound.
This guide will delve into the established in vitro neuroprotective profile of NBP, detailing the experimental protocols used to assess its efficacy and outlining its known mechanisms of action. This information can serve as a valuable resource for researchers and drug development professionals interested in designing and executing in vitro studies to investigate the potential neuroprotective effects of this compound or other novel compounds.
Comparative Neuroprotective Agent: Dl-3-n-butylphthalide (NBP)
Dl-3-n-butylphthalide (NBP) is a compound isolated from the seeds of Chinese celery and has been approved for the treatment of acute ischemic stroke in some regions.[1] Its neuroprotective effects have been demonstrated in various in vitro and in vivo models, making it a suitable reference for this guide.
Mechanisms of Neuroprotection
NBP exerts its neuroprotective effects through a multi-targeted approach, influencing several key pathways involved in neuronal cell death and survival.[1][2] These mechanisms include:
-
Reduction of Oxidative Stress: NBP has been shown to mitigate oxidative damage in neuronal cells.[1][2]
-
Anti-inflammatory Action: The compound inhibits inflammatory responses that contribute to neuronal injury.[1][2]
-
Regulation of Apoptosis: NBP can modulate programmed cell death pathways to protect neurons.[1][2]
-
Protection of Mitochondrial Function: It helps maintain the integrity and function of mitochondria, the powerhouses of the cell.[1]
-
Resistance to Endoplasmic Reticulum Stress: NBP aids in mitigating stress within the endoplasmic reticulum, a critical organelle for protein synthesis.[1][2]
-
Modulation of Signaling Pathways: NBP has been shown to influence key signaling pathways such as the PI3K/Akt and ERK pathways, which are crucial for cell survival.[1][3]
Experimental Data Summary
The following tables summarize key quantitative data from in vitro studies on the neuroprotective effects of NBP. These tables provide a clear comparison of its performance under different experimental conditions.
| Parameter Assessed | Cell Model | Insult/Toxin | NBP Concentration | Outcome | Reference |
| Cell Viability | SH-SY5Y cells | 6-hydroxydopamine (6-OHDA) | 0.1 nM | Significantly attenuated the decrease in cell viability | [4] |
| Apoptosis | TBI model | Traumatic Brain Injury | Not specified | Reduced apoptotic cell death by increasing cleaved caspase-3 and caspase-9 | [1] |
| Oxidative Stress (ROS) | SH-SY5Y cells | 6-hydroxydopamine (6-OHDA) | 0.1 nM | Significantly attenuated the increase in ROS-positive cells | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess neuroprotection in vitro, based on the studies of NBP.
Cell Viability Assays
Cell viability assays are fundamental to determining the protective effect of a compound against a neurotoxic insult.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[5] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[5]
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis.[5] Measuring the amount of LDH in the medium provides an indication of cytotoxicity.[5]
-
Trypan Blue Exclusion Assay: This dye exclusion method identifies cells with compromised membrane integrity.[5] Live cells with intact membranes exclude the blue dye, while dead cells take it up and appear blue.[5]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism in many neurodegenerative conditions.
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis.[6]
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic process.[6] Colorimetric or fluorometric assays can measure the activity of specific caspases, such as caspase-3 and caspase-9.[7]
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.[7] PI is a fluorescent dye that stains the nucleus of late apoptotic and necrotic cells with compromised membranes.[8] Flow cytometry can be used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[8]
Oxidative Stress Assays
Oxidative stress is a major contributor to neuronal damage.
-
Reactive Oxygen Species (ROS) Detection: Fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCF-DA) can be used to measure intracellular ROS levels.[9]
-
Glutathione (GSH) Assay: GSH is a major intracellular antioxidant.[10] The ratio of reduced (GSH) to oxidized (GSSG) glutathione is an indicator of cellular redox status.[10]
-
Lipid Peroxidation Assays: Malondialdehyde (MDA) is a product of lipid peroxidation and can be measured as an indicator of oxidative damage to lipids.[11]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.
Caption: A generalized workflow for in vitro neuroprotection studies.
Caption: Key signaling pathways modulated by NBP to promote neuroprotection.
Conclusion and Future Directions
While direct evidence for the neuroprotective effects of this compound in vitro is currently lacking, the established profile of Dl-3-n-butylphthalide provides a robust framework for future investigations. Researchers can adapt the experimental protocols and assays outlined in this guide to systematically evaluate this compound's potential to protect neurons from various insults. Future studies should aim to:
-
Determine the optimal concentration range for this compound's potential neuroprotective effects.
-
Investigate its efficacy in different in vitro models of neurodegeneration (e.g., using toxins like MPP+, glutamate, or beta-amyloid).
-
Elucidate the specific molecular mechanisms and signaling pathways through which this compound may exert its effects.
-
Compare the neuroprotective efficacy of this compound with other barbiturates and known neuroprotective agents.
By following a structured and comprehensive approach, the scientific community can effectively validate the potential neuroprotective properties of this compound and pave the way for its further development as a therapeutic agent for neurodegenerative diseases.
References
- 1. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. B. glomerulata promotes neuroprotection against ischemic stroke by inhibiting apoptosis through the activation of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bufadienolides induce p53-mediated apoptosis in esophageal squamous cell carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 9. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Biomarkers of Oxidative Stress Study VI. Endogenous Plasma Antioxidants Fail as Useful Biomarkers of Endotoxin-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological markers of oxidative stress: Applications to cardiovascular research and practice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Respiratory Depression Induced by Alphaxalone and Thiopental
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide was initially intended to compare Buthalital and alphaxalone. However, a comprehensive literature review revealed a significant lack of available scientific data, particularly experimental and quantitative information, regarding the respiratory effects of this compound sodium. This is likely because this compound, a barbiturate derivative, was under development as a short-acting anesthetic but its development was discontinued, and it was never marketed for clinical use.
Therefore, to provide a valuable and data-supported comparative analysis, this guide has been adapted to compare alphaxalone with thiopental , a well-established and extensively studied short-acting barbiturate anesthetic. Thiopental serves as a relevant comparator within the same drug class originally intended for comparison.
Executive Summary
This guide provides a comparative analysis of the respiratory depressant effects of the neurosteroid anesthetic alphaxalone and the barbiturate anesthetic thiopental. Both agents are utilized for the induction of anesthesia and are known to influence respiratory function. This document synthesizes available experimental data to objectively compare their performance, details the methodologies of key experiments, and visualizes the underlying mechanisms and experimental workflows.
Both alphaxalone and thiopental can induce dose-dependent respiratory depression, a critical consideration in their clinical application. The primary mechanism for both drugs involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor. However, the degree and nature of respiratory depression can differ. Generally, alphaxalone is associated with a lower incidence of apnea compared to thiopental, particularly when administered slowly.
Mechanism of Action: GABA-A Receptor Modulation
Both alphaxalone and thiopental exert their anesthetic and respiratory depressant effects primarily through their interaction with the GABA-A receptor, a ligand-gated ion channel in the central nervous system. Activation of this receptor increases chloride ion conductance, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.
Alphaxalone acts as a positive allosteric modulator of the GABA-A receptor and at higher concentrations can directly activate the receptor.[1] Thiopental, as a barbiturate, also enhances the effect of GABA on the GABA-A receptor by increasing the duration of chloride channel opening. This shared mechanism underscores the potential for both drugs to cause central nervous system depression, including depression of the respiratory centers in the brainstem.[2]
Comparative Quantitative Data on Respiratory Effects
The following table summarizes quantitative data from various studies comparing the respiratory effects of alphaxalone and thiopental. It is important to note that direct comparisons are challenging due to variations in study design, species, and co-administered medications.
| Parameter | Alphaxalone | Thiopental | Species | Study Conditions | Source |
| Apnea Incidence (Post-induction) | 1 out of 8 dogs | 2 out of 8 dogs | Dogs | Anesthetic induction for laryngeal examination. | [3] |
| 1 dog (210s) | - | Dogs | CRI after acepromazine/hydromorphone. Propofol as comparator (1 dog, 82s). | [4] | |
| Respiratory Rate (breaths/min) | Significant decrease | Significant decrease | Horses | Premedicated with medetomidine and midazolam. | [5] |
| - | Decrease in frequency | Horses | Bolus injection during continuous infusion of guaifenesin, xylazine, and ketamine. | [6] | |
| Arterial CO2 Tension (PaCO2) | Maintained at approx. 50 mmHg | Maintained at approx. 50 mmHg | Horses | Premedicated with medetomidine and midazolam. | [5] |
| Laryngeal Motion | No significant difference from thiopental | No significant difference from alphaxalone | Dogs | Evaluation for laryngeal examination. | [7] |
| Respiratory System Resistance (Rrs) (cmH2O·L-1·s-1) | - | 12.3 +/- 7.9 | Humans | Post-intubation measurement. Compared to propofol (8.1 +/- 3.4) and etomidate (11.3 +/- 5.3). | [8] |
Experimental Protocols
The assessment of respiratory depression induced by anesthetic agents typically involves in-vivo studies in animal models. Below are generalized experimental protocols derived from the reviewed literature.
Protocol 1: Anesthetic Induction and Cardiorespiratory Monitoring in Dogs (Crossover Design)
-
Animals: Healthy adult dogs of a specific breed (e.g., Beagles).
-
Design: A randomized crossover design is frequently employed, where each animal receives all treatments with a sufficient washout period (e.g., 1-2 weeks) between each anesthetic episode.
-
Anesthesia and Drug Administration:
-
Premedication with a sedative (e.g., acepromazine) and an opioid (e.g., hydromorphone) may be administered intravenously.
-
Anesthesia is induced with either alphaxalone or thiopental, administered intravenously to effect until endotracheal intubation is possible. The dose and rate of administration are carefully recorded.
-
Anesthesia can be maintained with a continuous rate infusion (CRI) of the same agent.
-
-
Monitoring and Data Collection:
-
Cardiovascular parameters: Heart rate, arterial blood pressure (systolic, diastolic, and mean) are continuously monitored.
-
Respiratory parameters: Respiratory rate, tidal volume, minute volume, and end-tidal carbon dioxide (EtCO2) are measured. Arterial blood gas analysis is performed at baseline and at specified intervals to determine PaO2 and PaCO2.[9]
-
The incidence and duration of post-induction apnea are recorded.[3]
-
-
Data Analysis: Statistical analysis is performed to compare the cardiorespiratory variables between the different anesthetic protocols.
Protocol 2: Comparative Laryngeal Function Assessment in Dogs
-
Objective: To compare the effects of different anesthetic agents on laryngeal motion.
-
Animals and Design: Healthy dogs in a randomized crossover study design.
-
Procedure:
-
Anesthesia is induced with a specific intravenous dose of alphaxalone, thiopental, or another comparator agent.
-
Laryngoscopy is performed, and the laryngeal movements are recorded using a video endoscope.
-
The quality of laryngeal visualization and the degree of arytenoid cartilage abduction and adduction are scored by blinded observers.
-
Respiratory parameters are monitored throughout the procedure.
-
Discussion and Conclusion
The available evidence suggests that both alphaxalone and thiopental induce a dose-dependent depression of the respiratory system. Thiopental is known to depress the medullary respiratory center, thereby decreasing the ventilatory response to both hypoxia and hypercarbia.[2] Alphaxalone also causes dose-dependent respiratory depression, with apnea being a potential side effect, particularly with rapid administration.[10][11]
Some studies indicate that alphaxalone may have a wider margin of safety concerning respiratory depression compared to other intravenous anesthetics like propofol, and by extension, potentially thiopental, although direct comparative studies are limited.[12][13][14] For instance, in a study on pigs, alphaxalone-treated animals had significantly higher respiratory rates and lower end-tidal CO2 than propofol-treated pigs.[12] Another study in dogs found that while respiratory depression was evident with both alphaxalone and propofol, the effects were generally mild and clinically acceptable.[4][9]
References
- 1. mdpi.com [mdpi.com]
- 2. openanesthesia.org [openanesthesia.org]
- 3. Effects of alfaxalone, thiopental, or propofol and diazepam on laryngeal motion in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Comparison of alfaxalone, ketamine and thiopental for anaesthetic induction and recovery in Thoroughbred horses premedicated with medetomidine and midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of thiopentone, propofol and alfaxalone on laryngeal motion during oral laryngoscopy in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of etomidate, propofol, and thiopental on respiratory resistance after tracheal intubation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the anesthetic efficacy and cardiopulmonary effects of continuous rate infusions of alfaxalone-2-hydroxypropyl-beta-cyclodextrin and propofol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiorespiratory effects of intramuscular alfaxalone combined with low-dose medetomidine and butorphanol in dogs anesthetized with sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A comparison of respiratory function in pigs anaesthetised by propofol or alfaxalone in combination with dexmedetomidine and ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparison of respiratory function in pigs anaesthetised by propofol or alfaxalone in combination with dexmedetomidine and ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the anesthetic effects between 5 mg/kg of alfaxalone and 10 mg/kg of propofol administered intravenously in cats - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Buthalital for Different GABA-A Receptor Subunits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the specificity of the short-acting barbiturate, Buthalital, for various γ-aminobutyric acid type A (GABA-A) receptor subunits. Due to a scarcity of publicly available data directly pertaining to this compound, this guide utilizes data from the structurally and functionally similar short-acting barbiturate, pentobarbital, as a surrogate for comparative analysis. This approach allows for an informed, albeit indirect, assessment of this compound's likely interactions with different GABA-A receptor isoforms.
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1] The receptor is a pentameric structure composed of various subunits, with the specific subunit composition determining its physiological and pharmacological properties.[2] This heterogeneity of GABA-A receptor subtypes presents an opportunity for the development of drugs with greater specificity and fewer side effects.[3] Barbiturates, a class of drugs that includes this compound, act as positive allosteric modulators and, at higher concentrations, as direct agonists of the GABA-A receptor.[1] Their therapeutic effects, including sedation, hypnosis, and anesthesia, are mediated through their interaction with this receptor.
Comparative Analysis of GABA-A Receptor Modulators
To contextualize the potential specificity of this compound, this section compares the effects of pentobarbital (as a proxy for this compound) with other GABA-A receptor modulators, such as benzodiazepines.
Table 1: Comparative Efficacy and Affinity of GABA-A Receptor Modulators
| Compound | Mechanism of Action | Subunit Selectivity (Binding Affinity/Efficacy) | Representative Data (Ki or EC50) |
| Pentobarbital (proxy for this compound) | Positive allosteric modulator and direct agonist | Generally considered non-selective among αβγ isoforms. Shows differential modulation of αβδ receptors.[4] | Potentiation of GABA-induced currents in the low micromolar range (~10-100 µM). Direct activation at higher concentrations (~100-800 µM).[5] |
| Diazepam (Benzodiazepine) | Positive allosteric modulator | Binds to the interface between α and γ subunits. Selective for receptors containing α1, α2, α3, or α5 subunits.[1] | Ki values are typically in the low nanomolar range for sensitive subunits. |
| Zolpidem (Imidazopyridine) | Positive allosteric modulator | Preferentially binds to GABA-A receptors containing the α1 subunit.[6] | High affinity for α1-containing receptors (Ki in the low nanomolar range). |
| Gaboxadol (GABA Agonist) | Direct agonist | Shows some preference for δ subunit-containing extrasynaptic receptors. | EC50 values vary depending on the receptor subtype. |
Experimental Protocols for Assessing GABA-A Receptor Specificity
The determination of a compound's specificity for different GABA-A receptor subunits involves a combination of binding assays and functional electrophysiological recordings.
1. Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a test compound for specific GABA-A receptor subtypes. This is typically achieved through competition binding studies where the test compound's ability to displace a known radiolabeled ligand is measured.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various GABA-A receptor subunit combinations.
-
Methodology:
-
Membrane Preparation: Membranes from cells (e.g., HEK293) transiently or stably expressing specific combinations of GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, etc.) are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radioligand that binds to a specific site on the GABA-A receptor (e.g., [3H]flumazenil for the benzodiazepine site, or [3H]muscimol for the GABA binding site) and varying concentrations of the unlabeled test compound (this compound).[7]
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[8]
-
2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
TEVC in Xenopus oocytes is a robust method for functionally characterizing the effect of a compound on ion channel activity.
-
Objective: To determine the efficacy (e.g., EC50, potentiation of GABA-induced currents) of this compound at different GABA-A receptor subunit combinations.
-
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired GABA-A receptor subunits.
-
Recording: After 2-4 days of incubation to allow for receptor expression, the oocytes are placed in a recording chamber and impaled with two electrodes for voltage clamping.
-
Drug Application: A baseline GABA-evoked current is established by applying a low concentration of GABA (typically the EC10-EC20). The test compound (this compound) is then co-applied with GABA to measure the potentiation of the current. To assess direct agonism, this compound is applied in the absence of GABA.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 for direct activation and the percentage of potentiation of the GABA-induced current.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Assessing GABA-A Receptor Specificity
Caption: Workflow for determining GABA-A receptor specificity.
GABA-A Receptor Signaling Pathway Modulation by this compound
Caption: Modulation of GABA-A receptor signaling by this compound.
Conclusion
While direct experimental data on the subunit specificity of this compound is limited, the information available for the closely related compound, pentobarbital, suggests that short-acting barbiturates are generally non-selective positive allosteric modulators and direct agonists of GABA-A receptors. They differ from other modulators like benzodiazepines, which exhibit greater subunit selectivity. The experimental protocols outlined in this guide provide a clear framework for future research to definitively characterize the specificity of this compound and other novel compounds at the diverse array of GABA-A receptor subtypes. Such studies are crucial for the development of more targeted and effective therapeutics with improved side-effect profiles.
References
- 1. GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptor subtypes: from pharmacology to molecular biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA A/Bz receptor subtypes as targets for selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentobarbital differentially modulates alpha1beta3delta and alpha1beta3gamma2L GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct structural changes in the GABAA receptor elicited by pentobarbital and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Amnestic Properties of Buthalital in Behavioral Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the amnestic properties of the short-acting barbiturate Buthalital, evaluated through established behavioral models. Due to a lack of publicly available, direct experimental data for this compound, this guide draws upon the well-understood pharmacology of barbiturates and comparative data from similar anesthetic agents, such as Thiopental and Midazolam, to infer its likely effects. The information presented herein is intended to guide research design and hypothesis testing for the validation of this compound's amnestic profile.
Comparative Performance in Behavioral Models for Amnesia
The amnestic effects of anesthetic agents are commonly assessed using behavioral paradigms that evaluate different facets of memory, including spatial learning, fear-associated memory, and inhibitory avoidance. The following tables summarize expected outcomes for this compound in these models, based on data from comparable drugs.
Table 1: Morris Water Maze - Spatial Learning and Memory
| Agent | Expected Dose-Dependent Effect on Escape Latency (Acquisition Phase) | Expected Effect on Time Spent in Target Quadrant (Probe Trial) |
| This compound (Hypothesized) | Increase in a dose-dependent manner | Decrease, indicating impaired spatial memory consolidation |
| Thiopental | Increased escape latency observed with increasing doses | Reduced time in the target quadrant |
| Midazolam | Significant increase in escape latency | Significant reduction in time spent in the target quadrant |
| Control (Saline) | Gradual decrease as learning occurs | Significantly more time spent compared to other quadrants |
Table 2: Fear Conditioning - Associative Fear Memory
| Agent | Expected Effect on Freezing Behavior (Contextual Fear) | Expected Effect on Freezing Behavior (Cued Fear) |
| This compound (Hypothesized) | Dose-dependent reduction in freezing time | Dose-dependent reduction in freezing time |
| Thiopental | Reduced freezing behavior, indicating impaired memory of the aversive context | Decreased freezing in response to the conditioned stimulus |
| Midazolam | Significant attenuation of contextual fear memory[1][2] | Significant reduction in cued fear response[1][2] |
| Control (Saline) | High percentage of freezing in the conditioned context | High percentage of freezing in response to the auditory cue |
Table 3: Passive Avoidance Task - Inhibitory Avoidance Memory
| Agent | Expected Effect on Step-Through Latency (Retention Test) |
| This compound (Hypothesized) | Dose-dependent decrease in latency to enter the dark compartment |
| Thiopental | Reduced step-through latency, indicating impaired memory of the aversive stimulus[3] |
| Midazolam | Significantly decreased step-through latency |
| Control (Saline) | Long latency to enter the dark compartment, demonstrating memory of the footshock |
Experimental Protocols
Detailed methodologies for the key behavioral experiments are provided below to facilitate the design of validation studies for this compound.
Morris Water Maze
The Morris water maze is a widely used test for spatial learning and memory.[4]
Apparatus: A large circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A small escape platform is submerged just below the water's surface in a fixed location. Visual cues are placed around the room to serve as spatial references.
Procedure:
-
Habituation: On the first day, animals are allowed to swim freely in the pool for 60 seconds without the platform to acclimate.
-
Acquisition Phase (4-5 days):
-
Animals undergo four trials per day.
-
For each trial, the animal is placed into the pool at one of four randomized starting positions, facing the wall.
-
The animal is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
If the animal does not find the platform within 60-120 seconds, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds to observe the spatial cues.
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded and analyzed.
-
Fear Conditioning
This task assesses the ability of an animal to learn and remember an association between a neutral stimulus (context and/or a cue) and an aversive stimulus (mild footshock).
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild electric shock. The chamber is often placed within a sound-attenuating box. A speaker and a light source are used to present auditory and visual cues.
Procedure:
-
Training/Conditioning Phase:
-
The animal is placed in the conditioning chamber and allowed to explore for a baseline period (e.g., 2-3 minutes).
-
An auditory cue (e.g., a tone) is presented for a set duration (e.g., 30 seconds).
-
In the final seconds of the cue, a mild footshock is delivered.
-
This pairing can be repeated several times with an inter-trial interval.
-
-
Contextual Fear Test (24 hours later):
-
The animal is returned to the same conditioning chamber.
-
No cue or shock is presented.
-
Freezing behavior (a species-specific fear response) is recorded for a set period (e.g., 5 minutes).
-
-
Cued Fear Test (48 hours after training):
-
The animal is placed in a novel context (different chamber with altered visual and olfactory cues).
-
After a baseline period, the auditory cue is presented without the shock.
-
Freezing behavior is recorded during the cue presentation.
-
Passive Avoidance Task
This task measures inhibitory avoidance learning and memory based on a single trial.[5]
Apparatus: A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is a grid that can deliver a mild footshock.
Procedure:
-
Acquisition/Training Trial:
-
The animal is placed in the light compartment.
-
After a short habituation period, the guillotine door is opened.
-
Rodents have a natural aversion to bright light and will typically enter the dark compartment.
-
The time it takes for the animal to enter the dark compartment (step-through latency) is recorded.
-
Once the animal has fully entered the dark compartment, the door is closed, and a mild footshock is delivered.
-
-
Retention Test (24 hours later):
-
The animal is again placed in the light compartment.
-
The guillotine door is opened.
-
The latency to enter the dark compartment is recorded (up to a maximum cutoff time, e.g., 300 seconds). A longer latency indicates better memory of the aversive event.
-
Mandatory Visualizations
Signaling Pathway of Barbiturate-Induced Amnesia
The primary mechanism of action for barbiturates like this compound is the potentiation of GABAergic inhibition through their interaction with the GABAa receptor. This enhanced inhibition is thought to interfere with synaptic plasticity mechanisms, such as long-term potentiation (LTP), which are crucial for memory formation.[6] The following diagram illustrates a hypothesized signaling pathway.
Caption: Hypothesized signaling pathway for this compound-induced amnesia.
Experimental Workflow for Validating Amnestic Properties
The following diagram outlines a logical workflow for conducting a preclinical study to validate the amnestic properties of this compound.
Caption: Experimental workflow for validating this compound's amnesia.
References
- 1. Effects of post-training hippocampal injections of midazolam on fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of behavioral and pharmacological interventions to attenuate reactivated fear memories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The comparative amnestic effects of midazolam, propofol, thiopental, and fentanyl at equisedative concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scantox.com [scantox.com]
- 6. Presynaptic GABAA receptors enhance transmission and LTP induction at hippocampal mossy fiber synapses - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to Buthalital Disposal
For Immediate Implementation by Laboratory Personnel
The proper disposal of Buthalital, a barbiturate derivative, is a critical component of laboratory safety and regulatory compliance. Mishandling of this substance can pose significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring the protection of your team and the integrity of your research.
Hazard Profile of this compound
Quantitative Data on this compound Disposal
Specific quantitative data, such as permissible concentration limits for disposal, are determined by local, state, and federal regulations. Researchers must consult their institution's Environmental Health and Safety (EHS) office and relevant regulatory bodies to obtain specific quantitative limits for their location.
| Data Point | Value | Source |
| Permissible Concentration for Aqueous Disposal | Varies by jurisdiction | Consult local regulations and institutional EHS |
| Reportable Quantity (RQ) for Spills | Varies by jurisdiction | Consult local regulations and institutional EHS |
Experimental Protocol: this compound Disposal Procedure
This protocol outlines the approved procedure for the disposal of this compound waste in a laboratory setting. Adherence to these steps is mandatory to ensure safety and compliance.
1.0 Personal Protective Equipment (PPE)
1.1. Before handling this compound waste, all personnel must don the following minimum PPE:
- Safety goggles
- Chemical-resistant gloves (nitrile or neoprene)
- Flame-retardant lab coat
2.0 Waste Segregation and Containerization
2.1. A laboratory chemical is considered waste when it is no longer intended for use.[3] 2.2. Designate a specific, compatible container for this compound waste. The container must be in good condition, with no leaks or cracks, and have a tightly sealing lid.[3][4] 2.3. The container must be clearly labeled "Hazardous Waste: this compound" and include the full chemical name.[3] Do not use abbreviations. 2.4. Do not mix this compound waste with other incompatible waste streams, such as strong acids or oxidizers.[5]
3.0 Disposal of Unused or Expired this compound
3.1. Preferred Method: Professional Waste Disposal. The primary and recommended method for disposal is through a licensed hazardous waste disposal company or an institutional EHS program.[5] 3.2. Alternative for Small Residual Amounts (if permitted): For trace amounts, such as in empty containers, follow the procedure for container disposal (see Section 4.0). 3.3. Household Disposal (Not for Laboratory Settings): The FDA provides guidelines for household disposal of medicines, which involves mixing the substance with an unappealing material like coffee grounds or cat litter, sealing it in a bag, and placing it in the trash.[6][7][8] This method is not suitable for the larger quantities typically found in laboratory settings.
4.0 Disposal of Empty this compound Containers
4.1. Empty containers that held this compound must be treated as hazardous waste until properly decontaminated. 4.2. Triple-rinse the empty container with a suitable solvent (e.g., ethanol or methanol) that can dissolve this compound.[3][4][9] 4.3. Collect the rinsate from all three rinses and dispose of it as this compound hazardous waste.[3][4][9] 4.4. After triple-rinsing, deface the original label on the container. 4.5. The decontaminated container may then be disposed of in the regular trash or recycled, in accordance with institutional policies.[8]
5.0 Documentation and Storage
5.1. Maintain a log of all this compound waste generated, including quantities and dates of disposal. 5.2. Store the sealed this compound waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5] 5.3. Ensure the storage area has secondary containment to prevent spills from reaching the environment.[3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. m.youtube.com [m.youtube.com]
- 6. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 7. dea.gov [dea.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. louisville.edu [louisville.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
